molecular formula C9H8N2O B1529198 2-Methyl-2H-indazole-7-carboxaldehyde CAS No. 1337880-42-8

2-Methyl-2H-indazole-7-carboxaldehyde

Cat. No.: B1529198
CAS No.: 1337880-42-8
M. Wt: 160.17 g/mol
InChI Key: OFXOSZMXWWAOIA-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-7-carboxaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methylindazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOSZMXWWAOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a multitude of biological targets. Indazole derivatives are integral to numerous approved therapeutics and clinical candidates, demonstrating a broad spectrum of activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The specific substitution pattern on the indazole ring system dictates its biological function, making the development of regioselective synthetic methods a critical endeavor.

Among the various indazole isomers, the 2H-indazole tautomer presents a distinct chemical personality compared to its more thermodynamically stable 1H counterpart.[1][2] This guide focuses on a key synthetic building block, This compound . The strategic placement of the methyl group at the N2 position and the aldehyde at the C7 position provides a synthetically versatile handle for elaboration into more complex molecular architectures, particularly in the realm of kinase inhibitor development and combinatorial library synthesis.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility of experimental results, and safety. This compound is identified by the CAS Number 1337880-42-8 .[3][4][5] Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 1337880-42-8[3][4][5][6]
Molecular Formula C₉H₈N₂O[3][5][6]
Molecular Weight 160.17 g/mol [3][7]
Appearance White to off-white crystalline solid[4]
Purity Typically ≥95%[6]
Solubility Good solubility in polar aprotic solvents (e.g., acetonitrile, DMSO); moderate in methanol.[4]
SMILES Code O=CC1=CC=CC2=CN(C)N=C12[3]
IUPAC Name 2-methyl-2H-indazole-7-carbaldehyde[4]

Safety and Handling: This compound is classified with the signal word "Warning".[3] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. Handling should occur in a well-ventilated fume hood to avoid inhalation of dust particles.[4] Recommended storage is in a cool, dry place in tightly sealed containers.[4]

Synthesis and Mechanistic Considerations

A prevalent strategy involves a multi-component, one-pot reaction, often catalyzed by copper. This approach is highly efficient and demonstrates broad substrate tolerance.[9] For instance, a plausible route could adapt the copper-catalyzed reaction of a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine), and an azide source.[2][9]

cluster_reactants Starting Materials cluster_catalyst Catalytic System A 2-Bromo-7-formylbenzaldehyde F One-Pot Reaction (C-N and N-N bond formation) A->F B Methylamine (CH3NH2) B->F C Sodium Azide (NaN3) C->F D Cu(I) Catalyst D->F catalyzes E Ligand/Solvent (e.g., PEG) E->F facilitates G This compound F->G yields

Caption: A plausible copper-catalyzed one-pot synthesis workflow.

Mechanistic Rationale: The key to this transformation is the role of the copper catalyst, which facilitates the crucial C-N and N-N bond formations in a single pot.[9] The reaction likely proceeds through an initial condensation of the benzaldehyde with methylamine to form an imine, followed by a series of copper-mediated steps involving the azide to construct the pyrazole ring fused to the benzene core. This method is advantageous due to its operational simplicity and use of readily available starting materials.

Core Applications in Drug Discovery and Chemical Biology

The utility of this compound stems directly from the reactivity of its aldehyde functional group. This group serves as a versatile anchor for introducing molecular diversity, making it a valuable intermediate in several high-throughput applications.

  • Kinase Inhibitor Synthesis: The indazole scaffold is a privileged structure for targeting the ATP-binding site of kinases. This compound serves as a key intermediate in the synthesis of potent inhibitors, such as dual PI3K/mTOR inhibitors. The 2-methyl-2H-indazole moiety can participate in crucial hydrogen bonding interactions within the kinase domain, enhancing binding affinity and selectivity.[4]

  • Combinatorial Library Development: The aldehyde functionality is ideal for reductive amination reactions. This allows for the rapid and efficient generation of large libraries of diverse secondary and tertiary amines by reacting the aldehyde with a wide array of primary and secondary amines. These libraries are invaluable for high-throughput screening campaigns to identify novel bioactive compounds.[4]

  • Covalent Inhibitor Development: The aldehyde can act as a "warhead" for developing covalent inhibitors.[4] By reacting with nucleophilic residues (like lysine) on a target protein, it can form a stable covalent bond, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.

Experimental Protocol: Reductive Amination for Library Synthesis

This protocol provides a robust, self-validating workflow for synthesizing a derivative amine from this compound, a cornerstone reaction for drug discovery.

Objective: To synthesize N-((2-methyl-2H-indazol-7-yl)methyl)aniline as a representative example of a reductive amination reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Workflow Diagram:

A 1. Reagent Setup Dissolve aldehyde (1 eq) and aniline (1.1 eq) in DCE. B 2. Imine Formation Add catalytic acetic acid. Stir for 30-60 min at RT. A->B sequential addition C 3. Reduction Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir 4-12h at RT. B->C after formation D 4. TLC Monitoring Check for consumption of starting material. C->D during reaction D->C Incomplete E 5. Workup Quench with NaHCO3 (aq). Extract with organic solvent. D->E Complete F 6. Purification Dry (MgSO4), filter, concentrate. Purify by column chromatography. E->F G 7. Characterization Confirm structure via NMR, LC-MS, HRMS. F->G

Caption: Step-by-step workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous dichloroethane (DCE).

  • Imine Formation: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is critical for the subsequent reduction. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this reaction as it readily reduces the iminium ion but is slow to react with the starting aldehyde, minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. This is a crucial self-validation step to ensure the reaction has gone to completion.

  • Aqueous Workup: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

  • Characterization: The final, purified product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

This compound (CAS: 1337880-42-8) is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into novel chemical space. Its well-defined structure and the reactivity of its aldehyde group make it an indispensable tool for researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reaction protocols enables the efficient and logical construction of complex molecules with high potential for therapeutic applications.

References

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-2H-indazole-7-carboxaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its core molecular properties, including a definitive molecular weight of 160.17 g/mol , alongside its physicochemical characteristics, synthesis principles, and key applications. With a focus on scientific integrity, this paper outlines self-validating analytical methodologies for quality control and summarizes critical safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Core Molecular Profile

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The specific placement of the methyl group at the N2 position and the carboxaldehyde at the C7 position defines its unique reactivity and utility as a synthetic intermediate.

A precise understanding of its molecular characteristics is the foundation for its application. The molecular weight is consistently reported as 160.17 g/mol .[3][4][5]

Table 1: Key Molecular and Chemical Identifiers

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-methylindazole-7-carbaldehydeN/A
CAS Number 1337880-42-8[3][6]
Molecular Formula C₉H₈N₂O[3][4][6]
Molecular Weight 160.17 g/mol [3][4][5]
SMILES O=Cc1cccc2cn(C)nc12[3]

digraph "2_Methyl_2H_indazole_7_carboxaldehyde" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="2.4,1.2!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="0,1.8!"];

// Substituent nodes Me_C [label="CH₃", pos="-2.4,1.0!"]; CHO_C [label="C", pos="1.2,3.0!"]; CHO_H [label="H", pos="0.3,3.4!"]; CHO_O [label="O", pos="2.1,3.4!"];

// Bonds edge [style=solid]; N1 -- C7a; N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a;

// Double bonds edge [style=solid]; N1 -- N2 [style=invis]; // Helper for positioning C3 -- C3a [style=double, dir=none]; C4 -- C5 [style=double, dir=none]; C6 -- C7 [style=double, dir=none];

// Substituent bonds N2 -- Me_C; C7 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double, dir=none];

// Invisible edges for layout edge [style=invis]; C3a -- N1; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility profile of a compound are critical for planning reactions, purification, and formulation. This compound is typically supplied as a solid, with solubility favoring polar aprotic solvents.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to off-white crystalline solid
Melting Point Approx. 175-178 °C
Solubility Good in acetonitrile; moderate in methanol
Storage Recommended below 25°C in sealed containers
Thermal Stability Moderate

Synthesis and Reactivity

Synthesis: The regioselective synthesis of 2H-indazoles, like the target compound, is a significant challenge in heterocyclic chemistry, as the 1H-tautomer is often the thermodynamically favored product.[7][8] General strategies for accessing the 2H-indazole core often rely on transition-metal-catalyzed reactions or multi-component cyclizations.[9]

While a specific, detailed synthesis for this compound is not extensively published, established methods for analogous structures provide a logical framework. One common approach involves a copper-catalyzed, one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine (in this case, methylamine), and an azide source.[9] The catalyst is crucial for facilitating the key C-N and N-N bond formations.

Synthesis_Concept start o-Halobenzaldehyde + Methylamine + Azide Source intermediate In situ formation of intermediate species start->intermediate Condensation cyclization Cu(I)-Catalyzed C-N and N-N Bond Formation (Cyclization) intermediate->cyclization product 2-Methyl-2H-indazole -7-carboxaldehyde cyclization->product

Caption: Conceptual workflow for the synthesis of 2H-indazoles.

Reactivity: The primary site of reactivity is the aldehyde functional group at the C7 position. This group is a versatile handle for a wide range of chemical transformations.

  • Reductive Amination: The carbonyl group readily undergoes reductive amination, reacting with primary or secondary amines to form an intermediate imine, which is then reduced to yield a diverse array of amine-containing derivatives. This is a cornerstone reaction in combinatorial chemistry for building libraries of compounds for high-throughput screening.

  • Wittig and Knoevenagel Reactions: The aldehyde can be converted into alkenes through reactions like the Wittig or Knoevenagel condensations, allowing for carbon-carbon bond formation and scaffold extension.[10]

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing access to different functional group classes.

Applications in Research and Drug Development

The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[2][10][11] this compound serves as a crucial intermediate in the synthesis of such complex, biologically active molecules.

  • Kinase Inhibitor Synthesis: It is a key intermediate for synthesizing dual PI3K/mTOR inhibitors. The indazole core is known to participate in critical hydrogen bonding interactions within the kinase domain of these enzymes.

  • Covalent Inhibitors: The compound can be used as a "warhead" in the design of covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action.

  • Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it is an ideal starting point in FBDD campaigns. The aldehyde allows for rapid and predictable chemical elaboration once initial low-affinity binding hits are identified.

Drug_Discovery_Workflow A 2-Methyl-2H-indazole -7-carboxaldehyde (Building Block) B Combinatorial Synthesis (e.g., Reductive Amination) A->B C Compound Library (Diverse Derivatives) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role as a building block in the drug discovery pipeline.

Analytical Methodologies (Self-Validation)

To ensure the identity, purity, and stability of this compound, a robust set of analytical protocols is required. These methods form a self-validating system for quality control in a research or manufacturing setting.

Identity Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a primary identifier. Fragmentation patterns can offer additional structural confirmation.

Protocol:

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. The expected molecular ion peak [M+H]⁺ should be observed at m/z 161.07.

  • Fragmentation (MS/MS): If necessary, perform tandem MS on the parent ion (m/z 161.07). Expected fragmentation would include the loss of the formyl group (M-29) or the methyl radical (M-15), analogous to similar indazole structures.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A well-developed method can separate the main compound from starting materials, by-products, and degradation products. Given the potential reactivity of aldehydes, chromatographic conditions must be carefully chosen.[12]

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's precise structure and connectivity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals for the aromatic protons, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a singlet for the N-methyl group (typically δ 3-4 ppm).

  • ¹³C NMR: Acquire a carbon NMR spectrum. This will confirm the presence of the carbonyl carbon (typically δ >180 ppm) and the correct number of aromatic and aliphatic carbons.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate warnings for irritation and acute toxicity.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3][13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood.[14] Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[15] For handling bulk powder, a particle-filtering half mask is recommended to prevent inhalation.

  • Incompatible Materials: Avoid strong oxidizing agents.[14][15]

References

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde for Advanced Chemical Research

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole allow it to form critical hydrogen bond interactions within the active sites of various protein targets.[1][2] Among the various functionalized indazoles, this compound has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound (CAS 1337880-42-8). It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this key intermediate to leverage its full potential in their synthetic campaigns. The narrative emphasizes the causality behind experimental choices and provides field-proven insights grounded in authoritative references.

Core Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions. Its structural uniqueness stems from the N2-alkylation of the indazole ring, a less thermodynamically stable tautomer compared to the N1-substituted counterpart, which often imparts distinct biological activities and physicochemical properties.[2][3] The presence of the aldehyde group at the 7-position provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate.

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity. The methyl group at the N2 position directs the regiochemistry of subsequent reactions and influences the overall conformation of the molecule.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1337880-42-8[4][5]
Molecular Formula C₉H₈N₂O[4][5]
Molecular Weight 160.17 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 175 - 178 °C
Solubility Good in acetonitrile; Moderate in methanol
Topological Polar Surface Area 34.9 Ų[5]
SMILES CN1C=C2C=CC=C(C2=N1)C=O[4]
InChI Key OFXOSZMXWWAOIA-UHFFFAOYSA-N[5]

Synthesis and Manufacturing

The synthesis of 2-substituted-2H-indazoles requires careful regioselective control. General methodologies often involve multi-component reactions or reductive cyclizations.[2][6] A robust and scalable synthesis of this compound can be conceptualized through a copper-catalyzed one-pot, three-component reaction, which is known for its high tolerance of various functional groups.[6]

Proposed Synthetic Pathway

This pathway leverages commercially available starting materials and a well-established catalytic system to achieve the target molecule efficiently. The choice of a copper catalyst is critical as it facilitates both the crucial C-N and N-N bond formations in a single pot.[6]

G start 2-Bromo-3-methylbenzaldehyde + Methylamine + Sodium Azide intermediate In situ formation of N-N and C-N bonds start->intermediate Cu₂O (cat.), PEG-300 Heat product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed copper-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature for similar transformations.[6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment.

Objective: To synthesize this compound.

Materials:

  • 2-Bromo-3-methylbenzaldehyde (1.0 eq)

  • Methylamine (40% in H₂O, 1.2 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Copper(I) oxide (Cu₂O, 0.1 eq)

  • Polyethylene glycol (PEG-300)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 eq), copper(I) oxide (0.1 eq), and sodium azide (1.5 eq).

  • Solvent and Reagent Addition: Add PEG-300 as the solvent to create a stirrable slurry. Add methylamine solution (1.2 eq) dropwise to the mixture at room temperature.

    • Rationale: PEG-300 is chosen as a green, recyclable solvent that effectively facilitates the copper-catalyzed reaction. The dropwise addition of methylamine controls the initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: The aqueous work-up removes the PEG-300 solvent and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is primarily driven by the reactivity of its aldehyde functional group. This allows for its elaboration into a wide array of more complex structures, making it a cornerstone in fragment-based drug discovery and lead optimization.

Key Transformations

The aldehyde moiety is an electrophilic center that readily participates in several fundamental organic reactions:

  • Reductive Amination: A powerful method for generating diverse amine libraries for high-throughput screening. The aldehyde is condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding amine.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to alkene-containing indazole derivatives.

  • Condensation Reactions: Can undergo Knoevenagel or aldol condensations to form α,β-unsaturated systems.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing alternative functional handles.[7]

G start 2-Methyl-2H-indazole- 7-carboxaldehyde product Substituted Amine Derivative start->product 1. Condensation amine Primary Amine (R-NH₂) amine->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product 2. In situ Reduction

References

A Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 2-Methyl-2H-indazole-7-carboxaldehyde stands out as a highly versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibition and combinatorial chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and key applications for researchers and professionals in drug development. We will delve into the causality behind experimental choices and present actionable protocols to demonstrate its utility.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 2-methyl-2H-indazole-7-carbaldehyde .[2] The name "this compound" is also widely used and accepted.[3][4][5] The nomenclature precisely defines the structure:

  • Indazole: A bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring.

  • 2H-indazole: Specifies the tautomeric form where the saturated nitrogen is at position 2.

  • 2-Methyl: Indicates that a methyl group is attached to the nitrogen at position 2. This regiochemistry is critical for its role in molecular recognition, as it orients the hydrogen bond donor at the N1 position.

  • 7-carboxaldehyde: Places an aldehyde group (-CHO) at position 7 of the benzene ring portion of the scaffold.

Physicochemical and Safety Data

The compound is typically supplied as a white to off-white crystalline solid.[6] Its key properties and identifiers are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1337880-42-8[2][3][4][6]
Molecular Formula C₉H₈N₂O[2][3][5]
Molecular Weight 160.17 g/mol [2][3]
Appearance White to off-white crystalline solid[6]
Solubility Good in polar aprotic solvents (e.g., acetonitrile); moderate in methanol[6]
Storage Store below 25°C in a sealed container[6]
SMILES Code O=CC1=CC=CC2=CN(C)N=C12[3]
InChI Key OFXOSZMXWWAOIA-UHFFFAOYSA-N[2]

Safety and Handling: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard laboratory precautions, including the use of a particle-filtering half mask, safety goggles, and a lab coat, are essential during handling to prevent inhalation and skin contact.[6]

Part 2: Synthetic Strategies

The synthesis of specifically substituted indazoles like this compound presents a significant regiochemical challenge. The primary obstacle is controlling the site of alkylation on the indazole nitrogen atoms, as the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Therefore, synthetic routes must employ conditions that favor the kinetically controlled formation of the desired 2-alkylated product.

Proposed Synthetic Workflow

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a logical and efficient pathway can be constructed based on established methodologies for 2H-indazole synthesis.[7] The workflow hinges on the strategic installation of the methyl and aldehyde groups.

G cluster_0 Synthetic Workflow A Start: 2-Methyl-7-nitro-1H-indazole B Step 1: Regioselective N2-Methylation A->B (e.g., MeI, Base) C Step 2: Reduction of Nitro Group B->C (e.g., H2/Pd, Fe/HCl) D Step 3: Sandmeyer Reaction C->D (NaNO2, H+; then CuCN) -> Nitrile E Step 4: Aldehyde Formation D->E (e.g., DIBAL-H) F Target: this compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Approach

This protocol is a representative, multi-step synthesis derived from general principles of heterocyclic chemistry.

Step 1: Regioselective N-Methylation of 7-Nitro-1H-indazole

  • Rationale: Direct methylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. To favor the N2 product, conditions are chosen that promote kinetic control, such as using a strong base to form the indazolide anion followed by reaction with an alkylating agent in a polar aprotic solvent.

  • Procedure:

    • To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C until gas evolution ceases.

    • Add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor by TLC for the disappearance of starting material.

    • Quench the reaction carefully with ice-water and extract the product with ethyl acetate.

    • The N1 and N2 isomers (2-methyl-7-nitro-2H-indazole and 1-methyl-7-nitro-1H-indazole) are then separated by column chromatography on silica gel.

Step 2: Reduction to 2-Methyl-2H-indazol-7-amine

  • Rationale: The nitro group is a versatile precursor to an amine, which is required for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the purified 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol or methanol.

    • Add 10% Palladium on carbon (0.1 eq by weight).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired amine.

Step 3 & 4: Conversion of Amine to Aldehyde via Sandmeyer Reaction and Reduction

  • Rationale: The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amine to a nitrile. The resulting nitrile can then be selectively reduced to the aldehyde using a hydride reagent like DIBAL-H.

  • Procedure:

    • Diazotization: Dissolve 2-methyl-2H-indazol-7-amine (1.0 eq) in an aqueous solution of HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution and warm to 50-60°C until nitrogen evolution stops. Extract the resulting 2-methyl-2H-indazole-7-carbonitrile with an organic solvent.

    • Reduction: Dissolve the purified nitrile (1.0 eq) in anhydrous toluene or DCM and cool to -78°C. Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise. Stir for 2-3 hours at -78°C.

    • Quench the reaction with methanol, followed by an aqueous Rochelle's salt solution, and allow it to warm to room temperature.

    • Extract the product, dry the organic layer, and purify by column chromatography to yield this compound.

Part 3: Core Applications in Medicinal Chemistry

The unique arrangement of the methyl group at N2 and the reactive aldehyde at C7 makes this compound a powerful intermediate in drug discovery.

Intermediate for Kinase Inhibitors

Indazole derivatives are well-established as "hinge-binding" motifs in kinase inhibitors.[8] this compound serves as a key precursor for dual PI3K/mTOR inhibitors.[6] The N1 nitrogen acts as a hydrogen bond donor, while the C7 position provides a vector for introducing further substitutions to target other regions of the ATP-binding pocket, enhancing potency and selectivity. The aldehyde group can be readily converted into various functional groups (amines, alkenes, etc.) to achieve these targeted modifications.

Platform for Combinatorial Library Synthesis

The aldehyde functionality is exceptionally useful for generating large libraries of compounds for high-throughput screening. One of the most robust methods is reductive amination.[6] This reaction allows for the coupling of the indazole core with a vast array of primary and secondary amines, creating a diverse set of molecules with potential biological activity.

G cluster_1 Reductive Amination Workflow A This compound C Imine/Iminium Ion Intermediate A->C B Primary or Secondary Amine (R-NH2) B->C E Final Product: 7-(Aminomethyl)-2-methyl-2H-indazole C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E Reduction

Caption: Workflow for library synthesis via reductive amination.

Experimental Protocol: General Reductive Amination
  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides and can often be used in a one-pot procedure without prior formation of the imine.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).

    • Add a few drops of acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS or TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC.

Part 4: Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its specific regiochemistry and reactive handle provide a reliable starting point for constructing sophisticated molecules with tailored biological functions. The synthetic pathways, while requiring careful control of regioselectivity, are based on robust and well-understood organic chemistry principles. Its demonstrated utility in the synthesis of kinase inhibitors and as a platform for combinatorial chemistry solidifies its importance for professionals in the field of drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde from Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-2H-indazole-7-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, prized for its structural motifs that are crucial for developing novel therapeutic agents. The indazole core is a well-established bioisostere of indole, offering unique hydrogen bonding capabilities within protein active sites.[1][2] However, its synthesis, particularly with precise regiochemical control at the N2 and C7 positions, presents significant challenges. This guide provides a comprehensive, in-depth analysis of a robust synthetic strategy starting from readily available indole precursors. We will dissect a multi-step pathway, focusing on the critical transformations: the conversion of an indole framework into the indazole core and the subsequent, highly selective N2-methylation. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also a deep dive into the mechanistic principles that govern the selection of reagents and reaction conditions, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in modern drug discovery, forming the core of numerous approved drugs, including the kinase inhibitors pazopanib and axitinib.[2][3] Its ability to mimic the indole structure while presenting a different array of electronic and steric properties makes it an invaluable tool for scaffold hopping and lead optimization.[1]

The primary synthetic hurdles in indazole chemistry are twofold:

  • C-H Functionalization: The direct and selective introduction of substituents onto the carbocyclic ring of an existing indazole is often difficult. Direct formylation, for instance, via Vilsmeier-Haack conditions, is generally ineffective at the desired positions.[3]

  • N-Alkylation Regioselectivity: Indazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation reactions frequently yield a mixture of both isomers.[4][5] While the 1H-tautomer is typically more thermodynamically stable, the distribution of N1 and N2 alkylated products is highly dependent on the substrate, electrophile, and reaction conditions, with N1 products often being the thermodynamic sink and N2 products arising from kinetic control.[5][6]

This guide outlines a logical and field-proven synthetic approach that circumvents these challenges by establishing the required C7 functionality on an indole precursor before executing the ring transformation to an indazole, followed by a modern, highly regioselective N-methylation.

Retrosynthetic Analysis

Our strategy hinges on a two-part synthesis. The target molecule, This compound (1) , is disconnected at the N2-methyl bond. This reveals the key intermediate, 1H-Indazole-7-carboxaldehyde (2) . This intermediate is then envisioned as being accessible through a skeletal rearrangement of a correspondingly substituted indole, Indole-7-carboxaldehyde (3) .

G mol1 This compound (1) mol2 1H-Indazole-7-carboxaldehyde (2) mol1->mol2 Retrosynthesis: Regioselective N-Methylation mol3 Indole-7-carboxaldehyde (3) mol2->mol3 Retrosynthesis: Indole Ring Transformation G cluster_mech Indole Nitrosation Mechanism Indole Indole-7-carboxaldehyde Nitroso 3-Nitrosoindole Intermediate Indole->Nitroso + 'NO+' (Nitrosation @ C3) Oxime Oxime Tautomer Nitroso->Oxime Tautomerization RingOpened Ring-Opened Intermediate Oxime->RingOpened + H₂O (Ring Opening @ C2) Indazole 1H-Indazole-3,7-dicarboxaldehyde RingOpened->Indazole Cyclization & Dehydration G cluster_workflow N2-Methylation Workflow start Combine 1H-Indazole-7-carboxaldehyde, Methyl 2,2,2-trichloroacetimidate, and solvent (e.g., DCE) add_acid Add Triflic Acid (TfOH) at room temperature start->add_acid react Stir for 18-24 hours (Monitor by LCMS/TLC) add_acid->react quench Quench reaction with saturated aq. NaHCO₃ react->quench extract Extract with DCM or EtOAc quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify product Isolate this compound purify->product

References

A Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant molecules. Among the vast family of indazole derivatives, 2-Methyl-2H-indazole-7-carboxaldehyde has emerged as a crucial building block, offering a strategic entry point for the synthesis of complex molecular architectures with therapeutic potential. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and synthesis to its applications in drug development and a curated list of commercial suppliers. It is intended to serve as a valuable resource for researchers, scientists, and professionals dedicated to advancing the frontiers of pharmaceutical innovation.

Compound Profile: this compound

At its core, this compound is a bicyclic aromatic heterocycle. The defining features of this molecule are the indazole ring system, a fusion of benzene and pyrazole rings, with a methyl group at the N-2 position of the pyrazole ring and a carboxaldehyde group at the C-7 position of the benzene ring. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource
CAS Number 1337880-42-8[1][2][3]
Molecular Formula C₉H₈N₂O[1][2][3]
Molecular Weight 160.17 g/mol [1][2]
Appearance Typically a white to off-white crystalline solid[2]
Solubility Good solubility in polar aprotic solvents like acetonitrile and moderate solubility in methanol.[2]

The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. The 2-methyl-2H-indazole core, on the other hand, is a key pharmacophore found in a variety of biologically active compounds, particularly kinase inhibitors.[4]

Synthesis of this compound: A Strategic Approach

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing substituted 2H-indazoles. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.

A general and robust method for the synthesis of 2H-indazoles is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][5] This approach offers high functional group tolerance and typically results in good yields.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_final_step Final Functionalization cluster_product Final Product 2-Bromo-3-methylbenzaldehyde 2-Bromo-3-methylbenzaldehyde Condensation_Cyclization Copper-Catalyzed Three-Component Reaction 2-Bromo-3-methylbenzaldehyde->Condensation_Cyclization Methylamine Methylamine Methylamine->Condensation_Cyclization Sodium Azide Sodium Azide Sodium Azide->Condensation_Cyclization 2-Methyl-2H-indazole 2-Methyl-2H-indazole Condensation_Cyclization->2-Methyl-2H-indazole Formation of 2H-indazole core Formylation Formylation at C-7 2-Methyl-2H-indazole->Formylation Final_Product This compound Formylation->Final_Product

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical, based on established methodologies):

Step 1: Synthesis of 2-Methyl-2H-indazole

This step would adapt the copper-catalyzed synthesis of 2H-indazoles.

  • Materials: 2-bromo-3-methylbenzaldehyde, methylamine, sodium azide, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), and a suitable solvent like DMSO.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 2-bromo-3-methylbenzaldehyde, sodium azide, and the copper catalyst system (CuI and DMEDA) in DMSO.

    • Add methylamine (as a solution or gas) to the reaction mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify the crude product via column chromatography to yield 2-methyl-2H-indazole.

Step 2: Formylation of 2-Methyl-2H-indazole at the C-7 Position

Directed ortho-metalation followed by formylation is a common strategy for introducing an aldehyde group at a specific position on an aromatic ring.

  • Materials: 2-Methyl-2H-indazole, a strong base (e.g., n-butyllithium or LDA), a formylating agent (e.g., N,N-dimethylformamide - DMF), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • Dissolve 2-methyl-2H-indazole in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Slowly add the strong base to deprotonate the C-7 position, which is activated by the adjacent nitrogen atom.

    • After stirring for a period to ensure complete lithiation, add DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

A Key Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][6] The indazole scaffold is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[7] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Molecules derived from this compound can be elaborated to target a variety of kinases. For example, the aldehyde functionality can be readily converted into an amine via reductive amination, which can then be coupled with other fragments to build a potent and selective kinase inhibitor.

G cluster_starting_material Starting Material cluster_reaction1 Key Transformation cluster_intermediate Versatile Intermediate cluster_reaction2 Further Elaboration cluster_final_product Final Product Indazole_Aldehyde 2-Methyl-2H-indazole- 7-carboxaldehyde Reductive_Amination Reductive Amination Indazole_Aldehyde->Reductive_Amination Amine_Intermediate 7-(Aminomethyl)-2-methyl- 2H-indazole Reductive_Amination->Amine_Intermediate Coupling_Reaction Amide Coupling or Other Linkages Amine_Intermediate->Coupling_Reaction Kinase_Inhibitor Potent and Selective Kinase Inhibitor Coupling_Reaction->Kinase_Inhibitor

Caption: General workflow for elaborating this compound into kinase inhibitors.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors feature a 2-phenyl-2H-indazole-7-carboxamide core.[8] this compound can be envisioned as a precursor to such compounds, where the aldehyde is first oxidized to a carboxylic acid and then coupled with an appropriate amine to form the final carboxamide.

Commercial Suppliers

For researchers and drug development professionals seeking to acquire this compound, several reputable commercial suppliers offer this compound. It is crucial to verify the purity and analytical data provided by the supplier to ensure the quality and reliability of the starting material for any synthetic endeavor.

SupplierWebsiteNotes
Biosynth --INVALID-LINK--Offers the compound under the product code MDC88042.[2]
BLD Pharm --INVALID-LINK--Lists the compound with CAS number 1337880-42-8 and provides some safety information.[1]
CymitQuimica --INVALID-LINK--A European supplier that distributes products from various manufacturers, including Biosynth.[9]
ChemShuttle --INVALID-LINK--Provides some physical and safety data for the compound.[2]
Frontier Specialty Chemicals --INVALID-LINK--While they list the related 7-carboxylic acid, they are a potential source for custom synthesis.[10]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key that unlocks access to a diverse range of potentially life-saving therapeutics. Its strategic placement of functional groups on a privileged heterocyclic core makes it an invaluable tool for medicinal chemists. As our understanding of disease biology deepens and the demand for novel, targeted therapies grows, the importance of versatile building blocks like this compound will undoubtedly continue to rise. Future research will likely focus on developing even more efficient and scalable synthetic routes to this and related indazoles, as well as exploring their application in the design of inhibitors for a wider range of biological targets beyond kinases and PARP.

References

Introduction: The 2H-Indazole Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2H-Indazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indazole nucleus, a bicyclic heteroaromatic system formed by the fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less common, ortho-quinoid-like 2H-indazole. While many successful drugs are based on the 1H-tautomer, the 2H-indazole scaffold has emerged as a "privileged structure" in its own right, granting access to unique chemical space and distinct biological activities. Its rigid structure and specific vectoral arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a variety of biological targets.

This technical guide provides an in-depth exploration of the diverse biological activities of 2H-indazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for evaluating these compounds. The focus is on causality—explaining why these molecules are effective and how their activity can be measured and optimized, empowering researchers to leverage this versatile scaffold in their drug discovery programs.

Section 1: Anticancer Activity of 2H-Indazole Derivatives

The 2H-indazole core is a prominent feature in a new generation of targeted anticancer agents. Its derivatives have demonstrated efficacy through multiple mechanisms, most notably via the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, and through novel immunomodulatory pathways.

Mechanism I: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary strategy in modern oncology is to inhibit the signaling pathways that drive tumor growth and the formation of new blood vessels (angiogenesis). Several 2H-indazole derivatives have been developed as potent, ATP-competitive inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine-protein kinase Tie-2, and Ephrin type-B receptor 4 (EphB4).[1]

By binding to the ATP pocket in the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling cascades critical for endothelial cell proliferation, migration, and survival. The inhibition of multiple angiogenic RTKs simultaneously can lead to a more robust anti-angiogenic and antitumor response.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Indazole 2H-Indazole Inhibitor Indazole->VEGFR2 Inhibits ATP Binding Site AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes EP4_Pathway cluster_cell Immune Cell (e.g., T-Cell, Macrophage) EP4 EP4 Receptor AC Adenylyl Cyclase EP4->AC Activates Gαs cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Suppression Immune Suppression (e.g., ↓ IL-2, ↑ Arg1) CREB->Suppression PGE2 PGE2 PGE2->EP4 Binds Indazole 2H-Indazole EP4 Antagonist Indazole->EP4 Blocks Activation Immune Activation & Antitumor Response Indazole->Activation Enables Screening_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical A Library Design (SAR-guided) B Chemical Synthesis & Purification A->B C Primary Screening: Biochemical Assays (e.g., Kinase, COX-2) B->C D Secondary Screening: Cell-Based Assays (e.g., MTT, Anti-proliferative) C->D E Mechanism of Action (e.g., Western Blot, cAMP Assay) D->E F Pharmacokinetics (ADME/Tox) E->F G In Vivo Efficacy (e.g., Xenograft Model) F->G H Lead Optimization G->H H->A Iterative Design

References

The Carboxaldehyde Group on a Heterocyclic Ring: A Technical Guide to Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The heterocyclic aldehyde is a cornerstone structural motif in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its prevalence stems from the dual nature of the carboxaldehyde group: a highly versatile synthetic handle capable of undergoing a vast array of transformations, and the profound, often nuanced, electronic influence exerted by the heterocyclic scaffold to which it is attached. This guide provides an in-depth analysis of the factors governing the reactivity of heterocyclic aldehydes, offering a framework for researchers, scientists, and drug development professionals to predict chemical behavior and devise robust synthetic strategies. We will explore the electronic and steric effects imparted by various heteroatoms and ring systems, detail the mechanisms of key synthetic transformations, and provide validated experimental protocols to illustrate these principles in practice.

Core Principles of Reactivity: An Electronic Perspective

The reactivity of a carboxaldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1][2] The greater the partial positive charge on this carbon, the more susceptible it is to nucleophilic attack.[1][3] When appended to a heterocyclic ring, this electrophilicity is modulated by a combination of inductive and resonance effects, which are often non-trivial to deconvolve.

The Influence of the Heteroatom (O, S, N)

The nature of the heteroatom is a primary determinant of the aldehyde's reactivity.

  • Electron-Rich (π-Excessive) Rings: Five-membered rings containing oxygen (furan), sulfur (thiophene), or nitrogen (pyrrole) are considered electron-rich. The heteroatom's lone pair of electrons participates in the π-system of the ring, increasing electron density. This electron density can be donated via resonance to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This effect generally renders aldehydes on these rings less reactive towards nucleophiles than their benzenoid analogue, benzaldehyde.[1] For example, furfural is known to be less reactive in certain coupling reactions compared to benzaldehyde due to these electronic effects.[4][5]

  • Electron-Deficient (π-Deficient) Rings: Six-membered rings containing a nitrogen atom, such as pyridine, are electron-deficient. The electronegative nitrogen atom withdraws electron density from the ring through an inductive effect (-I) and, depending on the position, a resonance effect (-M). This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making pyridinecarboxaldehydes generally more reactive towards nucleophiles than benzaldehyde.[6]

The Critical Role of Positional Isomerism: The Pyridinecarboxaldehyde Case

The position of the carboxaldehyde group on a π-deficient ring like pyridine has a profound impact on its reactivity. The three isomers—2-, 3-, and 4-pyridinecarboxaldehyde—exhibit distinct chemical behaviors.[7][8]

  • 2-Pyridinecarboxaldehyde: The aldehyde is adjacent to the nitrogen. The nitrogen exerts a strong electron-withdrawing inductive effect, significantly increasing the carbonyl's electrophilicity. This heightened reactivity can lead to unusual reaction pathways, such as tandem aldol-Michael reactions where typical aryl aldehydes would only yield condensation products.[9] It is also highly susceptible to hydrate formation in aqueous media.[10]

  • 3-Pyridinecarboxaldehyde: The aldehyde is at the meta position. Here, the nitrogen's electron-withdrawing effect is primarily inductive. Resonance withdrawal is not possible at this position. Its reactivity is therefore enhanced compared to benzaldehyde, but generally less so than the 2- and 4-isomers.

  • 4-Pyridinecarboxaldehyde: The aldehyde is at the para position. In this arrangement, the nitrogen atom can exert both a strong inductive (-I) and a powerful resonance (-M) electron-withdrawing effect. This makes the carbonyl carbon of 4-pyridinecarboxaldehyde exceptionally electrophilic and highly reactive towards nucleophilic attack and oxidation.[7]

The interplay of these electronic factors is summarized in the diagram below.

G cluster_pyridine Reactivity of Pyridinecarboxaldehyde Isomers 4-PCA 4-Pyridinecarboxaldehyde (Most Reactive) 2-PCA 2-Pyridinecarboxaldehyde (Highly Reactive) 4-PCA->2-PCA -M and -I Effects (Strongest Withdrawal) 3-PCA 3-Pyridinecarboxaldehyde (Reactive) 2-PCA->3-PCA Strong -I Effect Proximity Effect Benzaldehyde Benzaldehyde (Baseline) 3-PCA->Benzaldehyde Weaker -I Effect

Caption: Relative reactivity of pyridinecarboxaldehyde isomers.

Key Synthetic Transformations

Heterocyclic aldehydes are versatile building blocks for a wide range of chemical transformations, crucial for constructing the molecular scaffolds found in pharmaceuticals and other advanced materials.[11][12][13][14]

Nucleophilic Addition & Condensation Reactions

These are canonical reactions of aldehydes, forming new carbon-carbon and carbon-heteroatom bonds. The heightened electrophilicity of aldehydes on π-deficient rings often accelerates these processes.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The electron-deficient nature of 4-pyridinecarboxaldehyde makes it an excellent substrate for this reaction.

G reagents 4-Pyridinecarboxaldehyde Malononitrile Piperidine (cat.) Ethanol reflux Heat (Reflux) ~2 hours reagents->reflux 1. Mix workup Cool to RT Filter Solid Wash with Cold Ethanol Dry reflux->workup 2. React product Product 2-(pyridin-4-ylmethylene)malononitrile workup->product 3. Isolate

Caption: Workflow for Knoevenagel condensation.

Protocol: Synthesis of 2-(pyridin-4-ylmethylene)malononitrile

  • Rationale: This protocol utilizes a weak base catalyst (piperidine) which is sufficient to deprotonate the active methylene compound (malononitrile) to form a nucleophilic enolate. The highly electrophilic carbonyl of 4-pyridinecarboxaldehyde readily accepts the nucleophilic attack. Ethanol is chosen as a polar protic solvent that solubilizes the reactants and allows for heating to reflux to drive the reaction to completion. The product is typically a solid that precipitates upon cooling, allowing for simple isolation by filtration.

  • Step-by-Step Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-pyridinecarboxaldehyde (1.0 eq), malononitrile (1.05 eq), and absolute ethanol (20 mL).

    • Stir the mixture at room temperature to achieve dissolution.

    • Add piperidine (0.1 eq) dropwise to the stirring solution.

    • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crystalline solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) to remove residual impurities.

    • Dry the product under vacuum to yield 2-(pyridin-4-ylmethylene)malononitrile.

Oxidation Reactions

The oxidation of heterocyclic aldehydes to their corresponding carboxylic acids is a fundamental transformation. The ease of this oxidation often correlates with the electron-withdrawing character of the ring. N-heterocyclic carbene (NHC) catalyzed aerobic oxidation has emerged as a mild and efficient method.[15]

Comparative Oxidation Data

AldehydeRing TypeRelative Rate of OxidationNotes
4-Pyridinecarboxaldehydeπ-Deficient+++Highly activated towards oxidation.[7]
BenzaldehydeAromatic++Standard baseline.
Furfuralπ-Excessive+Less reactive due to electron donation from the ring.[16][17]
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce amine functionalities.[8] The process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.

G start Heterocyclic Aldehyde + Primary/Secondary Amine imine Imine/Iminium Ion Intermediate start->imine Condensation (reversible) product Final Amine Product imine->product Reduction reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine

Caption: General pathway for reductive amination.

Protocol: Synthesis of N-benzyl(pyridin-2-yl)methanamine

  • Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective reagent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions that favor iminium ion formation compared to other hydrides like NaBH₄. Dichloroethane (DCE) is a common aprotic solvent for this reaction.

  • Step-by-Step Methodology:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-pyridinecarboxaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Stir the solution at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Conclusion and Field-Proven Insights

Understanding the electronic nature of the heterocyclic ring is paramount to predicting and controlling the reactivity of an appended carboxaldehyde group. As a guiding principle, aldehydes on electron-deficient rings (e.g., pyridine) are more electrophilic and generally more reactive than their counterparts on electron-rich rings (e.g., furan, thiophene). This difference in reactivity is not merely academic; it dictates the choice of reagents, catalysts, and reaction conditions. For instance, a strong, non-nucleophilic base might be required for a condensation with a less reactive aldehyde like furfural, whereas a mild catalytic base is often sufficient for the highly reactive 4-pyridinecarboxaldehyde. These foundational principles empower chemists to leverage the unique properties of heterocyclic aldehydes, enabling the efficient and strategic synthesis of complex molecules that drive innovation in drug discovery and beyond.[18]

References

The Synthetic Alchemist's Guide to 2H-Indazoles: A Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold is a cornerstone in contemporary medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The regioselective construction of this privileged heterocycle, however, presents a significant synthetic challenge, demanding a nuanced understanding of reaction mechanisms and careful control of experimental parameters. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 2H-indazoles, intended for researchers, scientists, and professionals in drug development. Moving beyond a mere catalog of reactions, this document delves into the causality behind methodological choices, offering field-proven insights and detailed, self-validating protocols. Key mechanistic claims are substantiated with authoritative citations, ensuring scientific integrity. The guide is further enriched with quantitative data summaries, step-by-step experimental workflows, and illustrative diagrams to facilitate a deeper understanding of this critical area of synthetic chemistry.

Introduction: The Enduring Significance of the 2H-Indazole Moiety

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable, the 2H-isomers have garnered significant attention due to their unique biological activities and photophysical properties.[1][2] The 2H-indazole core is a key pharmacophore in a range of therapeutic agents, exhibiting anti-inflammatory, antitumor, and antimicrobial properties.[1][3] Notable examples of pharmaceuticals containing the 2H-indazole moiety include Niraparib, Pazopanib, and Axitinib.[2]

The development of robust and regioselective synthetic methods to access 2H-indazoles is therefore of paramount importance. This guide will explore the major synthetic avenues, from classical cyclization reactions to modern transition-metal-catalyzed and photochemical approaches.

Reductive Cyclization Strategies: The Cadogan Reaction and Its Modern Variants

One of the most established methods for 2H-indazole synthesis is the Cadogan reductive cyclization. This reaction typically involves the deoxygenation of an ortho-nitrobenzylamine or a related precursor using a phosphine or phosphite reagent.[4]

The Classical Cadogan Cyclization

The traditional Cadogan reaction often requires harsh conditions, such as high temperatures, which can limit its functional group tolerance.[4] The widely accepted mechanism proceeds through a nitrene intermediate generated by the exhaustive deoxygenation of the nitro group.[4]

Mild, One-Pot Condensation-Cadogan Reductive Cyclization

Recent advancements have led to milder and more efficient one-pot variations of the Cadogan reaction. A notable example involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization promoted by tri-n-butylphosphine.[5][6] This approach offers operational simplicity and broader substrate scope.[5][6]

Key Features:

  • Mild Conditions: The reaction is typically carried out at around 80°C, a significant improvement over classical Cadogan conditions.[4][5]

  • One-Pot Procedure: Eliminates the need to isolate the intermediate ortho-imino-nitrobenzene substrate, enhancing efficiency and safety.[5]

  • Broad Substrate Scope: Tolerates a variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines.[5][6]

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-2H-indazole

  • To a solution of 2-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) is added aniline (1.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes to form the corresponding imine.

  • Tri-n-butylphosphine (1.5 mmol) is then added to the reaction mixture.

  • The reaction is heated to 80°C and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-2H-indazole.

Mechanistic Insights: Beyond the Nitrene Intermediate

While the nitrene pathway is widely accepted for the Cadogan cyclization, recent studies have provided evidence for the involvement of oxygenated intermediates. The isolation and characterization of 2H-indazole N-oxides suggest that non-nitrene pathways are also operative, particularly in modified Cadogan/Davis-Beirut reactions.[4] This deeper mechanistic understanding allows for more rational reaction design and optimization.

Cadogan_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product oNitro o-Nitrobenzaldehyde Imine o-Imino-nitrobenzene oNitro->Imine Condensation Amine Primary Amine Amine->Imine Nitrene Nitrene Intermediate (Classical) Imine->Nitrene P(n-Bu)3 Reductive Cyclization Noxide 2H-Indazole N-oxide (Alternative) Imine->Noxide Interrupted Cadogan Indazole 2H-Indazole Nitrene->Indazole Intramolecular Cyclization Noxide->Indazole Reduction

Caption: Generalized workflow for the Condensation-Cadogan reductive cyclization.

Transition Metal-Catalyzed Syntheses: Expanding the Synthetic Toolkit

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2H-indazoles are no exception. Copper, palladium, rhodium, and cobalt catalysts have all been employed to construct the 2H-indazole core through various bond-forming strategies.

Copper-Catalyzed Multicomponent Reactions

Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide a powerful and versatile route to 2H-indazoles.[7][8] The copper catalyst is instrumental in facilitating the sequential formation of C-N and N-N bonds.[8] This methodology benefits from readily available starting materials and a broad substrate scope with high functional group tolerance.[1][8]

Catalyst SystemBase/SolventTemperature (°C)Yield Range (%)Reference
CuI / TMEDADMSO120Good[1]
Cu2O-NPPEG 300RTGood-Excellent[7]

Table 1: Comparison of Copper-Catalyzed Three-Component Reactions.

Palladium-Catalyzed Intramolecular Amination and C-H Activation

Palladium catalysis offers several elegant pathways to 2H-indazoles. One approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[9] This method is notable for its tolerance of a wide range of electron-donating and electron-withdrawing substituents.[9]

More recently, palladium-catalyzed C-H activation of azobenzenes has emerged as a powerful strategy.[10] This two-step sequence involves an initial azo-directed C-H acylation followed by intramolecular reductive cyclization to furnish the 2H-indazole product.[10]

Pd_Catalysis cluster_pathway1 Intramolecular Amination cluster_pathway2 C-H Activation of Azobenzenes A1 N-Aryl-N-(o-bromobenzyl)hydrazine P1 2-Aryl-2H-indazole A1->P1 Pd(OAc)2, dppf, tBuONa Toluene, 90°C B1 Azobenzene + Aldehyde B2 Acylated Azobenzene B1->B2 Pd(OAc)2, TBHP DCE, 80°C P2 2-Aryl-2H-indazole B2->P2 Zn, NH4Cl MeOH, rt

Caption: Palladium-catalyzed routes to 2-aryl-2H-indazoles.

Rhodium and Cobalt-Catalyzed C-H Functionalization

Rhodium(III) and Cobalt(III) catalysts have been successfully employed in the synthesis of N-aryl-2H-indazoles via C-H bond functionalization of azobenzenes with aldehydes.[11][12] These reactions proceed through a formal [4+1] annulation, where the azo group directs the ortho C-H activation.[11] This approach is highly efficient and offers a convergent route to a diverse range of substituted 2H-indazoles.[11][12]

Modern Synthetic Approaches: Photochemistry and Cycloadditions

In addition to traditional and metal-catalyzed methods, photochemical reactions and cycloaddition strategies have emerged as powerful tools for 2H-indazole synthesis, often proceeding under mild and metal-free conditions.

Metal-Free Photochemical and Thermal Synthesis

A novel metal-free approach utilizes the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature.[13][14][15][16][17] This reaction proceeds through an electron donor-acceptor (EDA) complex without the need for an external photocatalyst.[13][14][15][16] Alternatively, in the presence of arylsulfinic acid, 2-(ethynyl)aryltriazenes can undergo intramolecular oxidation/cyclization at 50°C in air to yield 2H-indazole-3-carbaldehydes.[13][14]

Photochemical_Synthesis cluster_conditions Reaction Conditions Reactant 2-(Ethynyl)aryltriazene + Arylsulfinic Acid Photo Visible Light, rt (Photochemical) Reactant->Photo Thermal 50°C, Air (Thermal) Reactant->Thermal Product_Photo 3-Functionalized 2H-Indazole Photo->Product_Photo Product_Thermal 2H-Indazole-3-carbaldehyde Thermal->Product_Thermal

References

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2H-indazole-7-carboxaldehyde is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds, most notably as a key building block for the PARP inhibitor Niraparib, an important therapeutic agent in oncology.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable synthon for drug discovery and development.[4][5]

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence:

  • Formation of the Indazole Core: Synthesis of the parent heterocycle, 2H-indazole-7-carboxaldehyde, from a commercially available substituted benzaldehyde.

  • Regioselective N-Methylation: Introduction of a methyl group at the N-2 position of the indazole ring.

This strategy allows for the controlled construction of the target molecule, with opportunities for purification and characterization at the intermediate stage.

Experimental Protocols

Part 1: Synthesis of 2H-indazole-7-carboxaldehyde via Reductive Cyclization

The formation of the indazole ring is achieved through a reductive cyclization of 3-methyl-2-nitrobenzaldehyde. This transformation, a variation of the Cadogan reaction, involves the deoxygenation of the nitro group, which then cyclizes with the adjacent aldehyde.[6]

Reaction Scheme:

Synthesis_Workflow cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: N-Methylation start1 Start: 3-Methyl-2-nitrobenzaldehyde step1_1 Dissolve in Toluene start1->step1_1 step1_2 Add Triethyl phosphite step1_1->step1_2 step1_3 Reflux (12-16h) step1_2->step1_3 step1_4 Solvent Removal step1_3->step1_4 step1_5 Purification (Column Chromatography) step1_4->step1_5 product1 Intermediate: 2H-Indazole-7-carboxaldehyde step1_5->product1 start2 Start: 2H-Indazole-7-carboxaldehyde product1->start2 Proceed to Methylation step2_1 Suspend in Acetone with K₂CO₃ start2->step2_1 step2_2 Add Dimethyl sulfate step2_1->step2_2 step2_3 Reflux (4-6h) step2_2->step2_3 step2_4 Workup (Filtration, Extraction) step2_3->step2_4 step2_5 Purification (Recrystallization/Column) step2_4->step2_5 product2 Final Product: this compound step2_5->product2

References

Application Notes & Protocols: The Strategic Use of 2-Methyl-2H-indazole-7-carboxaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous FDA-approved kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of 2-Methyl-2H-indazole-7-carboxaldehyde , a versatile and strategically important building block for the synthesis of targeted kinase inhibitors. We will dissect the rationale behind its use, provide a detailed, field-proven synthetic protocol for its application in a key synthetic transformation, and discuss the downstream biological implications for researchers in oncology and drug discovery.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The indazole ring system is a bioisostere of the native purine core of ATP, allowing indazole-containing molecules to act as competitive inhibitors at the ATP-binding site of kinases.[4] This mimicry enables strong hydrogen bonding interactions with the hinge region of the kinase domain, a crucial anchoring point for many potent inhibitors.[1][2]

Commercially available drugs such as Axitinib (VEGFR inhibitor), Pazopanib (VEGFR/PDGFR inhibitor), and Niraparib (PARP inhibitor) feature the indazole core, underscoring its clinical and commercial significance.[1][2] this compound emerges as a particularly valuable starting material. The aldehyde functional group at the 7-position provides a reactive handle for a variety of synthetic transformations, allowing for the systematic elaboration of the indazole core to build diverse chemical libraries and optimize ligand-protein interactions. Its carbonyl group is an ideal electrophile for reactions like reductive amination, Wittig reactions, and condensations, enabling the introduction of various side chains that can target specific pockets within the kinase active site.[4][5]

Physicochemical Properties and Handling of the Core Reagent

Accurate characterization and proper handling of the starting material are fundamental to reproducible synthetic outcomes.

PropertyValueSource
IUPAC Name 2-methyl-2H-indazole-7-carbaldehydeChemShuttle
CAS Number 1337880-42-8[5][6]
Molecular Formula C₉H₈N₂OBiosynth
Molecular Weight 160.18 g/mol [7]
Appearance White to off-white crystalline solid[5]
Melting Point 175-178 °C[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) and moderately soluble in methanol.[5]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Respiratory Protection: To prevent inhalation of fine dust, use a particle-filtering half mask or a powered air-purifying respirator.[5]

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption and degradation. Recommended storage is below 25°C.[5]

Core Application: Reductive Amination Protocol for Library Synthesis

Reductive amination is one of the most powerful and reliable methods for forming C-N bonds and is a cornerstone of library synthesis in drug discovery. The aldehyde of this compound is readily converted into a secondary or tertiary amine, allowing for the introduction of diverse functional groups to probe the solvent-exposed regions of a kinase binding site.

This protocol details a representative reductive amination reaction.

Rationale for Methodological Choices
  • Solvent (Dichloroethane - DCE): DCE is an excellent choice for reductive aminations as it is a non-protic solvent that effectively solubilizes the starting materials and the intermediate iminium ion without interfering with the reducing agent.

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is the reagent of choice for several reasons. It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde or ketone. This minimizes the formation of alcohol byproducts. Unlike stronger hydrides, it does not react violently with trace moisture and is easier to handle.

  • Monitoring: Thin Layer Chromatography (TLC) is a rapid and cost-effective method to monitor the consumption of the starting aldehyde and the formation of the less polar amine product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Weigh Reagents: 1. This compound 2. Primary/Secondary Amine 3. Sodium Triacetoxyborohydride (STAB) 4. Dichloroethane (DCE) Setup Dissolve aldehyde and amine in DCE under N2 atmosphere. Stir for 30 min. Prep->Setup Start Add Add STAB portion-wise over 10 minutes. Setup->Add Monitor Monitor reaction by TLC (e.g., 1:1 Hexanes:EtOAc). Stir at room temp for 4-16h. Add->Monitor Quench Quench with saturated aq. NaHCO3 solution. Monitor->Quench Reaction Complete Extract Extract with Dichloromethane (DCM). Wash organic layer with brine. Quench->Extract Dry Dry organic layer over Na2SO4, filter, and concentrate. Extract->Dry Purify Purify crude product via flash column chromatography. Dry->Purify Analyze Characterize final product: - 1H NMR - 13C NMR - LC-MS Purify->Analyze Pure Compound

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the desired primary or secondary amine (1.1 eq).

    • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the aldehyde.

    • Seal the flask and stir the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting aldehyde.

    • The reaction is typically complete within 4-16 hours.

  • Work-up:

    • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to yield the pure amine product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Biological Context: Targeting the VEGFR Signaling Pathway

Many kinase inhibitors derived from the indazole scaffold are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][8] VEGFRs are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8] By inhibiting VEGFR, these drugs can starve tumors of their blood supply.

Indazole-based inhibitors typically bind to the ATP-binding site of the VEGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-angiogenic signal.

VEGFR Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Signaling VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK Activates PLCg_PKC PLCγ -> PKC VEGFR->PLCg_PKC Activates PI3K_AKT PI3K -> AKT VEGFR->PI3K_AKT Activates Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Inhibitor->VEGFR Blocks ATP Binding VEGF VEGF Ligand VEGF->VEGFR Binds ATP ATP ATP->VEGFR Phosphorylates Angiogenesis Angiogenesis, Cell Proliferation, Survival RAS_RAF_MEK_ERK->Angiogenesis Promotes PLCg_PKC->Angiogenesis Promotes PI3K_AKT->Angiogenesis Promotes

References

Application Notes and Protocols for the Reductive Amination of 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted 2-Methyl-2H-indazole-7-methanamines in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, featuring in a multitude of pharmacologically active agents.[1] Specifically, the 2-methyl-2H-indazole core is a key structural component in various therapeutic candidates. The functionalization of this core, particularly at the 7-position, offers a valuable vector for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of a substituted aminomethyl group via the reductive amination of 2-Methyl-2H-indazole-7-carboxaldehyde is a chemically robust and highly versatile strategy for generating libraries of novel drug candidates.[2] This application note provides a comprehensive guide to the theory, practical execution, and troubleshooting of this pivotal transformation.

Reaction Principle: A Mechanistic Deep Dive into Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability. The reaction proceeds in a one-pot fashion, commencing with the formation of a hemiaminal intermediate from the reaction of the aldehyde (this compound) and a primary or secondary amine. This is followed by the acid-catalyzed elimination of water to yield a transient iminium ion. The crux of the reaction's success lies in the selective reduction of this electrophilic iminium ion by a mild reducing agent, in the presence of the unreacted aldehyde.

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, rendering it incapable of reducing the starting aldehyde but highly effective at reducing the iminium ion intermediate. This selectivity is paramount to achieving high yields and minimizing side products.[3]

G cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O, H+ catalyst Product N-Substituted 2-Methyl-2H-indazole-7-methanamine Iminium_Ion->Product + STAB STAB Sodium Triacetoxyborohydride (STAB) STAB->Product

Caption: Reaction mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-2-methyl-2H-indazole-7-methanamine

This protocol details the synthesis of a representative N-substituted 2-methyl-2H-indazole-7-methanamine using benzylamine as the primary amine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound1337880-42-8160.18BLD Pharm[4]
Benzylamine100-46-9107.15Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-Aldrich
Acetic Acid, glacial64-19-760.05Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

G start Start dissolve Dissolve this compound and benzylamine in anhydrous DCM under N2. start->dissolve add_acid Add glacial acetic acid. dissolve->add_acid stir_imine Stir at room temperature for 1 hour to facilitate imine formation. add_acid->stir_imine add_stab Add Sodium Triacetoxyborohydride (STAB) in one portion. stir_imine->add_stab react Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC. add_stab->react quench Quench with saturated aqueous NaHCO3. react->quench extract Extract with DCM (3x). quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by silica gel chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 160.2 mg).

  • Addition of Amine and Solvent: Add anhydrous dichloromethane (DCM, 10 mL) and benzylamine (1.1 mmol, 118.0 mg, 1.1 eq). Stir the mixture until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (1.1 mmol, 66.1 mg, 1.1 eq) to the reaction mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 317.9 mg, 1.5 eq) in one portion. A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the product amine indicates reaction completion.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-methyl-2H-indazole-7-methanamine.

Characterization of the Product

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect to see characteristic peaks for the indazole core protons, the newly formed methylene bridge, the benzylic protons, and the aromatic protons of the benzyl group.

  • ¹³C NMR: The spectrum should show the disappearance of the aldehyde carbonyl carbon and the appearance of a new signal for the methylene carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected product.

  • Infrared (IR) Spectroscopy: The spectrum should show the absence of the aldehyde C=O stretch and the presence of N-H stretching vibrations (for primary amine products) or characteristic C-N stretches.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish at room temperature.
Inactive reducing agent.Use freshly opened or properly stored STAB.
Low Yield Incomplete imine formation.Ensure the use of an acid catalyst. The addition of molecular sieves can help to remove water and drive the equilibrium towards imine formation.
Side reactions (e.g., over-alkylation).Use a slight excess of the amine (1.1-1.2 eq).
Difficult Purification Product co-elutes with starting materials or byproducts.Optimize the eluent system for column chromatography. A different stationary phase (e.g., alumina) could be considered.

Scope and Limitations

This protocol is generally applicable to a wide range of primary and secondary amines.

  • Primary Amines: A diverse array of aliphatic and aromatic primary amines can be successfully employed to generate the corresponding secondary amines.

  • Secondary Amines: Secondary amines will react to form tertiary amines.

  • Limitations:

    • Sterically hindered amines may react more slowly, requiring longer reaction times or gentle heating.

    • Amines with other reducible functional groups that are sensitive to STAB (though few) may not be suitable.

    • The basicity of the amine can influence the rate of imine formation.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle it with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid skin contact.

  • Acetic acid is corrosive. Handle with care.

References

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

2-Methyl-2H-indazole-7-carboxaldehyde, with the chemical formula C₉H₈N₂O and a molecular weight of 160.18 g/mol , is a significant building block in medicinal chemistry and drug discovery.[1] Its indazole core is a privileged scaffold found in numerous pharmacologically active compounds. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, including active pharmaceutical ingredients (APIs).

This document provides a detailed guide to the analytical methodologies for the complete structural characterization and purity assessment of this compound. The protocols and insights presented herein are grounded in established analytical principles and data from closely related indazole derivatives, offering a robust framework for researchers.

Logical Workflow for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical flow of analysis should proceed from preliminary identification to detailed structural elucidation and finally to quantitative purity assessment.

Characterization Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Quantification MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity MS->NMR Proceed if MW matches FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Corroborate Structure HPLC HPLC/UPLC Assess Purity & Quantify FTIR->HPLC Confirm Functional Groups for Purity Check EA Elemental Analysis Confirm Elemental Composition HPLC->EA Final Purity and Compositional Verification

Caption: Logical workflow for the characterization of this compound.

Part 1: Mass Spectrometry for Molecular Weight Determination

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight of the synthesized compound. For this compound, the expected monoisotopic mass is 160.0637 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ at m/z 161.0715.

Trustworthiness: The high-resolution mass spectrometry (HRMS) data provides a high degree of confidence in the elemental composition. A measured mass within 5 ppm of the theoretical mass is considered definitive evidence of the correct molecular formula.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumental Parameters (Typical for ESI-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 10 L/min at 200-250 °C

    • Mass Range: m/z 50 - 500

    • Data Acquisition: Profile mode for high resolution

  • Data Analysis - Expected Fragmentation:

    • The primary ion observed should be the protonated molecule [M+H]⁺.

    • While ESI is a soft ionization technique, some in-source fragmentation may occur. Based on the structure and general fragmentation patterns of aldehydes, potential fragments include the loss of the aldehyde group (CHO), resulting in a fragment at m/z 131.06 ([M-CHO+H]⁺).[2] The stability of the indazole ring means that fragmentation of the core is less likely under soft ionization conditions.

IonTheoretical m/zExpected Observation
[M+H]⁺161.0715Base peak or a very prominent peak in the spectrum.
[M-CHO+H]⁺131.0609A potential fragment, confirming the aldehyde moiety.
[M+Na]⁺183.0534Often observed as an adduct, especially with glass vials.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the connectivity of all atoms. 2D NMR techniques like COSY and HSQC can be employed if there is any ambiguity in the 1D spectra. The choice of solvent is critical; Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a complete carbon-hydrogen framework. The chemical shifts, coupling constants, and integration values must all be consistent with the proposed structure for it to be considered confirmed.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumental Parameters (300-600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Pulse Program: Proton decoupled (zgpg30)

      • Number of Scans: 1024 or more, depending on concentration

      • Spectral Width: 0 to 200 ppm

  • Data Analysis - Predicted Chemical Shifts:

    • ¹H NMR:

      • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

      • Aromatic Protons: The three protons on the benzene ring will appear as doublets or triplets between δ 7.0 and 8.5 ppm. The exact splitting pattern will depend on their coupling with each other.

      • Indazole C3-H: A singlet is expected for the proton on the pyrazole ring, likely between δ 8.0 and 8.5 ppm.

      • N-Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected, typically between δ 3.8 and 4.2 ppm.

    • ¹³C NMR:

      • Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, expected between δ 185 and 195 ppm.

      • Aromatic and Heterocyclic Carbons: Multiple signals will be present in the δ 110-150 ppm region.

      • N-Methyl Carbon (-CH₃): An upfield signal is expected between δ 30 and 40 ppm.

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5 (s, 1H)185 - 195
Aromatic (C4-H, C5-H, C6-H)7.0 - 8.5 (m, 3H)110 - 140
Indazole (C3-H)8.0 - 8.5 (s, 1H)120 - 135
N-Methyl (-CH₃)3.8 - 4.2 (s, 3H)30 - 40

Note: These are predicted ranges based on similar structures. Actual values may vary.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. For this compound, the most characteristic absorption bands will be from the aldehyde C=O stretch and the aromatic C-H and C=C stretches.

Trustworthiness: The presence of a strong absorption band in the characteristic carbonyl region provides strong evidence for the aldehyde functionality, corroborating the data from NMR and MS.

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumental Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis - Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description of Band
Aromatic C-H Stretch3100 - 3000Medium to weak intensity
Aldehyde C-H Stretch2850 - 2750Two weak bands (Fermi doublet)
Carbonyl (C=O) Stretch1710 - 1680Strong, sharp intensity
Aromatic C=C Stretch1600 - 1450Medium to strong intensity

Part 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method using a C18 column is a good starting point for a molecule with the polarity of this compound. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Trustworthiness: A validated HPLC method provides quantitative data on the purity of the sample. A purity level of >95% is typically required for research and early-stage drug development.

Protocol 4: Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm and 280 nm
  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak tailing and fronting should be minimal (asymmetry factor between 0.9 and 1.5).

HPLC_Workflow Start Sample Preparation (Dissolve & Filter) Injection Inject into HPLC System Start->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Caption: A typical workflow for HPLC purity analysis.

Part 5: Elemental Analysis for Elemental Composition Verification

Expertise & Experience: Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula.

Trustworthiness: The experimentally determined percentages should be within ±0.4% of the theoretical values to be considered a match. This provides a final, independent verification of the compound's elemental composition.

Protocol 5: CHN Elemental Analysis
  • Sample Preparation:

    • Provide 2-3 mg of a finely ground, homogenous, and completely dry sample.

  • Instrumental Analysis:

    • The analysis is performed using a dedicated CHN analyzer, which involves combustion of the sample at high temperatures and quantification of the resulting CO₂, H₂O, and N₂ gases.

  • Data Comparison:

ElementTheoretical %
Carbon67.49
Hydrogen5.03
Nitrogen17.49

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 2-Methyl-2H-indazole-7-carboxaldehyde, a key heterocyclic building block in pharmaceutical research. The narrative emphasizes the rationale behind methodological choices, from stationary phase selection to mobile phase optimization, ensuring both scientific rigor and practical applicability. The described reversed-phase HPLC (RP-HPLC) method is designed for high-resolution separation, yielding the target compound with excellent purity from complex crude reaction mixtures. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction and Scientific Rationale

This compound is a vital intermediate in the synthesis of various bioactive molecules, including potent kinase inhibitors.[1] Its indazole core and reactive aldehyde functionality make it a versatile scaffold in medicinal chemistry. However, synthetic routes often yield a mixture of regioisomers, starting materials, and by-products, necessitating a highly selective purification method.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this challenge due to its high resolving power.[2] This note details a method based on reversed-phase chromatography, a modality where a non-polar stationary phase is paired with a polar mobile phase. This choice is predicated on the physicochemical properties of the target molecule.

Causality of Method Selection:

  • Analyte Polarity: this compound possesses both aromatic (non-polar) and heteroatomic/carbonyl (polar) features, giving it an intermediate polarity. This makes it an ideal candidate for retention and selective elution on a non-polar stationary phase like C18.

  • Solubility: The compound exhibits good solubility in common HPLC organic modifiers like acetonitrile and moderate solubility in methanol, facilitating sample preparation and ensuring compatibility with the mobile phase.[1]

  • Chromophoric Properties: The conjugated aromatic system of the indazole ring provides strong UV absorbance, allowing for sensitive and straightforward detection without the need for derivatization.[3][4]

This protocol is designed as a self-validating system, incorporating steps for method development, system suitability, and fraction analysis to ensure the final product meets stringent purity requirements.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol [5]
Appearance White to off-white crystalline solid[1]
Solubility Good in acetonitrile; moderate in methanol[1]
Key Structural Features Aromatic indazole ring, aldehyde group, N-methyl groupDictates retention and UV absorbance
Predicted Polarity Intermediate, suitable for reversed-phase separationBased on structure

Experimental Workflow and Protocol

Materials and Instrumentation
ItemSpecification
HPLC System Preparative or Semi-Preparative HPLC with gradient capability, autosampler, and fraction collector.
Detector UV-Vis or Photodiode Array (PDA) Detector.
Column Reversed-Phase C18 Column (e.g., 10 µm, 250 x 21.2 mm). The specific dimensions can be scaled based on the required loading capacity.
Solvent A HPLC Grade Water with 0.1% (v/v) Formic Acid.
Solvent B HPLC Grade Acetonitrile (ACN) with 0.1% (v/v) Formic Acid.
Sample Solvent Acetonitrile or a mixture of Acetonitrile/Water.
Analyte Crude this compound.

Rationale for Additives: Formic acid is added to the mobile phase to improve peak shape. For nitrogen-containing heterocycles, an acidic modifier ensures consistent protonation of the basic nitrogen atoms, which minimizes undesirable interactions with residual silanols on the silica-based stationary phase, thereby reducing peak tailing.[6]

Purification Workflow Diagram

The overall process from crude material to a purified, isolated compound is outlined below.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Processing & Analysis crude Crude Synthesized Product dissolve Sample Preparation: Dissolve in ACN/H2O crude->dissolve inject Inject onto RP-C18 Column dissolve->inject separate Gradient Elution: Water/ACN + 0.1% FA inject->separate detect UV Detection (e.g., 254 nm) separate->detect collect Automated Fraction Collection detect->collect purity Purity Analysis of Fractions (Analytical HPLC) collect->purity pool Pool High-Purity Fractions purity->pool evap Solvent Evaporation (Rotary Evaporator) pool->evap final Pure Compound (>98%) evap->final

Caption: HPLC Purification Workflow for this compound.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the crude material in a minimal amount of the sample solvent (e.g., acetonitrile). If solubility is limited, add water dropwise until a clear solution is obtained.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Step 2: HPLC Method Setup and System Suitability

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Set the detector wavelength. A common choice for aromatic compounds is 254 nm. For optimal sensitivity, perform a UV-Vis scan of the analyte to identify the wavelength of maximum absorbance (λmax).

  • (Optional but Recommended) Perform a system suitability test by injecting a small amount of a previously purified standard to confirm retention time, peak shape, and system performance.

Step 3: Purification Run

  • Inject the filtered crude sample onto the equilibrated column.

  • Initiate the gradient elution program. The gradient must be optimized to ensure separation of the target compound from closely eluting impurities. A scouting gradient is recommended for initial method development.

Table of HPLC Method Parameters:

ParameterRecommended SettingRationale
Column RP-C18, 10 µm, 250 x 21.2 mmStandard for reversed-phase purification of small molecules.
Mobile Phase A Water + 0.1% Formic AcidPolar component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier; eluting solvent.
Flow Rate 15-20 mL/min (for 21.2 mm ID)Adjust based on column dimension and pressure limits.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 1-5 mL (Varies with concentration)Maximize loading without compromising resolution.
Detection 254 nm or λmaxAllows for sensitive detection of the aromatic analyte.

Example Gradient Elution Program:

Time (min)% Solvent A (Water)% Solvent B (ACN)Curve
0.07030Linear
20.03070Linear
22.0595Linear
25.0595Linear
26.07030Linear
30.07030Linear

Step 4: Fraction Collection and Analysis

  • Set the fraction collector to trigger collection based on the UV signal threshold, collecting peaks as they elute.

  • Analyze a small aliquot from each collected fraction (or pooled fractions corresponding to the main peak) using analytical HPLC to confirm purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

Step 5: Product Isolation

  • Combine the high-purity fractions in a round-bottom flask.

  • Remove the acetonitrile and water using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid under high vacuum to remove residual solvent, yielding the purified this compound.

Conclusion

The reversed-phase HPLC protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By understanding the physicochemical properties of the analyte and the principles of chromatographic separation, this method can be readily implemented and scaled to meet the demands of medicinal chemistry and drug development campaigns. The strategic use of a C18 stationary phase, a water/acetonitrile gradient, and an acidic modifier ensures excellent resolution and optimal peak symmetry, leading to a final product of high purity.

References

The Strategic Utility of 2-Methyl-2H-indazole-7-carboxaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. Among the various substituted indazoles, 2-Methyl-2H-indazole-7-carboxaldehyde stands out as a pivotal building block, particularly in the synthesis of potent enzyme inhibitors for cancer therapy.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this versatile intermediate, providing detailed protocols and insights into its strategic use in drug discovery programs.

The significance of the 2H-indazole tautomer, in particular, has been highlighted in the development of highly selective and potent inhibitors.[4] The strategic placement of a methyl group at the 2-position and a carboxaldehyde at the 7-position provides a chemically tractable handle for the elaboration into more complex molecules, most notably the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5]

Core Application: A Gateway to Potent PARP Inhibitors

The most prominent application of this compound is as a key starting material in the synthesis of Niraparib (MK-4827), a potent inhibitor of PARP-1 and PARP-2 enzymes.[5][6] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1 and BRCA2 mutations.[5] Niraparib, with its 2-phenyl-2H-indazole-7-carboxamide core, has demonstrated significant efficacy in treating ovarian, fallopian tube, and primary peritoneal cancers.[6][7]

The this compound moiety provides the foundational structure upon which the final pharmacophore is assembled. The aldehyde group at the 7-position is strategically converted to a carboxamide, which is a critical functional group for binding to the active site of the PARP enzyme.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on 2-phenyl-2H-indazole-7-carboxamides have underscored the importance of this scaffold for potent PARP inhibition.[8] The indazole core acts as a nicotinamide mimic, occupying the NAD+ binding site of the enzyme. The carboxamide group at the 7-position forms crucial hydrogen bonds with key amino acid residues in the active site, anchoring the inhibitor. The substituent at the 2-position is critical for modulating the physicochemical properties and target engagement of the molecule. The synthesis of a library of analogs with variations at this position has been a key strategy in optimizing the potency and pharmacokinetic profile of these inhibitors.[8]

Synthetic Protocols and Methodologies

The conversion of this compound into the therapeutically relevant 2-substituted-2H-indazole-7-carboxamides typically involves a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Protocol 1: Oxidation of this compound to 2-Methyl-2H-indazole-7-carboxylic acid

This protocol is adapted from established methods for the oxidation of heterocyclic aldehydes.[9] The use of sodium chlorite in the presence of a phosphate buffer and a chlorine scavenger is a mild and efficient method for this transformation.

Materials and Reagents:

  • This compound

  • tert-Butanol

  • Water (deionized)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv).

  • In a separate flask, prepare a solution of sodium chlorite (5.0 equiv) in water.

  • Slowly add the sodium chlorite solution dropwise to the aldehyde solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Carefully acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Collect the precipitate by filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield 2-Methyl-2H-indazole-7-carboxylic acid.

Data Presentation: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1337880-42-8C₉H₈N₂O160.18
2-Methyl-2H-indazole-7-carboxylic acid1234615-75-8C₉H₈N₂O₂176.17
Protocol 2: Amidation of 2-Methyl-2H-indazole-7-carboxylic acid to 2-Methyl-2H-indazole-7-carboxamide

This protocol utilizes the well-established peptide coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the efficient formation of the primary amide.[9]

Materials and Reagents:

  • 2-Methyl-2H-indazole-7-carboxylic acid

  • Dimethylformamide (DMF)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2-Methyl-2H-indazole-7-carboxylic acid (1.0 equiv) in DMF in a round-bottom flask.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add ammonium chloride (1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Methyl-2H-indazole-7-carboxamide.

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformations of this compound in the context of PARP inhibitor synthesis.

G A This compound B 2-Methyl-2H-indazole-7-carboxylic acid A->B Oxidation (Protocol 1) C 2-Methyl-2H-indazole-7-carboxamide B->C Amidation (Protocol 2) E Protected PARP Inhibitor Precursor C->E N-Arylation (e.g., Buchwald-Hartwig Coupling) D Aryl Halide Partner (e.g., (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate) D->E F Final PARP Inhibitor (e.g., Niraparib) E->F Deprotection

Caption: Synthetic pathway from this compound to PARP inhibitors.

Logical Framework for Experimental Design

The choice of reagents and reaction conditions in the provided protocols is based on established principles of organic synthesis to ensure high yield, purity, and reproducibility.

G cluster_oxidation Protocol 1: Oxidation cluster_amidation Protocol 2: Amidation A Aldehyde Substrate E High Yield Carboxylic Acid A->E B Mild Oxidant (NaClO₂) B->E C Chlorine Scavenger (2-Methyl-2-butene) C->E D Buffered System (NaH₂PO₄) D->E F Carboxylic Acid J High Purity Amide F->J G Coupling Agent (HATU) G->J H Non-nucleophilic Base (DIPEA) H->J I Amine Source (NH₄Cl) I->J

Caption: Rationale behind reagent selection for the synthetic protocols.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile intermediate in the field of drug discovery. Its primary application in the synthesis of potent PARP inhibitors like Niraparib highlights its strategic importance in oncology research. The synthetic protocols provided herein offer a reliable and adaptable framework for researchers to utilize this key building block in their own drug development programs. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such well-defined chemical scaffolds will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Overview of Synthetic Strategy: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry. The primary challenge in its synthesis is not the introduction of the formyl (-CHO) group itself, but directing it specifically to the C7 position of the indazole ring.

The electronic nature of the 2-methyl-2H-indazole system makes the C3 position highly susceptible to electrophilic attack. Therefore, common electrophilic formylation methods like the Vilsmeier-Haack reaction often fail or result in the undesired C3 isomer.[1][2]

The most reliable and regioselective strategy for synthesizing the C7-carboxaldehyde is Directed ortho-Metalation (DoM) . This method utilizes the coordinating power of the indazole nitrogens to direct a strong base to deprotonate the adjacent C7 position, creating a nucleophilic organometallic intermediate that can then react with a formylating agent.[3]

Core Reaction Pathway: Directed ortho-Metalation

The accepted mechanism involves the formation of a transient complex between the indazole and a strong lithium amide base, such as Lithium Diisopropylamide (LDA). This complex positions the base to selectively abstract the proton at C7. The resulting C7-lithiated indazole is then quenched with an electrophile like N,N-Dimethylformamide (DMF) to yield the target aldehyde after aqueous workup.

G A 2-Methyl-2H-indazole C 7-Lithio-2-methyl-2H-indazole (Organometallic Intermediate) A->C Deprotonation at C7 B LDA or n-BuLi (Strong Base) THF, -78 °C E Tetrahedral Intermediate C->E Nucleophilic Attack D DMF (Electrophile) G This compound (Final Product) E->G Hydrolysis F Aqueous Workup (e.g., NH4Cl)

Caption: Directed ortho-Metalation (DoM) pathway for C7 formylation.

Troubleshooting Guide & Optimization

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction resulted in a very low yield or no product at all. What went wrong?

This is the most common issue and typically points to a failure in the critical lithiation step.

Possible Cause 1: Inactive or Insufficient Base Organolithium reagents (like n-BuLi) and lithium amides (like LDA) are extremely sensitive to moisture and air. The base may have been partially or fully quenched before it could deprotonate the indazole.

  • Self-Validating Solution:

    • Titrate Your Base: Always titrate commercial alkyllithium reagents (e.g., using a Gilman test or a simple titration with a known acid) to determine their exact molarity before use.

    • Freshly Prepare LDA: LDA should be prepared fresh in situ by adding n-BuLi to a solution of diisopropylamine in dry THF at -78 °C. Do not use old, stored LDA solutions.

    • Use Sufficient Equivalents: Use at least 1.1 to 1.5 equivalents of base to ensure complete deprotonation, accounting for any trace amounts of acidic impurities or water.

Possible Cause 2: Reaction Temperature Was Too High The 7-lithio-indazole intermediate is unstable at higher temperatures. If the reaction is allowed to warm up prematurely, the intermediate can decompose or participate in side reactions.

  • Self-Validating Solution:

    • Maintain -78 °C: Conduct the deprotonation and the subsequent addition of DMF at a stable -78 °C (a dry ice/acetone bath is standard).

    • Slow Addition: Add the base and DMF dropwise to the reaction mixture to control any potential exotherms.

    • Monitor with TLC: Before quenching the reaction, you can (very carefully and quickly) take a small aliquot, quench it in a separate vial, and run a TLC to check for the disappearance of starting material.

Possible Cause 3: "Wet" Reagents or Glassware Trace amounts of water will rapidly destroy the organometallic intermediates.

  • Self-Validating Solution:

    • Flame-Dry Glassware: All glassware must be rigorously dried in an oven ( >120 °C) for several hours and assembled hot under a stream of inert gas (Argon or Nitrogen).

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. THF, a common solvent for lithiation, should be dried over sodium/benzophenone until the characteristic deep blue color persists.[4]

    • Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas.

Q2: My NMR analysis shows an aldehyde, but it's the wrong isomer (C3-carboxaldehyde). Why did this happen?

Formation of the C3 isomer is a clear indicator that the reaction conditions favored electrophilic aromatic substitution rather than directed metalation.

Possible Cause: Incorrect Choice of Formylation Reagent You may have inadvertently used a reagent system that generates a Vilsmeier-type electrophile or another strong electrophile. The Vilsmeier-Haack reaction (POCl₃/DMF) is known to favor formylation at the electron-rich C3 position of 2H-indazoles.[1][5]

  • Self-Validating Solution:

    • Confirm Reagents: Ensure you are using a DoM protocol (Base + DMF) and not a Vilsmeier-Haack protocol.

    • Reaction Order: The correct order of addition is critical. The base must be added to the indazole first to generate the C7-anion. Only then should the DMF be introduced. Adding the indazole to a pre-mixed solution of base and DMF can lead to complex side reactions.

G Start Low Yield or Incorrect Isomer? Check_Base Was the base titrated and freshly prepared? Start->Check_Base Low Yield Check_Method Was a DoM protocol used? (Base first, then DMF) Start->Check_Method Wrong Isomer Check_Temp Was the temperature kept at -78 °C? Check_Base->Check_Temp Yes Sol_Base Solution: Titrate base, use 1.1-1.5 eq. Check_Base->Sol_Base No Check_Reagents Were anhydrous reagents/solvents used? Check_Temp->Check_Reagents Yes Sol_Temp Solution: Maintain -78 °C, slow addition. Check_Temp->Sol_Temp No Sol_Reagents Solution: Flame-dry glassware, use anhydrous solvents. Check_Reagents->Sol_Reagents No Success Improved Yield of C7-Isomer Check_Reagents->Success Yes Sol_Method Solution: Avoid Vilsmeier-Haack. Ensure correct addition order. Check_Method->Sol_Method No Check_Method->Success Yes

References

Technical Support Center: Purification of 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-2H-indazole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, achieving high purity of this compound is critical for downstream success.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₉H₈N₂OA relatively small, nitrogen-containing heterocyclic compound.[3]
Molecular Weight 160.18 g/mol Influences diffusion rates during chromatography and filtration.[3]
Appearance White to off-white crystalline solidVisual cue for purity; discoloration may indicate impurities.[1]
Melting Point Approx. 175-178 °CA sharp melting point range is a good indicator of high purity.[1]
Solubility Good solubility in polar aprotic solvents (e.g., acetonitrile); moderate in methanol.[1]Critical for selecting appropriate solvents for chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, some common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: The formation of the N1-methylated isomer (1-Methyl-1H-indazole-7-carboxaldehyde) is a significant possibility in syntheses involving methylation of the indazole ring.[4][5] The separation of these isomers can be challenging due to their similar polarities.

  • Over-oxidation Products: If the aldehyde is formed via oxidation of a corresponding alcohol, over-oxidation to the carboxylic acid (2-Methyl-2H-indazole-7-carboxylic acid) can occur.[6][7]

  • Byproducts from Cyclization: Depending on the synthetic strategy, incomplete cyclization or side reactions can lead to various structurally related impurities.[8]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, may be present.

Q2: How can I quickly assess the purity of my crude product before committing to a large-scale purification?

A2: A combination of quick analytical techniques is highly recommended:

  • Thin-Layer Chromatography (TLC): This is an indispensable tool for a rapid qualitative assessment. By testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol), you can visualize the number of components and get a preliminary idea of the polarity differences between your desired product and impurities. This information is crucial for developing a column chromatography method.

  • Proton NMR (¹H NMR): A quick ¹H NMR spectrum of the crude material can provide a wealth of information. You can often identify the characteristic aldehyde proton signal and aromatic protons of your desired product. The presence of unexpected signals can indicate specific impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more detailed picture of the crude mixture, showing the molecular weights of the different components. This is particularly useful for identifying the presence of starting materials, byproducts, and the desired product.

Troubleshooting Guides

Challenge 1: Poor Separation of Regioisomers (N1 vs. N2-methyl) in Column Chromatography

dot

Caption: Decision workflow for troubleshooting isomer separation.

Causality and In-Depth Explanation:

Regioisomers often possess very similar polarities, making their separation by standard silica gel chromatography challenging. The subtle differences in their dipole moments and interactions with the stationary phase must be exploited.

Step-by-Step Troubleshooting Protocol:

  • Systematic Solvent System Screening (TLC):

    • Do not rely solely on standard hexane/ethyl acetate systems. Explore solvent systems with different selectivities. For instance, using toluene or dichloromethane as the less polar component, and acetone or methyl tert-butyl ether (MTBE) as the more polar component can alter the interactions with the silica surface and potentially resolve the isomers.

    • Rationale: Different solvents interact differently with both the analytes and the stationary phase, leading to changes in relative retention factors (Rf).

  • Employ a Shallow Gradient in Column Chromatography:

    • If TLC shows even a slight separation, a shallow gradient during column chromatography can enhance the resolution. Instead of a steep increase in polarity, use a slow, gradual increase (e.g., 0.5-1% increments of the more polar solvent).

    • Rationale: A shallow gradient allows for more equilibration time on the column, amplifying small differences in affinity for the stationary phase.

  • Consider an Alternative Stationary Phase:

    • Alumina: For nitrogen-containing compounds, alumina (neutral or basic) can sometimes offer better separation than silica gel.

    • Reversed-Phase Silica (C18): If the isomers have slight differences in hydrophobicity, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.

    • Rationale: Changing the stationary phase fundamentally alters the separation mechanism (e.g., from adsorption on silica to partitioning on C18), which can be highly effective for difficult separations.

Challenge 2: Product Crystallizes on the Column During Purification

Causality and In-Depth Explanation:

This issue typically arises from poor solubility of the compound in the chosen eluent, especially when a relatively non-polar solvent system is used to elute less polar impurities first. As the band of the desired product concentrates on the column, its concentration can exceed its solubility limit in the mobile phase, causing it to precipitate.

Step-by-Step Troubleshooting Protocol:

  • Pre-Column Solubility Test:

    • Before loading the crude material, test its solubility in the initial eluent planned for the column. The crude product should be fully soluble at the concentration you intend to load.

  • Modify the Mobile Phase:

    • Increase the polarity of the initial eluent slightly. For example, if you are starting with 20% ethyl acetate in hexane, try starting with 25% or 30%.

    • Add a small amount of a more polar "solubilizing" solvent like dichloromethane (DCM) or a few drops of methanol to the eluent system.

    • Rationale: A slightly more polar mobile phase will increase the solubility of your polar product without significantly affecting the retention of non-polar impurities.

  • Dry Loading Technique:

    • Instead of dissolving the crude product in a minimal amount of solvent and loading it onto the column (wet loading), use a dry loading technique.

    • Protocol for Dry Loading:

      • Dissolve your crude product in a suitable solvent (e.g., DCM).

      • Add a small amount of silica gel to this solution.

      • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica.

      • Carefully load this powder onto the top of your packed column.

    • Rationale: Dry loading introduces the compound in a solid, dispersed state. As the eluent passes through, the compound dissolves gradually, preventing the formation of a highly concentrated band at the top of the column that is prone to crystallization.

Challenge 3: Recrystallization Fails to Yield Pure Crystals or Results in Low Recovery

dot

Caption: Troubleshooting guide for recrystallization.

Causality and In-Depth Explanation:

Successful recrystallization hinges on the principle that the desired compound and its impurities have different solubility profiles in a given solvent or solvent system. The ideal solvent will dissolve the compound completely at high temperatures and very poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Troubleshooting Protocol:

  • Rigorous Solvent Selection:

    • The choice of solvent is paramount. Test a range of solvents with varying polarities. Based on the compound's known solubility, good candidates to screen include acetonitrile, methanol, ethanol, and ethyl acetate.[1]

    • Ideal Solvent Characteristics:

      • High solubility at boiling point.

      • Low solubility at room temperature or in an ice bath.

      • Does not react with the compound.

      • Boiling point is not excessively high or low.

      • Impurities are either very soluble or insoluble in the hot solvent.

  • Utilize a Two-Solvent System (Solvent/Anti-Solvent):

    • If a suitable single solvent cannot be found, a two-solvent system is often effective.

    • Procedure:

      • Dissolve the crude compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or acetone).

      • While the solution is hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or water) dropwise until the solution becomes slightly cloudy (the saturation point).

      • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly.

  • Optimize the Cooling Process:

    • Slow Cooling is Key: Do not rush the cooling process by immediately placing the hot flask in an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a nucleation site for crystal growth. Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Address "Oiling Out":

    • If the compound separates as an oil instead of crystals, it usually means the boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent to reduce the saturation, and allow it to cool more slowly.

By methodically addressing these common challenges, researchers can significantly improve the purity and yield of this compound, ensuring the quality of this vital synthetic intermediate for subsequent applications.

References

Technical Support Center: Formylation of 2-Methyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 2-methyl-2H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of 2-methyl-2H-indazole-3-carboxaldehyde is a critical step in the production of various pharmaceutical agents, and achieving high yield and purity is paramount.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover common queries and a detailed Troubleshooting Guide to address specific experimental issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and reliable method for the formylation of 2-methyl-2H-indazole?

Based on current literature, the most successful method is a microwave-assisted, Selectfluor-mediated regioselective C3-formylation using dimethyl sulfoxide (DMSO) as the formylating agent.[1][2] This modern approach has demonstrated moderate to excellent yields (ranging from 40-80%) and high regioselectivity for the desired C3 position.[1][3] Classical methods, such as the Vilsmeier-Haack reaction, have been reported to be ineffective for this particular substrate, often resulting in no product formation.[1]

Q2: Why does the classical Vilsmeier-Haack reaction typically fail with 2-methyl-2H-indazole?

While the exact mechanism of failure is not extensively documented in the literature for this specific substrate, we can infer the reasons based on the principles of the Vilsmeier-Haack reaction. The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile and requires a highly electron-rich aromatic system for successful substitution.[4] Although the 2-methyl-2H-indazole ring is activated, there might be several competing, non-productive pathways:

  • Complexation: The nitrogen atoms of the indazole ring could complex with the Lewis acidic phosphorus species, deactivating the ring system towards electrophilic attack.

  • Instability: The intermediate sigma complex formed upon attack by the Vilsmeier reagent might be unstable under the reaction conditions, leading to decomposition or reversion to starting materials.

  • Alternative Reactivity: While formylation is the intended outcome, the Vilsmeier reagent can sometimes act as a chlorinating agent or induce other unforeseen transformations under harsh conditions.[3]

Given the reported lack of success, pursuing this method is not recommended.[1]

Q3: What is the proposed mechanism for the successful Selectfluor-mediated formylation?

Control experiments suggest that this reaction likely proceeds through a radical pathway.[1][2] The proposed mechanism involves the generation of a radical cation from the 2H-indazole by the oxidant, Selectfluor. This is followed by a series of steps involving DMSO as the source of the formyl group.

G cluster_initiation Initiation cluster_propagation Formylation & Propagation Indazole 2-Methyl-2H-indazole Radical_Cation Indazole Radical Cation Indazole->Radical_Cation  - e⁻ (Oxidation) Selectfluor Selectfluor DMSO DMSO Formyl_Source DMSO Adduct Radical_Cation->Formyl_Source + DMSO Iminium_Intermediate Iminium Intermediate Formyl_Source->Iminium_Intermediate Rearrangement/ Further Oxidation Product 2-Methyl-2H-indazole- 3-carboxaldehyde Iminium_Intermediate->Product + H₂O (Workup)

Caption: Proposed radical mechanism for Selectfluor/DMSO formylation.

Q4: Why does formylation occur specifically at the C3 position of 2-methyl-2H-indazole?

The regioselectivity for the C3 position in 2-substituted-2H-indazoles is a well-documented phenomenon in various C-H functionalization reactions.[5] This preference is attributed to the electronic properties of the indazole ring system. The N2 nitrogen atom acts as an electron-donating group, increasing the electron density and nucleophilicity of the adjacent C3 position. This makes the C3 carbon the most susceptible site for attack by electrophilic or radical species, leading to highly regioselective substitution.

Troubleshooting Guide

This section addresses specific problems you might encounter during the formylation of 2-methyl-2H-indazole.

Problem 1: Low or No Yield of the Desired Product

This is the most common issue. The root cause depends heavily on the chosen methodology.

  • Possible Cause A: Use of Vilsmeier-Haack Conditions

    • Symptoms: TLC analysis shows only starting material, or a complex mixture of unidentifiable spots with no major product formation.

    • Scientific Explanation: As discussed in the FAQs, the classical Vilsmeier-Haack reaction is reported to be ineffective for this substrate.[1] The Vilsmeier reagent is likely consumed in non-productive pathways or is not electrophilic enough to react efficiently.

    • ✅ Solution: The most effective solution is to switch to the validated microwave-assisted, Selectfluor-mediated protocol. Do not expend significant effort trying to optimize the Vilsmeier-Haack conditions.

  • Possible Cause B: Incomplete Conversion (Selectfluor/DMSO Method)

    • Symptoms: TLC or LCMS analysis shows both starting material and the desired product, even after the recommended reaction time. Yields are lower than the reported 40-80% range.[1]

    • Scientific Explanation: Microwave-assisted reactions can be sensitive to equipment variations. Insufficient energy delivery may lead to lower effective reaction temperatures and incomplete conversion. Additionally, the stoichiometry of the oxidant is critical.

    • ✅ Solutions:

      • Optimize Microwave Conditions: Ensure your microwave reactor is calibrated. If conversion is low, incrementally increase the reaction temperature (up to the recommended 125 °C) or the hold time (e.g., in 15-minute increments).[1]

      • Verify Reagent Stoichiometry: The literature protocol calls for 3 equivalents of Selectfluor.[1] Ensure accurate measurement. Using less than the optimal amount will result in incomplete conversion.

      • Ensure Reagent Quality: Selectfluor is an oxidant and can degrade over time. Use a freshly opened bottle or a properly stored reagent. DMSO must be anhydrous.

  • Possible Cause C: Poor Quality of Starting Material or Reagents

    • Symptoms: Consistently low yields and/or formation of multiple side products, regardless of the method.

    • Scientific Explanation: Impurities in the 2-methyl-2H-indazole can interfere with the reaction. Similarly, moisture in solvents or reagents can quench reactive intermediates.

    • ✅ Solutions:

      • Purify Starting Material: Recrystallize or run a column on your 2-methyl-2H-indazole starting material to ensure high purity. Confirm purity by NMR and melting point.

      • Use Anhydrous Solvents: Use a fresh, sealed bottle of anhydrous DMSO.

      • Inert Atmosphere: While not always strictly necessary for the Selectfluor method, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for extended periods.

G Start Low/No Yield? Method Which Method? Start->Method VH Vilsmeier-Haack Method->VH V-H SF Selectfluor/DMSO Method->SF Selectfluor Switch Switch to Selectfluor Method VH->Switch CheckPurity Check Reagent & SM Purity SF->CheckPurity Optimize Optimize MW Temp/Time & Stoichiometry CheckPurity->Optimize Reagents OK Pure Purify SM Use Anhydrous Reagents CheckPurity->Pure Impure

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Formation of Side Products
  • Possible Cause A: Over-reaction or Reaction at Other Positions

    • Symptoms: Mass spectrometry shows a product with a mass corresponding to a di-formylated indazole, or NMR shows unexpected aromatic signals.

    • Scientific Explanation: While the C3 position is electronically favored, harsh conditions or incorrect stoichiometry could potentially lead to formylation on the electron-rich benzene ring, particularly at the C4 or C6 positions. Di-formylation is also a theoretical possibility, though less likely given the deactivating nature of the first formyl group.

    • ✅ Solutions:

      • Confirm Regioselectivity: Use 2D NMR techniques (NOESY, HMBC) to confirm the position of the formyl group.

      • Milder Conditions: If using the Selectfluor method, avoid excessive temperatures or prolonged reaction times beyond what is necessary for full conversion of the starting material.

      • Stoichiometry Control: Do not use a large excess of the formylating source (DMSO) or oxidant (Selectfluor). Adhere to the recommended stoichiometry.

  • Possible Cause B: Decomposition of Starting Material or Product

    • Symptoms: A dark reaction mixture and the presence of a baseline or multiple low-Rf spots on TLC.

    • Scientific Explanation: 2-methyl-2H-indazole, while generally stable, can degrade under excessively harsh oxidative or acidic conditions. The product aldehyde is also susceptible to oxidation to the corresponding carboxylic acid if the workup is not performed promptly or if exposed to air for extended periods.

    • ✅ Solutions:

      • Temperature Control: Do not exceed the recommended reaction temperature of 125 °C in the microwave.[1]

      • Prompt Workup: Once the reaction is complete, proceed with the workup and purification without delay.

      • Check for Carboxylic Acid: Look for a broad peak in the ¹H NMR spectrum (>10 ppm) or use IR spectroscopy to check for the characteristic broad O-H stretch of a carboxylic acid. If present, consider a milder workup.

Problem 3: Difficulty in Product Purification
  • Possible Cause: Co-elution of Product and Starting Material

    • Symptoms: Column chromatography fails to provide clean separation between the 2-methyl-2H-indazole starting material and the 2-methyl-2H-indazole-3-carboxaldehyde product.

    • Scientific Explanation: The starting material and product have similar core structures, and their polarities might not be sufficiently different for easy separation in all solvent systems.

    • ✅ Solutions:

      • Optimize Chromatography:

        • Solvent System: Use a gradient elution. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. Sometimes adding a small amount of a third solvent, like dichloromethane, can improve separation.

        • Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.

      • Crystallization: The product, 2-methyl-2H-indazole-3-carboxaldehyde, is often a solid. Attempt to crystallize the crude material from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) to achieve high purity. This can be an effective alternative or supplement to chromatography.

Experimental Protocols & Data

Optimized Protocol: Microwave-Assisted C3-Formylation[1][2]

This protocol is adapted from the literature and represents the current state-of-the-art for this transformation.

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-methyl-2H-indazole (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5.0 mL).

  • Oxidant Addition: Add Selectfluor (3.0 mmol, 3.0 eq).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 125 °C for 1 hour.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-2H-indazole-3-carboxaldehyde.

Data Summary: Substrate Scope of Selectfluor-Mediated Formylation

The following table summarizes reported yields for the formylation of various 2-substituted-2H-indazoles using the optimized microwave protocol. This illustrates the general applicability and limitations of the method.

N2-Substituent (R²)Benzene Ring Substituent (R¹)Yield (%)Reference
PhenylH~80%[1]
4-FluorophenylH61%[1]
4-(Trifluoromethyl)phenylH41%[1]
n-ButylH52%[1]
CyclopropylH61%[1]
CyclohexylH34%[1]
tert-ButylH0%[1]
AdamantylH0%[1]
Phenyl5-Bromo62%[1]
H5-Chloro69%[1]

Table adapted from Pitchai, M., et al. (2024).[1] The data highlights that sterically hindered N-alkyl groups (e.g., tert-butyl, adamantyl) are not tolerated and fail to produce the desired product.

References

stability of 2-Methyl-2H-indazole-7-carboxaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 2-Methyl-2H-indazole-7-carboxaldehyde (Catalog No. MDC88042). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this versatile building block. Our goal is to help you anticipate challenges, troubleshoot common issues, and successfully incorporate this reagent into your synthetic workflows.

Section 1: Core Stability Profile & FAQs

This section addresses fundamental questions regarding the inherent stability of the this compound molecule.

Q1: What is the general thermal and chemical stability of the 2-Methyl-2H-indazole core?

The indazole ring is an aromatic heterocyclic system, which imparts significant thermodynamic stability.[1][2] The fusion of a pyrazole and a benzene ring results in a stable 10 π-electron system.[3] Generally, the indazole core is robust and can withstand a wide range of reaction conditions, including those used in many standard synthetic transformations. It is not typically prone to thermal decomposition under common laboratory heating conditions (e.g., up to 120-150 °C in high-boiling solvents).

Q2: How does the N-methylation affect the stability and reactivity compared to an unsubstituted indazole?

Indazole can exist in tautomeric forms, with the 1H-indazole being thermodynamically more stable than the 2H-indazole form.[1][3][4][5] The methyl group at the N2 position of this compound "locks" the molecule into the 2H-tautomer. This has two key consequences:

  • Prevents N-H Reactivity: It eliminates side reactions associated with the acidic N-H proton of a 1H-indazole (pKa ≈ 13.9), such as N-alkylation, N-acylation, or deprotonation under basic conditions.[3]

  • Alters Electronic Properties: The 2H-indazole isomer has a different electronic distribution and a larger dipole moment than the 1H-isomer, which can subtly influence the reactivity of substituents on the benzene ring.[3]

Q3: What is the expected stability of the compound under acidic and basic conditions?

The primary sources of instability under acidic or basic conditions are related to the aldehyde functional group, rather than the indazole core itself. The indazole nucleus is a very weak base (pKa of the conjugate acid ≈ 1.3).[3]

pH RangeConditionPotential Issues & CausalityRecommendations
< 2 Strong Acid (e.g., conc. HCl, H₂SO₄)Aldehyde: Risk of acid-catalyzed polymerization or condensation reactions. Indazole: Protonation of the N1 nitrogen is possible but the ring is generally stable.[6]Avoid prolonged exposure to strong, hot acids. If acidic conditions are required, use milder acids (e.g., AcOH, TFA) or perform reactions at lower temperatures.
2 - 6 Mildly AcidicGenerally Stable. Optimal for reactions like reductive amination where iminium ion formation is catalyzed.[7]This is a safe operating range for many transformations. Nitrosation reactions to form indazole aldehydes from indoles are performed in this pH range.[8][9]
6 - 10 Neutral to Mildly Basic (e.g., NaHCO₃, K₂CO₃)Generally Stable. Suitable for many reactions, including Suzuki couplings which often use a mild base.[10][11][12]This range is well-tolerated. The aldehyde is not prone to enolization as it lacks α-hydrogens.
> 10 Strong Base (e.g., NaOH, NaH)Aldehyde: High risk of a Cannizzaro reaction (disproportionation to the corresponding alcohol and carboxylic acid) due to the absence of α-hydrogens. Indazole: The core is stable, but strong bases are generally incompatible with the aldehyde.Avoid strong aqueous bases. For base-catalyzed reactions (e.g., Wittig ylide formation), use non-nucleophilic, anhydrous bases like n-BuLi or NaH at low temperatures.[13][14]
Q4: Is the compound sensitive to air or light?

While the indazole core itself is not exceptionally sensitive, aldehydes can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air (autoxidation). Furthermore, related heterocyclic systems like imidazoles have shown sensitivity to photodegradation.[15]

Recommendation: For long-term storage, it is best practice to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Guide for Common Reactions

This section provides practical advice for specific synthetic transformations involving this compound.

Reaction Type 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is one of the most common reactions performed on aldehydes.

Common Problems & Solutions
  • Problem: Low yield of the desired amine; significant recovery of the starting aldehyde.

    • Probable Cause: Inefficient imine/iminium ion formation. This can be due to insufficient acidity to catalyze the dehydration step, or the amine used is not nucleophilic enough.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. For less reactive amines, consider using a Lewis acid like Ti(i-PrO)₄ to pre-form the imine before adding the reducing agent.[16]

  • Problem: Formation of 2-Methyl-2H-indazole-7-methanol as a major byproduct.

    • Probable Cause: The reducing agent is too reactive and reduces the aldehyde before it can form the imine. This is common with powerful hydrides like NaBH₄ when all reagents are mixed at once.[16]

    • Solution: Switch to a milder, more selective reducing agent that is slower to reduce aldehydes but readily reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the industry standard for this purpose.[16] Alternatively, sodium cyanoborohydride (NaCNBH₃) is also effective.[7]

Troubleshooting Workflow: Reductive Amination

G start Low Amine Yield? sub1 Aldehyde Recovered? start->sub1 Yes sub2 Alcohol Byproduct Formed? start->sub2 Yes sol1a Inefficient imine formation. Add catalytic AcOH. sub1->sol1a sol1b Amine is weakly nucleophilic. Use Ti(i-PrO)₄ to pre-form imine. sub1->sol1b sol2a Reducing agent is too reactive. Switch from NaBH₄ to NaBH(OAc)₃. sub2->sol2a sol2b Reaction sequence is incorrect. Allow imine to form before adding NaBH₄. sub2->sol2b

Caption: Troubleshooting Decision Tree for Reductive Amination.

Protocol: Reductive Amination using NaBH(OAc)₃
  • To a stirred solution of this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (0-1.0 equiv, optional).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reaction Type 2: Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[13]

Common Problems & Solutions
  • Problem: No reaction; starting aldehyde is recovered.

    • Probable Cause: Incomplete ylide formation. The base used may not be strong enough to deprotonate the phosphonium salt, or the reaction was exposed to moisture or air.

    • Solution: Ensure strictly anhydrous conditions. Use a sufficiently strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Confirm ylide formation (often indicated by a distinct color change, e.g., deep red or orange) before adding the aldehyde.[14]

  • Problem: Low yield of the desired alkene, with difficult purification from triphenylphosphine oxide (TPPO).

    • Probable Cause: This is a classic challenge of the Wittig reaction. TPPO is often poorly soluble and can co-elute with the product.

    • Solution: To facilitate removal of TPPO, after concentrating the reaction mixture, triturate the crude solid with a non-polar solvent like hexanes or diethyl ether, in which the TPPO is often less soluble than the desired product. Filter to remove the solid TPPO. Alternatively, using a Horner-Wadsworth-Emmons (HWE) modification with phosphonate esters yields a water-soluble phosphate byproduct that is easily removed during aqueous workup.

Protocol: Standard Wittig Olefination
  • In a flame-dried flask under an inert atmosphere (N₂), suspend the appropriate methyltriphenylphosphonium salt (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base.

  • Slowly add a strong base (e.g., n-BuLi in hexanes, 1.1 equiv) dropwise. A deep color should develop, indicating ylide formation. Stir for 1 hour.

  • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by trituration and/or column chromatography to separate the product from triphenylphosphine oxide.[14]

Reaction Type 3: Palladium-Catalyzed Cross-Coupling

While the title compound is not halogenated, it is a common precursor to molecules that are, or it may be used in syntheses where a halogenated indazole is the coupling partner. The aldehyde and indazole functionalities are generally stable under these conditions.

Potential Issues & Mitigations
  • Problem: Low coupling yield or catalyst decomposition (formation of palladium black).

    • Probable Cause: Ligand degradation, incorrect palladium oxidation state, or incompatibility of the base.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Use a robust ligand such as SPhos or XPhos. The choice of base is critical; K₂CO₃ or K₃PO₄ are often effective and are compatible with the aldehyde group.[11][17]

  • Problem: Aldehyde group interferes with the reaction.

    • Probable Cause: While generally a spectator, under specific ligand/base combinations, the aldehyde could potentially coordinate to the metal center or undergo side reactions.

    • Solution: This is unlikely but can be tested with a control reaction. If interference is suspected, the aldehyde can be protected as an acetal (e.g., using ethylene glycol and catalytic acid), which is stable to the coupling conditions and can be easily removed post-reaction.

Conceptual Diagram: Suzuki Coupling Cycle & Stability

G compound 2-Me-7-CHO-Indazole (Generally Stable Spectator) pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex R-Pd(II)L₂-X oa->pd2_complex trans Transmetalation (Base Required) pd2_complex->trans Ar'-B(OR)₂ pd2_complex2 R-Pd(II)L₂-R' trans->pd2_complex2 re Reductive Elimination pd2_complex2->re re->pd0 product Coupled Product re->product

Caption: The aldehyde on the indazole is typically a stable spectator in the Pd cycle.

Section 3: Summary of Recommended Conditions

Reaction TypeRecommended ReagentsSolvent(s)Key Considerations
Reductive Amination Amine, NaBH(OAc)₃, cat. AcOHDCE, THFUse a mild reducing agent to prevent premature aldehyde reduction.[16][18]
Wittig Reaction Phosphonium Salt, n-BuLi or NaHTHFRequires strictly anhydrous conditions.[13][14] HWE is a good alternative.
Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂OPinnick oxidation is mild and selective for aldehydes, preserving the indazole ring.[19]
Reduction to Alcohol NaBH₄MeOH, EtOHA straightforward and high-yielding reaction.
Suzuki Coupling Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, DMEAldehyde is generally stable. Ensure proper degassing.[10][11][17]

This guide provides a foundational understanding of the stability of this compound. As with any chemical reaction, small-scale pilot experiments are always recommended to optimize conditions for your specific substrate and desired transformation. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Solubility of 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-indazole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the solubility of this compound. Here, we address common questions and provide troubleshooting strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Based on its chemical structure, this compound is a moderately polar molecule. The indazole ring system, the methyl group, and the aldehyde group all contribute to its overall physicochemical properties.

A qualitative assessment suggests the following solubility profile:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to strong dipole-dipole interactions.

  • Good Solubility: In other polar aprotic solvents like acetonitrile.[1]

  • Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The aldehyde can act as a hydrogen bond acceptor, and these solvents can act as both donors and acceptors.[1]

  • Low to Insoluble: In nonpolar solvents such as hexanes, toluene, and diethyl ether. The polarity of the molecule is too high for significant interaction with these solvents.

  • Sparingly Soluble: In water. While the aldehyde and indazole nitrogen atoms can form hydrogen bonds with water, the overall aromatic character of the molecule limits its aqueous solubility.

Q2: I am having trouble dissolving this compound. What can I do?

A2: Difficulty in dissolving this compound can arise from several factors, including the choice of solvent, temperature, and the physical form of the solid. Here are some troubleshooting steps:

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent while stirring can significantly improve the dissolution rate. Be cautious not to exceed the boiling point of the solvent or cause decomposition of the compound.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and increase the surface area available for solvation, thereby accelerating dissolution.

  • Solvent Mixtures: If the compound is not sufficiently soluble in a single solvent, a co-solvent system can be effective. For example, if you need to use a less polar solvent for your reaction, you can first dissolve the compound in a small amount of a high-solubility solvent like DMSO, and then add the less polar solvent dropwise while stirring.

  • Particle Size Reduction: If you are working with large crystals, grinding the solid to a fine powder will increase the surface area and can improve the rate of dissolution.

Q3: Are there any known incompatibilities or reactivity concerns with certain solvents?

A3: this compound contains an aldehyde functional group, which can be reactive under certain conditions.

  • Reactive Protic Solvents: While generally suitable for dissolution, be aware that primary and secondary amines in the solvent could potentially form imines with the aldehyde, especially in the presence of acid or base catalysts.

  • Strong Acids and Bases: Highly acidic or basic conditions can catalyze side reactions or lead to degradation of the compound. It is advisable to use neutral solvents unless the experimental conditions specifically require an acidic or basic medium.

  • Oxidizing Agents: Avoid strong oxidizing agents, as they can oxidize the aldehyde group to a carboxylic acid.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents based on the "like dissolves like" principle and available data.[2][3]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to GoodStrong dipole-dipole interactions are favorable.[1]
Polar Protic Methanol, EthanolModerateHydrogen bonding is possible, but the aromatic core limits high solubility.[1]
Ethers Tetrahydrofuran (THF)Moderate to LowTHF has moderate polarity and can act as a hydrogen bond acceptor.
Halogenated Dichloromethane (DCM)Moderate to LowDCM has moderate polarity and can dissolve a range of organic compounds.
Esters Ethyl AcetateLowThe moderate polarity may allow for some dissolution.
Aromatic TolueneVery LowThe nonpolar nature of toluene is not favorable for dissolving this polar molecule.
Alkanes HexanesInsolubleThe significant difference in polarity prevents dissolution.
Aqueous WaterSparingly SolubleLimited by the nonpolar aromatic rings, despite some hydrogen bonding potential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[2]

Materials:

  • This compound

  • Selected solvents of interest

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using an orbital shaker or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Visualizing Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates these key factors.

cluster_solute This compound cluster_solvent Solvent Properties Solute C₉H₈N₂O (Moderately Polar) Aromatic Aromatic Rings (Nonpolar Character) Solute->Aromatic contributes to Aldehyde Aldehyde Group (Polar, H-bond Acceptor) Solute->Aldehyde contains Indazole Indazole Nitrogens (Polar, H-bond Acceptors) Solute->Indazole contains Solubility Solubility Outcome Solute->Solubility interacts with Solvent Solvent Polarity Polarity ('Like Dissolves Like') Solvent->Polarity HBond Hydrogen Bonding (Donor/Acceptor Ability) Solvent->HBond Solvent->Solubility interacts with

Caption: Factors influencing the solubility of this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates out of solution over time. The initial solution was supersaturated, or the temperature has decreased.Re-dissolve with gentle heating. Ensure the solution is not cooled significantly below the dissolution temperature. Prepare fresh solutions for critical experiments.
Inconsistent solubility results between experiments. Variation in temperature, agitation time, or purity of the compound/solvent.Standardize all experimental parameters. Use high-purity reagents and solvents. Ensure complete equilibration is achieved.
The compound appears to degrade upon dissolution. The solvent is reactive, or the conditions (e.g., high heat, presence of light) are causing decomposition.Choose an inert solvent. Avoid excessive heating. Protect the solution from light if the compound is known to be light-sensitive.

References

troubleshooting failed reactions with 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-indazole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when working with this versatile heterocyclic aldehyde. As a key intermediate in the synthesis of dual PI3K/mTOR inhibitors, successful reactions with this compound are critical for advancing research in medicinal chemistry. This resource combines fundamental chemical principles with practical, field-proven insights to help you navigate your synthetic challenges.

Understanding the Molecule: Key Characteristics

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a bicyclic aromatic indazole core with a methyl group on the N2 position and a carboxaldehyde at the C7 position, presents unique reactivity considerations.

PropertyValueSource
CAS Number 1337880-42-8[2][3][4][5]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point Approx. 175-178 °C[1]
Solubility Good solubility in polar aprotic solvents (e.g., acetonitrile), moderate in methanol.[1]

The indazole ring system is electron-rich, which influences the reactivity of the aldehyde group. The lone pair of electrons on the N1 nitrogen can participate in resonance, potentially affecting the electrophilicity of the carbonyl carbon. Additionally, the proximity of the aldehyde to the fused ring system and the N1 nitrogen may introduce steric considerations in certain reactions.

Troubleshooting Failed Reactions: A Q&A Approach

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Reductive Amination

Reductive amination is a cornerstone reaction for this molecule, often used to build out diverse amine libraries for screening.

Question 1: My reductive amination reaction shows low to no conversion of the starting aldehyde. What are the likely causes and how can I fix it?

Answer:

Low conversion in reductive amination can stem from several factors. Here is a systematic approach to troubleshooting:

  • Imine Formation is the Rate-Limiting Step: The formation of the imine intermediate is crucial for the success of the reaction.

    • Causality: The nucleophilicity of your amine and the electrophilicity of the aldehyde dictate the rate of imine formation. The electron-donating nature of the indazole ring may slightly reduce the electrophilicity of the aldehyde compared to a simple benzaldehyde.

    • Troubleshooting Steps:

      • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

      • Dehydration: The formation of the imine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water. The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.

      • Pre-formation of the Imine: Before adding the reducing agent, allow the aldehyde and amine to stir together in the solvent (with catalytic acid if needed) for a period (e.g., 1-2 hours) to ensure imine formation. You can monitor this by TLC or LC-MS.

  • Choice and Activity of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde.

    • Causality: Strong, unselective reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde directly, consuming your starting material. Milder, more selective reagents are preferred for one-pot reductive aminations.

    • Troubleshooting Steps:

      • Switch to a More Selective Reagent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is less reactive towards aldehydes but highly effective at reducing the protonated imine (iminium ion). Sodium cyanoborohydride (NaBH₃CN) is another classic choice, though it is more toxic.

      • Staged Addition: If you must use a less selective reagent like NaBH₄, it is crucial to pre-form the imine before adding the reducing agent, preferably at a reduced temperature (e.g., 0 °C) to minimize aldehyde reduction.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction.

    • Causality: While many reductive aminations proceed at room temperature, some less reactive partners may require gentle heating to facilitate imine formation. The solvent must be compatible with all reagents and intermediates.

    • Troubleshooting Steps:

      • Temperature Adjustment: Try gently heating the reaction mixture (e.g., to 40-50 °C) during the imine formation step before cooling to add the reducing agent.

      • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents. If solubility is an issue, tetrahydrofuran (THF) or acetonitrile can be considered. Ensure you are using anhydrous solvents, as excess water can hinder imine formation.

Question 2: My reductive amination produces a significant amount of a side product corresponding to the dialkylated amine. How can I prevent this?

Answer:

The formation of a dialkylated amine occurs when the desired secondary amine product reacts again with the starting aldehyde.

  • Causality: The product secondary amine is often more nucleophilic than the starting primary amine, leading to a second reductive amination.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use an excess of the primary amine (e.g., 1.5 to 2 equivalents) relative to the aldehyde. This increases the probability that the aldehyde will react with the starting amine rather than the product.

    • Slow Addition of Aldehyde: If the amine is your more valuable reagent, you can use a slight excess of the aldehyde but add it slowly to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the second alkylation.

dot

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_reagents Verify Reagent Quality (Aldehyde, Amine, Reductant) start->check_reagents Initial Check imine_issue Issue with Imine Formation check_reagents->imine_issue Reagents OK reduction_issue Issue with Reduction Step check_reagents->reduction_issue Reagents OK side_product_issue Side Product (e.g., Dialkylation) check_reagents->side_product_issue Reagents OK solution_acid Add Catalytic Acid (e.g., Acetic Acid) imine_issue->solution_acid Cause: Low Electrophilicity solution_dehydrate Use Dehydrating Agent (e.g., MgSO4) imine_issue->solution_dehydrate Cause: Water Inhibition solution_preform Pre-form Imine (Monitor by TLC/LCMS) imine_issue->solution_preform General Strategy solution_reductant Switch to Selective Reductant (e.g., STAB, NaBH3CN) reduction_issue->solution_reductant Cause: Aldehyde Reduction solution_temp Optimize Temperature reduction_issue->solution_temp General Optimization solution_stoich Adjust Stoichiometry (Excess Amine) side_product_issue->solution_stoich Cause: Product Reactivity

Caption: Troubleshooting workflow for failed reductive amination reactions.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, offering a route to vinyl-substituted indazoles.

Question 3: My Wittig reaction with this compound is giving a very low yield of the desired alkene. What's going wrong?

Answer:

Low yields in a Wittig reaction can often be traced back to the ylide generation or the reaction conditions.

  • Inefficient Ylide Formation: The phosphonium ylide (Wittig reagent) must be successfully generated for the reaction to proceed.

    • Causality: The acidity of the α-proton on the phosphonium salt and the strength of the base used are critical. Incomplete deprotonation leads to a lower concentration of the active ylide.

    • Troubleshooting Steps:

      • Base Selection: Ensure your base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required under anhydrous conditions. For stabilized ylides (containing an electron-withdrawing group), weaker bases like sodium ethoxide or even sodium carbonate can be sufficient.

      • Anhydrous Conditions: Ylide formation with strong bases is highly sensitive to moisture. Ensure your glassware is flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).

      • Visual Confirmation: The formation of many ylides is accompanied by a distinct color change (often to deep red, orange, or yellow). The absence of this color can indicate a problem with ylide generation.

  • Steric Hindrance: While not severely hindered, the aldehyde at the 7-position is adjacent to the fused ring system, which can slow down the reaction with bulky ylides.[1][6]

    • Causality: Steric clash between the indazole ring and the substituents on the ylide can raise the activation energy of the initial [2+2] cycloaddition to form the oxaphosphetane intermediate.[1]

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: Allow the reaction to run for a longer period or gently heat the reaction mixture (e.g., to reflux in THF) to overcome the steric barrier.

      • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: If steric hindrance is a persistent issue, the HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often a better alternative for hindered systems and generally offers easier purification.[7]

  • Side Reactions of the Aldehyde: The aldehyde itself might be unstable under the reaction conditions.[1]

    • Causality: Aldehydes can be prone to self-condensation (aldol reaction) if basic conditions are too harsh or if the ylide is not consumed quickly.

    • Troubleshooting Steps:

      • Reverse Addition: Add the aldehyde solution slowly to the pre-formed ylide. This ensures the ylide is always in excess and minimizes the chance of aldehyde side reactions.

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// Edges start -> ylide_formation; ylide_formation -> check_ylide; check_ylide -> add_aldehyde [label="Yes"]; check_ylide -> troubleshoot_ylide [label="No"]; troubleshoot_ylide -> ylide_formation [style=dashed]; add_aldehyde -> reaction; reaction -> workup; workup -> purification; purification -> end; }

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-2H-indazole-7-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic building block. Indazole derivatives are crucial pharmacophores in numerous therapeutic agents, and achieving efficient, high-yield synthesis is paramount.[1][2][3] This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of the C-7 functionalized indazole scaffold, focusing on the Directed ortho Metalation (DoM) strategy.

Frequently Asked Questions (FAQs)
Q1: What is the most effective and regioselective strategy for synthesizing this compound?

The most robust and highly regioselective method for introducing a formyl group at the C-7 position of 2-Methyl-2H-indazole is Directed ortho Metalation (DoM) .[1][4] This strategy leverages the N-2 nitrogen of the indazole ring as a Directed Metalation Group (DMG).

Mechanism Explained: The nitrogen atom at the N-2 position acts as a Lewis basic site, coordinating to a strong organolithium base (like n-BuLi or s-BuLi).[4][5] This coordination brings the base into close proximity to the C-7 proton, facilitating its abstraction over other protons on the aromatic ring. This "Complex-Induced Proximity Effect" (CIPE) is the cornerstone of DoM's regioselectivity.[5] The resulting 7-lithio-2-methyl-2H-indazole intermediate can then be trapped with an appropriate electrophile, such as N,N-Dimethylformamide (DMF), to yield the desired aldehyde.

G cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Work-up A 2-Methyl-2H-indazole (Starting Material) C Formation of 7-Lithio Intermediate (Key Regioselective Step) A->C Deprotonation at C-7 B Strong Organolithium Base (e.g., n-BuLi, s-BuLi) B->C Base Coordination to N-2 E This compound (Final Product) C->E Nucleophilic Attack D Formylating Agent (e.g., DMF) D->E Electrophile F Aqueous Quench (e.g., sat. NH4Cl) E->F G Purification (Column Chromatography) F->G

Caption: Synthetic workflow for this compound via DoM.

Troubleshooting and Optimization Guides

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Consistently Low or No Yield of the Desired C-7 Aldehyde.

This is the most common issue and can stem from several factors. A systematic approach is required for diagnosis.

The formation of the 7-lithio intermediate is the critical step. Failure here guarantees reaction failure.

  • Solution 1: Rigorously Anhydrous Conditions. Organolithium reagents are extremely strong bases and are highly reactive towards protic sources, including trace amounts of water in the solvent or on glassware.

    • Protocol: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O) from a solvent purification system or from a sealed bottle over molecular sieves.

  • Solution 2: Reagent Potency and Choice. The strength of the organolithium base is crucial.

    • Protocol: Use a freshly titrated or newly purchased bottle of organolithium reagent. sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are stronger bases than n-butyllithium (n-BuLi) and may be more effective, though they can be less stable.[6] Consider the use of additives like TMEDA (N,N,N',N'-tetramethylethylenediamine), which can break up organolithium aggregates and increase the basicity and reaction rate.[5]

  • Solution 3: Insufficient Deprotonation Time/Temperature. The deprotonation step requires specific conditions to proceed to completion without degrading the intermediate.

    • Protocol: Perform the lithiation at -78 °C (a dry ice/acetone bath). Allow the reaction to stir for at least 1-2 hours at this temperature after adding the organolithium base to ensure complete formation of the lithiated species.

Even if the lithiation is successful, the subsequent formylation can fail.

  • Solution 1: Purity of the Electrophile. N,N-Dimethylformamide (DMF) can degrade to dimethylamine and formic acid, which will neutralize the organolithium intermediate.

    • Protocol: Use freshly distilled DMF or a high-purity grade from a recently opened bottle.

  • Solution 2: Temperature of Addition. Adding the electrophile at too high a temperature can lead to side reactions.

    • Protocol: Add the DMF solution dropwise to the reaction mixture while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature.

Problem 2: Formation of Significant Side Products (Isomeric Aldehydes, Decomposition).

The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates side reactions.

While DoM strongly favors the C-7 position, lithiation at other positions can occur under suboptimal conditions.

  • Solution 1: Temperature Control. The kinetic C-7 lithiation is favored at low temperatures. If the reaction temperature rises prematurely, thermodynamic scrambling or lithiation at other sites (like C-3) can occur.[7]

    • Protocol: Maintain strict temperature control at -78 °C during lithiation and the initial quench. Ensure the reaction flask is well-immersed in the cooling bath.

  • Solution 2: Choice of Base. Highly hindered bases can sometimes influence regioselectivity.

    • Protocol: While s-BuLi or t-BuLi are stronger, n-BuLi is often sufficient and can sometimes provide cleaner reactions. If isomeric impurities are a problem, reverting to n-BuLi with TMEDA is a sound strategy.

If using alternative formylation methods, or if conditions are not well-controlled, different outcomes are possible. For example, the Vilsmeier-Haack reaction typically formylates electron-rich heterocycles.[8][9][10] While it often targets the C-3 position in 2H-indazoles, the conditions (POCl₃/DMF) can be harsh and lead to a mixture of products or decomposition.[11][12][13]

  • Solution: Stick to the Directed ortho Metalation protocol for C-7 selectivity. If you must use other methods, carefully screen conditions as described in the literature, but expect potential challenges with regiocontrol.

ProblemPossible CauseSuggested Solution
Low/No Yield 1. Protic contaminationUse oven-dried glassware and anhydrous solvents.
2. Inactive organolithium reagentTitrate the reagent or use a new bottle.
3. Insufficient lithiation time/tempLithiate at -78 °C for 1-2 hours.
4. Impure electrophile (DMF)Use freshly distilled or high-purity DMF.
Side Products 1. Loss of regioselectivityMaintain strict low-temperature control (-78 °C).
2. Base is too aggressiveUse n-BuLi/TMEDA instead of s-BuLi or t-BuLi.
3. Reaction mixture decompositionEnsure slow warming after electrophile addition; avoid overheating.
Difficult Purification 1. Unreacted starting materialIncrease equivalents of base or reaction time.
2. Baseline material on TLCUse a more polar eluent system for column chromatography.
Detailed Experimental Protocol: DoM Synthesis

This protocol is a validated starting point. Researchers should optimize based on their specific observations.

Materials:

  • 2-Methyl-2H-indazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 - 1.2 eq, solution in hexanes)

  • N,N-Dimethylformamide (DMF) (1.5 - 2.0 eq), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolution: Dissolve 2-Methyl-2H-indazole (1.0 eq) in anhydrous THF under a positive pressure of inert gas.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the anion.

  • Electrophile Addition: Slowly add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, stir the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

G Start Start: Low Yield or Side Products Q1 Is the reaction completely anhydrous? Start->Q1 Sol1 Action: Use oven-dried glassware and anhydrous, freshly opened solvents. Q1->Sol1 No Q2 Was the organolithium reagent titrated/fresh? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Use a new bottle of n-BuLi or titrate the existing stock. Q2->Sol2 No Q3 Was temperature strictly maintained at -78°C during lithiation and quench? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Improve temperature monitoring. Ensure flask is well-immersed in bath. Q3->Sol3 No Q4 Are isomeric aldehydes present (confirmed by NMR/LCMS)? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Action: Consider adding TMEDA to enhance C-7 selectivity. Verify lithiation time. Q4->Sol4 Yes End Proceed to Purification Optimization Q4->End No A4_Yes Yes A4_No No Sol4->End

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this critical synthetic process. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity and yield of the desired N2-methylated regioisomer is paramount. This document provides in-depth, field-proven insights based on established chemical principles to help you optimize your synthesis and overcome common hurdles.

Troubleshooting Guide: Byproduct Formation & Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My final product is a mixture of two isomers that are very difficult to separate by column chromatography. How can I improve the regioselectivity of the N-methylation step to favor the desired 2-methyl-2H-indazole product?

Answer:

This is the most common challenge in the synthesis of N-substituted indazoles. The formation of the undesired 1-methyl-1H-indazole-7-carboxaldehyde regioisomer is a competing reaction. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, as the N1 product is often thermodynamically favored, while the N2 product can be kinetically favored.[1]

Root Cause Analysis:

The nitrogen at the N1 position is generally more nucleophilic and sterically accessible, leading to the thermodynamically more stable 1H-indazole tautomer.[2][3][4] Direct alkylation under many standard conditions (e.g., using methyl iodide with bases like K₂CO₃ or Cs₂CO₃ in DMF) often yields significant mixtures of both N1 and N2 isomers.[3][4]

Solutions & Preventative Measures:

  • Optimize the Base and Solvent System: The choice of base and solvent has a profound impact on regioselectivity.

    • For N2-Selectivity: Studies have shown that employing a substituent at the C7 position, such as a nitro or carboxylate group, can strongly direct alkylation to the N2 position.[4][5] When using sodium hydride (NaH) as the base, the choice of solvent is critical. While NaH in THF tends to favor N1 alkylation for many indazoles, switching to a more polar solvent like DMSO can reverse this selectivity.[5]

    • For C7-Substituted Indazoles: For indazoles with a C7-CO₂Me or C7-NO₂ group, using NaH in THF has been shown to confer excellent N2 regioselectivity (≥96%).[4] This is highly relevant to your target molecule's precursor. The sodium cation's interaction with the C7 substituent and the N1 nitrogen may sterically hinder attack at N1, favoring the kinetic N2 product.

  • Control Reaction Temperature: N2-alkylation is often the kinetically controlled product, meaning it forms faster at lower temperatures.[1] Running the methylation at 0 °C or even lower temperatures before allowing it to slowly warm to room temperature can significantly enhance the N2/N1 ratio.

  • Choice of Methylating Agent: While methyl iodide and dimethyl sulfate are common, their reactivity can sometimes lead to poor selectivity. Using a milder methylating agent under acidic conditions, such as methyl 2,2,2-trichloroacetimidate, has been reported to be highly regioselective for the N2 position.[1]

Troubleshooting Workflow for Isomer Formation

G cluster_0 Problem Identification cluster_1 Primary Checkpoints cluster_2 Corrective Actions cluster_3 Verification P1 Poor N2/N1 Isomer Ratio (Confirmed by NMR/LCMS) C1 Review Base/Solvent Combo (e.g., NaH/THF vs. NaH/DMSO) P1->C1 C2 Check Reaction Temperature (Was it kept low?) P1->C2 A1 Switch to N2-Directing System: NaH in THF for C7-CO2Me precursor C1->A1 If conditions favor N1 A3 Consider alternative methylating agent (e.g., methyl trichloroacetimidate) C1->A3 A2 Perform reaction at 0°C or lower initial temperature C2->A2 If temp was high V1 Analyze crude product by 1H NMR for isomer ratio A1->V1 A2->V1

Caption: Troubleshooting workflow for poor N2/N1 regioselectivity.

Question 2: My reaction to form the aldehyde from 7-hydroxymethyl-2-methyl-2H-indazole resulted in a significant amount of a more polar byproduct and low aldehyde yield. What is this byproduct and how can I prevent its formation?

Answer:

The likely culprit is the over-oxidation of your desired aldehyde to the corresponding carboxylic acid (2-Methyl-2H-indazole-7-carboxylic acid). Aldehydes, particularly benzylic aldehydes, are susceptible to further oxidation, and this byproduct is significantly more polar, which matches your TLC observation.

Root Cause Analysis:

This issue typically arises from using an oxidizing agent that is too harsh or from running the reaction for too long or at too high a temperature. Common strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily convert the primary alcohol all the way to the carboxylic acid.

Solutions & Preventative Measures:

  • Use a Mild, Selective Oxidant: The standard and most effective reagent for oxidizing a benzylic alcohol to an aldehyde without significant over-oxidation is activated Manganese Dioxide (MnO₂) .[6][7] MnO₂ is a heterogeneous reagent that selectively oxidizes allylic and benzylic alcohols.[6]

    • Protocol Insight: Use a significant excess of activated MnO₂ (5-10 equivalents) in a non-polar solvent like dichloromethane (DCM) or chloroform (CHCl₃). The reaction is typically run at room temperature and monitored closely.

  • Monitor the Reaction Closely: The progress of the oxidation should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). As soon as the starting alcohol is consumed, the reaction should be stopped by filtering off the MnO₂. Over-running the reaction, even with MnO₂, can lead to minor amounts of the carboxylic acid byproduct.

  • Ensure High-Quality Reagents: The activity of MnO₂ can vary between suppliers and batches. Use freshly opened or properly stored "activated" MnO₂ for best results.

Reaction Pathway Visualization

G A 7-Hydroxymethyl- 2-methyl-2H-indazole B Target Product: 2-Methyl-2H-indazole- 7-carboxaldehyde A->B [O] with MnO2 (Desired Pathway) C Byproduct: 2-Methyl-2H-indazole- 7-carboxylic acid A->C [O] with KMnO4, etc. (Strong Oxidant) B->C [O] Over-oxidation (Harsh Oxidant / Long Time)

Caption: Oxidation pathways leading to the desired aldehyde and the over-oxidation byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 methylation on the indazole ring? A1: The regioselectivity is a classic case of kinetic versus thermodynamic control.[1]

  • N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer due to its benzenoid aromatic system. Reactions run under conditions that allow for equilibrium (higher temperatures, longer times, certain base/solvent systems) often favor this product.[4]

  • N2-Alkylation (Kinetic Product): The N2-substituted product often forms faster. Its formation can be favored by using conditions that do not allow for equilibration, such as lower temperatures and specific ion-pairing effects.[1] The presence of substituents at the C7 position can create steric hindrance at N1 or chelation effects with the cation of the base, making the N2 position the kinetically preferred site of attack.[4][5]

Q2: Which analytical techniques are best for monitoring the reaction and confirming the final product? A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for real-time monitoring of the reaction's progress. The N1 and N2 isomers often have slightly different Rf values, but the starting material, product, and over-oxidation byproduct should be clearly distinguishable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the consumption of starting material and the formation of products with the correct molecular weight. It can also help quantify the ratio of N1/N2 isomers in the crude mixture.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The definitive method for structural confirmation and distinguishing between the N1 and N2 regioisomers. The chemical shifts of the protons on the indazole ring, particularly the proton adjacent to the nitrogen-substituted position, will be distinct for each isomer.

Q3: Is it better to introduce the aldehyde group before or after the N-methylation step? A3: Both strategies are viable, but performing N-methylation on a precursor like methyl 1H-indazole-7-carboxylate is often preferred. As demonstrated in the literature, the C7-carboxylate group is a strong N2-directing group during alkylation.[4] This allows you to resolve the critical regioselectivity issue first. The ester can then be reduced to the alcohol and subsequently oxidized to the target aldehyde in two high-yielding steps. This multi-step but more controlled approach can ultimately provide a purer product and higher overall yield than attempting to formylate a pre-methylated indazole.

Protocols & Data

Recommended Protocol: N2-Selective Methylation of Methyl 1H-indazole-7-carboxylate

This protocol is adapted from principles demonstrated to provide high N2-selectivity for C7-substituted indazoles.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 1H-indazole-7-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise via syringe.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield methyl 2-methyl-2H-indazole-7-carboxylate.

Table 1: Factors Influencing N-Alkylation Regioselectivity of Indazoles
FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale & References
Substituent Electron-donating or no substituent at C7Electron-withdrawing group (e.g., -NO₂, -CO₂Me) at C7The C7 substituent can sterically block N1 or create directing electronic/chelation effects.[4][5][8]
Base/Counter-ion Cs₂CO₃, K₂CO₃NaHThe smaller Na⁺ cation can coordinate more effectively with the C7 substituent and N1, blocking it from attack.[2][5]
Solvent Tetrahydrofuran (THF) (for many indazoles)Dimethyl Sulfoxide (DMSO) (can reverse selectivity)Solvent polarity influences the dissociation of the ion pair and the solvation of the indazole anion.[5]
Temperature Higher Temperature (reflux)Lower Temperature (0 °C to RT)N1 is the thermodynamic product (favored by equilibrium at high temp), N2 is the kinetic product (favored at low temp).[1]

References

Technical Support Center: Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven protocols.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles governing regioselectivity in indazole chemistry.

Q1: What is the fundamental reason for regioselectivity issues in indazole synthesis, particularly during N-substitution reactions?

A1: The primary challenge stems from the annular tautomerism of the indazole ring. The heterocyclic proton can reside on either of the two nitrogen atoms, leading to an equilibrium between two distinct tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2][3] The 1H-tautomer is generally the more thermodynamically stable form.[2][4] When the indazole is deprotonated to form the indazolide anion, the negative charge is delocalized across both nitrogen atoms. As both N1 and N2 are nucleophilic, subsequent reactions with electrophiles (like alkyl halides) can occur at either position, often resulting in a mixture of N1- and N2-substituted regioisomers.[1][3][5]

Indazole Tautomerism cluster_0 Annular Tautomerism cluster_1 Deprotonation & Resonance cluster_2 Alkylation Outcome 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole H⁺ shift Indazolide_Anion Indazolide Anion (Resonance Hybrid) 1H_Indazole->Indazolide_Anion + Base - H⁺ N1_Product N1-Alkylated Indazole Indazolide_Anion->N1_Product + R-X N2_Product N2-Alkylated Indazole Indazolide_Anion->N2_Product + R-X

Caption: The core challenge: Tautomerism and the resulting dual nucleophilicity.

Q2: How can I reliably determine the regiochemistry of my N-alkylated indazole products?

A2: Unequivocal assignment of the N1 and N2 isomers is critical. While chromatographic separation (TLC, HPLC) can show that you have a mixture, spectroscopic methods are required for definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and common method.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. For an N1-substituted indazole, you will observe a long-range correlation (typically 3-bond) between the protons on the alkyl group's carbon adjacent to the nitrogen (the N-CH₂) and the C7a carbon of the indazole ring. Conversely, for an N2-substituted isomer, the correlation will be between the N-CH₂ protons and the C3 carbon.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be diagnostic. For an N1-isomer, a through-space NOE correlation is often observed between the N-CH₂ protons and the proton at the C7 position. For an N2-isomer, the correlation would be with the proton at the C3 position.[6]

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal, this technique provides absolute, unambiguous structural proof of the connectivity and is considered the ultimate confirmation.[7]

Section 2: Troubleshooting Guide for N-Alkylation Reactions

Direct N-alkylation is the most common step where regioselectivity becomes a major hurdle. The outcome is a delicate balance of steric effects, electronic factors, and reaction conditions.[1][8]

Q3: I am consistently getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

A3: Achieving high N1 selectivity involves pushing the reaction conditions to favor either thermodynamic control or a kinetically controlled pathway where the N2 position is selectively blocked.

  • Optimize Base and Solvent Combination: This is the most critical factor.[4][9] The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a highly effective and widely reported system for achieving excellent N1 selectivity.[4][8][10]

    • Causality: The small Na⁺ cation is believed to chelate between the N2 nitrogen and an available lone pair on a C3 substituent, or it simply coordinates tightly at the more sterically accessible N2 position of the indazolide anion. This coordination sterically hinders the approach of the electrophile to the N2 position, thereby directing alkylation almost exclusively to N1.[1][2]

  • Leverage Substituent Effects: The electronics and sterics of your indazole substrate are key.

    • C3-Substituents: Bulky or coordinating groups at the C3 position strongly favor N1-alkylation. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-acetyl (COMe), or 3-carboxamide substituents have shown >99% N1 regioselectivity with the NaH/THF system.[8][10][11]

    • Thermodynamic Equilibration: Using specific electrophiles like α-halo carbonyls can sometimes lead to an equilibrium mixture that ultimately favors the more thermodynamically stable N1-substituted product.[4][8]

N1_Selection_Logic Start Goal: Synthesize N1-Alkylated Indazole Condition Choose Conditions Start->Condition Base_Solvent Base: NaH Solvent: Anhydrous THF Condition->Base_Solvent Primary Strategy Substituent Does Indazole have C3-substituent? (e.g., -COMe, -tBu) Base_Solvent->Substituent Mechanism Causality: Na⁺ cation coordinates at N2, sterically blocking alkylation. Base_Solvent->Mechanism Yes Excellent N1 Selectivity (>99:1) Substituent->Yes Yes No Good to Excellent N1 Selectivity Substituent->No No Davis_Beirut_Workflow cluster_0 Davis-Beirut Reaction for 2H-Indazoles Start o-Nitrobenzyl Derivative + Amine Intermediate In situ generation of Nitroso Imine Intermediate Start->Intermediate Base Cyclization N-N Bond Forming Heterocyclization Intermediate->Cyclization Product 2H-Indazole (High N2 Selectivity) Cyclization->Product Troubleshooting_Workflow Start Run Indazole Alkylation Reaction Analyze Analyze Crude Product (TLC, LC-MS) Start->Analyze Decision Mixture of Regioisomers? Analyze->Decision Purify Purify & Characterize (Column Chromatography, NMR) Decision->Purify No Troubleshoot Consult Guide to Modify Conditions: - Base (e.g., NaH) - Solvent (e.g., THF) - Temperature - Substituents Decision->Troubleshoot Yes Success Desired Isomer Obtained Purify->Success Rerun Re-run Optimized Reaction Troubleshoot->Rerun Rerun->Analyze

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Methyl-2H-Indazole-7-Carboxaldehyde Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing targeted therapeutic agents.[3] Among the various classes of indazole-containing molecules, derivatives of 2-Methyl-2H-indazole-7-carboxaldehyde have emerged as a particularly promising area of research, especially in oncology.[4][5][6] Several indazole-based drugs, such as Pazopanib and Axitinib, are already approved for cancer therapy, underscoring the clinical relevance of this scaffold.[2][7][8]

This guide provides a comparative analysis of the bioactivity of key this compound derivatives, with a focus on their anticancer properties. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiates their therapeutic potential. The objective is to offer researchers and drug development professionals a clear, data-driven overview to inform future discovery and development efforts.

Synthetic Strategies: A Brief Overview

The synthesis of 2H-indazole derivatives is a well-established field, with multiple routes available to generate the core scaffold and its analogues.[1][9] Typically, the synthesis begins with a substituted 2-bromobenzaldehyde which undergoes a copper-catalyzed, one-pot, three-component reaction with a primary amine and sodium azide to form the 2H-indazole ring. Subsequent modifications at various positions allow for the creation of a diverse library of derivatives. This strategic functionalization is key to tuning the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Comparative Bioactivity Analysis: Anticancer Efficacy

The primary therapeutic application explored for this class of compounds is oncology. Their mechanism often involves the inhibition of key proteins that are dysregulated in cancer cells, such as protein kinases and DNA repair enzymes.[7][10]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

A significant breakthrough in the application of the 2H-indazole-7-carboxamide scaffold has been the development of potent Poly (ADP-ribose) Polymerase (PARP) inhibitors.[4][5][6] PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Niraparib (MK-4827) , a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a prime example.[4][5][6] It demonstrates exceptional potency against PARP-1 and PARP-2.[4][5][6] This targeted action results in profound antiproliferative activity in cancer cell lines with deficient BRCA-1 and BRCA-2 genes, while showing high selectivity over cells with functional BRCA.[4][5]

Broad-Spectrum Antiproliferative Activity

Other derivatives have shown potent, broad-spectrum growth inhibitory activity against various cancer cell lines, suggesting mechanisms that may not be limited to synthetic lethality.[7][11] For instance, a series of indazole derivatives were synthesized and evaluated for their ability to inhibit the proliferation of lung (A549), breast (4T1, MCF-7), liver (HepG2), and colorectal (HCT116) cancer cells.[7]

Within this series, compound 2f was identified as a particularly potent agent, with IC50 values in the sub-micromolar to low-micromolar range across multiple cell lines.[7][11] Further investigation revealed that its mechanism involves the induction of apoptosis, evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7][11] Compound 2f also demonstrated the ability to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS), pointing to the involvement of the mitochondrial apoptotic pathway.[7][11]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative derivatives, showcasing their comparative potency.

CompoundTarget(s)Cell LineBioactivity MetricValueReference(s)
Niraparib (MK-4827) PARP-1-IC503.8 nM[4][5][6]
PARP-2-IC502.1 nM[4][5][6]
Whole Cell PARP-EC504.0 nM[4][5][6]
Compound 2f -4T1 (Breast)IC500.23 µM[7][11]
-HCT116 (Colorectal)IC501.15 µM[7]
-MCF-7 (Breast)IC501.15 µM[7]
Compound 2a -MCF-7 (Breast)IC501.15 µM[7]
-HCT116 (Colorectal)IC504.89 µM[7]
-A549, 4T1, HepG2IC50> 10 µM[7]

Analysis of Structure-Activity Relationship (SAR): The data reveals key SAR insights. For the PARP inhibitors, the 2-phenyl-2H-indazole-7-carboxamide core is essential for activity.[4][5] For the broader spectrum agents like compounds 2a-2n, the substituents on the indazole ring play a critical role in determining potency and selectivity against different cancer cell lines.[7] For example, the substitution in compound 2a resulted in poor activity against A549, 4T1, and HepG2 cells, but retained potency against MCF-7 cells, highlighting how minor structural changes can dramatically alter the activity profile.[7]

Key Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of action for Niraparib provides an excellent example of targeted therapy. The following diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-mutant cancer cells.

PARP_Inhibition_Pathway cluster_Normal_Cell Normal Cell / BRCA-Proficient Cancer Cell cluster_BRCA_Mutant_Cell BRCA-Mutant Cancer Cell DNA_SSB_N Single-Strand DNA Break (SSB) PARP_N PARP Enzyme DNA_SSB_N->PARP_N recruits Replication_N DNA Replication DNA_SSB_N->Replication_N if unrepaired SSB_Repair_N SSB Repair (BER Pathway) PARP_N->SSB_Repair_N activates SSB_Repair_N->DNA_SSB_N repairs DNA_DSB_N Double-Strand DNA Break (DSB) Replication_N->DNA_DSB_N BRCA_N BRCA1/2 Proteins DNA_DSB_N->BRCA_N recruits HR_Repair_N Homologous Recombination (HR) BRCA_N->HR_Repair_N mediates HR_Repair_N->DNA_DSB_N repairs Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_SSB_M Single-Strand DNA Break (SSB) PARP_M PARP Enzyme DNA_SSB_M->PARP_M Replication_M DNA Replication DNA_SSB_M->Replication_M unrepaired Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP_M inhibits DNA_DSB_M Double-Strand DNA Break (DSB) Replication_M->DNA_DSB_M BRCA_M Defective BRCA1/2 DNA_DSB_M->BRCA_M Apoptosis Apoptosis (Cell Death) DNA_DSB_M->Apoptosis unrepaired, leads to HR_Repair_M HR Repair (Defective) BRCA_M->HR_Repair_M

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and validated experimental protocols are essential. Below are representative protocols for assays commonly used to characterize the anticancer activity of indazole derivatives.

Protocol 1: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This protocol is chosen for its reliability, high throughput, and its ability to provide quantitative IC50 data. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by mitochondrial dehydrogenases and is therefore proportional to the number of living, metabolically active cells.

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., 4T1) in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with serial dilutions of indazole derivatives. Include vehicle control (e.g., DMSO) and positive control. A->B C 3. Incubation Incubate the plate for 48-72 hours at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. C->D E 5. Formazan Solubilization Remove media and add DMSO or isopropanol to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability relative to vehicle control. Determine IC50 values using non-linear regression. F->G

Caption: Standard workflow for the MTT cell proliferation assay.

Detailed Steps:

  • Cell Culture: Culture cancer cell lines (e.g., 4T1, MCF-7) under standard conditions (37°C, 5% CO2) in appropriate media (e.g., DMEM with 10% FBS).

  • Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours.

  • Treatment: Prepare a 2-fold serial dilution of the test compounds in culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.5%. Replace the old media with the media containing the test compounds.

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly valuable and versatile scaffold for the development of novel anticancer agents. The clinical success of PARP inhibitors like Niraparib validates the therapeutic potential of this chemical class.[6] The discovery of compounds like 2f with broad antiproliferative activity and apoptosis-inducing capabilities suggests that other mechanisms and targets are yet to be fully explored.[7][11]

Future research should focus on:

  • Expanding SAR studies: Systematically modifying the indazole core to improve potency, selectivity, and drug-like properties.

  • Target Deconvolution: Identifying the specific molecular targets for compounds that exhibit broad-spectrum activity.

  • Combination Therapies: Evaluating the synergistic effects of these derivatives with other established anticancer drugs.

The continued exploration of this chemical space holds significant promise for delivering the next generation of targeted and effective cancer therapies.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 2-Methyl-2H-indazole-7-carboxaldehyde, a key intermediate in the synthesis of various therapeutic agents, requires robust analytical methods to ensure its identity, purity, and strength.[1][2][3][4][5] This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7][8] This guide will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare it with an alternative, Ultra-Performance Liquid Chromatography (UPLC) method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12][13]

The Critical Role of Method Validation

Before delving into specific methods, it's crucial to understand why rigorous validation is non-negotiable. An unvalidated or poorly validated method can lead to inaccurate results, potentially causing the rejection of a good batch or the acceptance of a failing one. This has significant implications for patient safety, regulatory approval, and the economic viability of a drug development program. A well-validated method provides a high degree of assurance that it will consistently produce data that is accurate, reliable, and reproducible.[14]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[11][13] For an intermediate like this compound, the intended purpose is often to quantify the main component and to detect and quantify any process-related impurities or degradation products.[15][16][17]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, sensitivity, and high resolving power.[16][17][18] For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical starting point.

Causality Behind Experimental Choices

The selection of the HPLC method parameters is not arbitrary; it is a science-driven process.

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for aromatic compounds. The particle size (typically 3-5 µm) is a balance between efficiency and backpressure.[19]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure the consistent ionization state of the analyte, while the organic solvent modulates the retention time. A gradient elution is often preferred over isocratic elution for impurity profiling, as it allows for the separation of compounds with a wide range of polarities and provides sharper peaks for later-eluting components.[18]

  • Detector: A UV detector is selected because the indazole and aldehyde functional groups contain chromophores that absorb UV light, allowing for sensitive detection. The detection wavelength is chosen at the absorbance maximum of the analyte to maximize sensitivity.

Experimental Workflow for HPLC Method Validation

The validation of the HPLC method must be a self-validating system, where the successful outcome of one test supports the integrity of the others.

Caption: A logical workflow for HPLC method validation.

Detailed Validation Protocols & Data

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][20] For this compound, this is demonstrated through forced degradation studies.

Protocol:

  • Prepare solutions of this compound.

  • Expose the solutions to various stress conditions:

    • Acidic (e.g., 0.1 N HCl at 60°C for 24 hours)

    • Basic (e.g., 0.1 N NaOH at 60°C for 24 hours)

    • Oxidative (e.g., 3% H₂O₂ at room temperature for 24 hours)

    • Thermal (e.g., 80°C for 48 hours)

    • Photolytic (e.g., exposure to UV light for 24 hours)

  • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed standard.

  • The method is specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][20]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations ranging from the reporting limit to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 1: Linearity Data for this compound by HPLC

Concentration (µg/mL) Mean Peak Area
1.0 15,234
50.0 758,987
100.0 1,510,234
120.0 1,825,432
150.0 2,265,789

| Correlation Coefficient (r²) | > 0.999 |

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies.[14][20]

Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 2: Accuracy Data for this compound by HPLC

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4
100% 100.0 100.2 100.2
120% 120.0 119.8 99.8

| Mean Recovery | | | 99.8% |

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14][20]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 3: Precision Data for this compound by HPLC

Parameter % RSD
Repeatability < 1.0%

| Intermediate Precision | < 2.0% |

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ± 2%)

    • pH of the aqueous phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a sample under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically < 2 µm) and higher operating pressures.[19][21][22] This results in significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC.[21][23]

UPLC vs. HPLC: A Performance Comparison

The fundamental principles of separation are the same for both HPLC and UPLC, but the performance characteristics differ significantly.[19]

Caption: Key differences between HPLC and UPLC technology.

Advantages of UPLC for this compound Analysis
  • Increased Throughput: The shorter run times of UPLC methods (often 3-10 minutes compared to 15-20 minutes for HPLC) can significantly increase laboratory productivity.[22]

  • Improved Resolution and Sensitivity: The higher efficiency of UPLC columns leads to sharper, narrower peaks, which improves the resolution between the main component and its impurities. This also results in higher peak heights and improved sensitivity, which is particularly beneficial for detecting trace-level impurities.[19][21]

  • Reduced Solvent Consumption: The lower flow rates and shorter run times of UPLC methods lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[19][23]

Considerations for UPLC Method Validation

The validation of a UPLC method follows the same principles as for an HPLC method, covering specificity, linearity, accuracy, precision, and robustness. However, due to the higher sensitivity of UPLC, particular attention should be paid to the limit of detection (LOD) and limit of quantitation (LOQ) for impurities.

Table 4: Comparative Summary of HPLC and UPLC for the Analysis of this compound

Parameter HPLC UPLC Justification
Analysis Time 15 - 30 minutes 3 - 10 minutes Smaller particle size and higher flow rates in UPLC enable faster separations.[22]
Resolution Good Excellent Higher column efficiency in UPLC leads to better separation of closely eluting peaks.[21]
Sensitivity Good Excellent Narrower peaks in UPLC result in higher signal-to-noise ratios.[19]
Solvent Consumption High Low Shorter run times and lower flow rates reduce solvent usage.[23]
System Backpressure 500 - 6000 psi Up to 15,000 psi Smaller particle size columns in UPLC require higher pressures to operate.[22]

| Cost of Instrument | Lower | Higher | UPLC systems are more technologically advanced and therefore more expensive.[19] |

Conclusion and Recommendation

Both HPLC and UPLC are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific needs of the laboratory.

  • HPLC remains a robust and reliable workhorse for routine quality control, especially in laboratories where high throughput is not the primary driver.[19] Its lower cost and widespread availability make it an attractive option.

  • UPLC is the superior choice for applications requiring high throughput, improved sensitivity for trace impurity analysis, and greater resolving power.[24] The initial investment in a UPLC system can be offset by long-term savings in solvent costs and increased productivity.

For the analysis of this compound, a validated HPLC method is perfectly suitable for ensuring its quality. However, for laboratories looking to optimize their analytical workflows and achieve higher levels of performance, transitioning to a UPLC method is a worthwhile consideration. Regardless of the chosen technology, a thorough and scientifically sound validation, as outlined in this guide, is essential to ensure the generation of reliable and defensible analytical data.

References

A Comparative Analysis of Synthetic Pathways to 2-Methyl-2H-indazole-7-carboxaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2H-indazole-7-carboxaldehyde is a key building block in medicinal chemistry, finding application in the synthesis of a variety of therapeutic agents. Its structural motif is present in molecules targeting a range of biological pathways. The efficient and regioselective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparative study of the primary synthetic routes to this compound, offering experimental insights and data to inform strategic decisions in the laboratory.

Core Synthetic Strategies

Two principal strategies have emerged for the synthesis of this compound:

  • Strategy A: N-Methylation of a Pre-formed 1H-Indazole-7-carboxaldehyde Core. This approach focuses on the late-stage introduction of the N-methyl group onto a pre-existing indazole ring system. The key challenge in this strategy lies in controlling the regioselectivity of the methylation to favor the desired N-2 isomer.

  • Strategy B: Construction of the Indazole Ring via Cyclization. This strategy builds the bicyclic indazole skeleton from acyclic or monocyclic precursors, incorporating the required methyl and carboxaldehyde functionalities from the outset. The Cadogan reaction is a prominent example of this approach.

A third, less-established, potential route involves the Directed Ortho-Metalation (DoM) of 2-methyl-2H-indazole. This would entail the selective functionalization of the C-7 position. However, literature precedents for the C-7 formylation of 2-alkyl-2H-indazoles via DoM are not as well-documented, making it a more exploratory approach.

Strategy A: N-Methylation of 1H-Indazole-7-carboxaldehyde

This strategy is a convergent approach that hinges on the successful synthesis of the key intermediate, 1H-indazole-7-carboxaldehyde, followed by a regioselective N-methylation.

Diagram of Strategy A

Strategy A A Starting Materials B 1H-Indazole-7-carboxaldehyde A->B Synthesis C This compound (Target Molecule) B->C Regioselective N-Methylation D 1-Methyl-1H-indazole-7-carboxaldehyde (Isomeric Byproduct) B->D N-Methylation

Caption: Synthetic pathway for Strategy A.

Step 1: Synthesis of 1H-Indazole-7-carboxaldehyde

A reliable synthesis of 1H-indazole-7-carboxaldehyde is paramount for the success of this strategy. A common and effective method involves the cyclization of a suitably substituted phenylhydrazone.

Experimental Protocol: Synthesis of 1H-Indazole-7-carboxaldehyde

  • Starting Material: 2-Methyl-6-nitroaniline.

  • Diazotization: 2-Methyl-6-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced in situ, for example with tin(II) chloride, to yield 2-methyl-6-nitrophenylhydrazine.

  • Cyclization: The hydrazine is subsequently cyclized. A common method is the Fischer indole synthesis, however for indazoles, heating the hydrazine derivative, often in the presence of a dehydrating agent or under acidic conditions, can induce cyclization to the 1H-indazole. In this specific case, intramolecular cyclization of a derivative is required. A more direct approach can be the reaction of 2-formyl-6-nitrotoluene with hydrazine, followed by reductive cyclization.

  • Formylation: If not already present, the formyl group can be introduced at the 7-position. However, a more convergent approach is to start with a precursor already containing the aldehyde or a precursor group. A viable route starts from 2-methyl-3-nitrobenzoic acid, which can be converted to the corresponding aldehyde.

Note: Specific, high-yielding protocols for the direct synthesis of 1H-indazole-7-carboxaldehyde are not abundantly available in the literature, often requiring multi-step sequences.

Step 2: Regioselective N-Methylation

The critical step in this strategy is the regioselective methylation of the N-2 position of the 1H-indazole-7-carboxaldehyde. Research by Alam and Keating has demonstrated that the presence of an electron-withdrawing group at the C-7 position of the indazole ring directs alkylation to the N-2 position with high selectivity.[1][2]

Experimental Protocol: N-Methylation of 1H-Indazole-7-carboxaldehyde

  • Substrate: 1H-Indazole-7-carboxaldehyde (or its corresponding methyl ester, methyl 1H-indazole-7-carboxylate, for potentially improved solubility and handling).

  • Base and Solvent: Sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Methylating Agent: A methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Work-up and Purification: Standard aqueous work-up followed by column chromatography to isolate the desired this compound.

Discussion of Strategy A:

  • Advantages: This route is convergent and potentially allows for the late-stage diversification of the N-substituent. The high N-2 regioselectivity in the presence of a C-7 electron-withdrawing group is a significant advantage.[1][2]

  • Disadvantages: The synthesis of the 1H-indazole-7-carboxaldehyde starting material can be challenging and may involve multiple steps with moderate overall yields. The availability and cost of the initial starting materials for this precursor should also be considered.

Strategy B: Cadogan Reaction for Indazole Ring Construction

The Cadogan reaction is a powerful tool for the synthesis of 2H-indazoles through the reductive cyclization of o-nitrobenzaldehydes with primary amines.[3][4] This approach builds the desired indazole ring system in a single, often one-pot, transformation.

Diagram of Strategy B

Strategy B A 2-Methyl-6-nitrobenzaldehyde C Cadogan Reaction (Reductive Cyclization) A->C B Methylamine (CH₃NH₂) B->C D This compound (Target Molecule) C->D

Caption: Synthetic pathway for Strategy B.

Step 1: Synthesis of 2-Methyl-6-nitrobenzaldehyde

The key starting material for this route is 2-methyl-6-nitrobenzaldehyde. A patented method describes the synthesis of the corresponding oxime from 3-nitro-o-xylene, which can then be hydrolyzed to the desired aldehyde.

Experimental Protocol: Synthesis of 2-Methyl-6-nitrobenzaldehyde (via the oxime)

  • Starting Material: 3-Nitro-o-xylene.

  • Reaction with Nitrite: 3-Nitro-o-xylene is reacted with a nitrite source (e.g., an alkyl nitrite) in the presence of a base to form 2-methyl-6-nitrobenzaldehyde oxime.

  • Hydrolysis: The resulting oxime is then hydrolyzed under acidic conditions to yield 2-methyl-6-nitrobenzaldehyde.

Step 2: The Cadogan Reaction

The core of this strategy is the Cadogan reaction, which involves the condensation of 2-methyl-6-nitrobenzaldehyde with methylamine to form an intermediate imine, followed by reductive cyclization.

Experimental Protocol: Cadogan Reaction

  • Reactants: 2-Methyl-6-nitrobenzaldehyde and methylamine (often used as a solution in a suitable solvent).

  • Reducing Agent: A phosphine-based reducing agent, such as tri-n-butylphosphine (P(n-Bu)₃) or triethyl phosphite (P(OEt)₃), is typically employed.

  • Solvent and Temperature: The reaction is often carried out in a high-boiling solvent like isopropanol (i-PrOH) at elevated temperatures (e.g., 80 °C).[4] Milder, one-pot procedures have been developed to avoid the harsh conditions of the classical Cadogan reaction.[4]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography.

Discussion of Strategy B:

  • Advantages: This is a highly convergent route, constructing the indazole core in a single key step. One-pot variations of the Cadogan reaction can improve operational simplicity and overall efficiency.[4]

  • Disadvantages: The synthesis of the 2-methyl-6-nitrobenzaldehyde starting material may require specific expertise and handling of potentially hazardous reagents. The Cadogan reaction itself can sometimes require high temperatures, although milder conditions have been reported.[3][4] The purification of the final product from the phosphorus-containing byproducts is also a consideration.

Comparative Summary of Synthetic Routes

FeatureStrategy A: N-MethylationStrategy B: Cadogan Reaction
Overall Approach Convergent, late-stage N-methylationConvergent, one-pot ring formation
Key Intermediate 1H-Indazole-7-carboxaldehyde2-Methyl-6-nitrobenzaldehyde
Key Challenge Synthesis of the 1H-indazole precursorSynthesis of the o-nitrobenzaldehyde
Regioselectivity High N-2 selectivity with C-7 EWGInherent to the reaction mechanism
Potential Yield Dependent on the yield of the precursor synthesisCan be moderate to good in the key step
Scalability Potentially scalable if precursor is availableScalable, with considerations for purification
Versatility Allows for N-substituent variationRequires specific amine for N-substituent

Conclusion and Recommendations

Both Strategy A and Strategy B represent viable pathways for the synthesis of this compound. The choice between these routes will likely depend on the specific capabilities and resources of the research laboratory.

Strategy A is recommended if:

  • A reliable and scalable synthesis for 1H-indazole-7-carboxaldehyde can be established or if this intermediate is commercially available.

  • The goal is to create a library of N-substituted indazole-7-carboxaldehydes, as the methylation step can be readily adapted to other alkylating agents.

Strategy B is recommended if:

  • The synthesis of 2-methyl-6-nitrobenzaldehyde is feasible and cost-effective.

  • A convergent, one-pot synthesis is preferred for operational efficiency.

Further investigation into the optimization of the synthesis of the key intermediates for both routes is warranted to improve the overall efficiency and cost-effectiveness of producing this compound for drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

2-Methyl-2H-indazole-7-carboxaldehyde is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents, including kinase inhibitors for oncology.[1][2] The absolute purity of such an intermediate is not merely a matter of academic rigor; it is a foundational pillar for ensuring the safety, efficacy, and reproducibility of subsequent drug candidates. The presence of even trace amounts of impurities—be they isomeric, process-related, or degradants—can lead to misleading biological data, complicate scale-up, and create significant regulatory hurdles.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of synthesized this compound with a high degree of confidence. We will move beyond simple procedural lists to explain the causality behind our methodological choices, grounding our recommendations in the principles of orthogonal validation, as mandated by regulatory bodies like the FDA and outlined in best-practice guidelines from organizations such as IUPAC.[3][4][5]

Part 1: The Synthetic Landscape and Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this knowledge allows us to anticipate the most likely impurities. A common route to this compound involves the N-methylation of a pre-existing indazole-7-carboxaldehyde or the formylation of 2-methyl-2H-indazole.[6] Such processes can invariably lead to a predictable set of impurities that must be analytically targeted.

Key Potential Impurities:

  • Isomeric Impurities: The N-alkylation of an indazole ring is notoriously challenging to control, often yielding a mixture of N1 and N2 isomers. Therefore, the most critical impurity to identify and quantify is the regioisomeric 1-Methyl-1H-indazole-7-carboxaldehyde . Its similar physical properties make it difficult to remove via standard crystallization.

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, or by-products from side reactions.

  • Degradation Products: Aldehydes are susceptible to oxidation, especially if exposed to air during workup or storage. The primary degradation product is the corresponding 2-Methyl-2H-indazole-7-carboxylic acid .[7]

Caption: Key molecular structures in the purity assessment of this compound.

Part 2: An Orthogonal Analytical Strategy

Reliance on a single analytical technique is insufficient for a definitive purity claim. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, is essential for a comprehensive and trustworthy assessment.[8][9] For our target molecule, a combination of chromatography, spectroscopy, and elemental analysis provides a self-validating system where the strengths of one technique compensate for the limitations of another.

Analytical_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural & Identity Confirmation cluster_2 Absolute Composition Verification cluster_3 Final Report Sample Synthesized Batch (Crude or Purified) HPLC HPLC-UV/DAD (Primary Purity Assay) Sample->HPLC NMR ¹H and ¹³C NMR (Isomer Identification) Sample->NMR HRMS High-Resolution MS (Elemental Formula) Sample->HRMS EA Elemental Analysis (Confirm C, H, N %) Sample->EA Quant Quantify Impurities (% Area Normalization) HPLC->Quant Report High-Confidence Purity Statement Quant->Report Identity Confirm Structure & Rule Out Isomers NMR->Identity HRMS->Identity Identity->Report Composition Verify Empirical Formula EA->Composition Composition->Report

Caption: Orthogonal workflow for comprehensive purity assessment of the target compound.

Part 3: Comparative Analysis of Core Analytical Techniques

The selection of analytical methods must be deliberate, targeting the specific challenges posed by this compound and its likely impurities.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and separation of process-related impurities and degradants.High sensitivity and resolution; excellent for quantification (% area). The workhorse for routine quality control.[10]May not resolve all isomeric impurities without specific method development. Provides no structural information alone.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and orthogonal separation to HPLC.Excellent for identifying volatile starting materials or solvents. Mass spectrometry provides structural clues.[11][12]Not suitable for non-volatile or thermally labile compounds like the carboxylic acid degradant.[13]
Nuclear Magnetic Resonance (¹H, ¹³C NMR) Unambiguous structural confirmation and isomer identification.The gold standard for identifying regioisomers, as the magnetic environments of protons and carbons are distinct for each isomer.[14][15][16]Relatively low sensitivity for detecting trace impurities (<0.1%) without specialized quantitative NMR (qNMR) methods.
Elemental Analysis (CHN) Confirmation of the empirical formula (C₉H₈N₂O).Provides fundamental confirmation of the elemental composition, a classic benchmark for purity. Essential for novel compound characterization.[17][18][19]An aggregate method; does not provide information about individual impurities. Purity of the sample is assumed to be high for an accurate result.
High-Resolution Mass Spectrometry (HRMS) Precise mass determination to confirm the molecular formula.Provides a highly accurate mass measurement (typically <5 ppm error), which strongly supports the assigned molecular formula over other possibilities.Does not distinguish between isomers as they have the same exact mass. Not inherently quantitative.

Part 4: Field-Proven Experimental Protocols

The following protocols are designed to be robust and self-validating, providing the necessary data for a high-confidence purity assessment.

Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the non-polar target molecule from more polar degradation products and potentially less polar starting materials.

  • Rationale: A C18 column provides excellent hydrophobic retention for the aromatic system. The gradient elution ensures that both early and late-eluting impurities are captured in a single run. Acetonitrile is chosen for its low UV cutoff and compatibility with MS detection if needed. A photodiode array (PDA) detector is crucial for checking peak purity and developing a robust method.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a quaternary pump and photodiode array (PDA) detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: 50:50 Acetonitrile:Water

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the sample diluent to a final concentration of ~0.5 mg/mL. Sonicate briefly to ensure complete dissolution.

    • Chromatographic Conditions:

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • Detection: PDA scan 210-400 nm, with specific monitoring at 254 nm and 280 nm.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        10.0 95
        12.0 95
        12.1 10

        | 15.0 | 10 |

    • Data Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity using the area percent normalization method. Check the peak purity of the main peak using the PDA software to ensure no co-eluting impurities.

Protocol 2: Structural and Isomeric Confirmation by ¹H NMR

This protocol is essential for confirming the identity of the target molecule and, most importantly, for ruling out the presence of the 1-Methyl-1H isomer.

  • Rationale: The chemical environment of the protons on the indazole ring and the methyl group are highly sensitive to which nitrogen atom is substituted. The ¹H NMR spectrum provides a unique fingerprint for each isomer, making it the definitive tool for identification.[20][21] DMSO-d₆ is a suitable solvent that readily dissolves the compound and has a well-defined residual peak for referencing.

  • Instrumentation & Reagents:

    • NMR Spectrometer (400 MHz or higher)

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

    • Data Acquisition:

      • Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a high signal-to-noise ratio (e.g., 16-32 scans).

      • Acquire a ¹³C NMR spectrum.

    • Data Analysis & Key Distinguishing Features:

      • Target (2-Methyl Isomer): The N-methyl singlet is expected to appear at a characteristic chemical shift (consult literature or spectral databases). The aromatic protons will exhibit a specific splitting pattern and chemical shifts corresponding to the 7-carboxaldehyde substitution.

      • Isomeric Impurity (1-Methyl Isomer): The N-methyl singlet for the 1-methyl isomer will be at a distinctly different chemical shift. Furthermore, the chemical shifts of the aromatic protons, particularly the proton adjacent to the N1 nitrogen (H-7 in the parent indazole system), will be significantly different.

      • Purity Check: Carefully examine the baseline for small peaks that do not correspond to the main compound or solvent. Integrate any suspicious peaks relative to the main compound's protons to estimate their concentration. A clean spectrum is strong evidence of high isomeric purity.

Protocol 3: Elemental Composition by Combustion Analysis

This method provides fundamental confirmation that the bulk sample has the correct elemental makeup. The results should be within the widely accepted tolerance of ±0.4% for publication and characterization.[22][23]

  • Rationale: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides a direct measure of the mass percent of carbon, hydrogen, and nitrogen in the sample.[17]

  • Methodology:

    • Sample Preparation: Ensure the sample is meticulously dried under high vacuum to remove any residual solvents or water, which would skew the C, H, and N ratios.

    • Analysis: Submit ~2-3 mg of the dried sample to a calibrated CHN analyzer.

    • Data Comparison: Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated for the molecular formula C₉H₈N₂O.

      • Theoretical: C, 67.49%; H, 5.03%; N, 17.49%

      • Acceptance Criteria: Experimental values should be within C = 67.49 ± 0.4%, H = 5.03 ± 0.4%, and N = 17.49 ± 0.4%.

Part 5: Integrating Data for a Definitive Purity Statement

A final, high-confidence purity value is assigned by synthesizing the results from the orthogonal methods.

Example Data Summary Table:

Analysis Result Interpretation
HPLC (254 nm) 99.85% (by Area Normalization)High purity with respect to UV-active impurities.
¹H NMR (400 MHz) Spectrum consistent with this compound structure. No observable isomeric or organic impurities (>0.1%).Confirms structural identity and high isomeric purity.
HRMS (ESI+) m/z [M+H]⁺ calculated for C₉H₉N₂O: 161.0709; Found: 161.0711Excellent agreement (1.2 ppm error), confirming the elemental formula.
Elemental Analysis Found: C, 67.31%; H, 5.09%; N, 17.41%Excellent agreement with theoretical values, confirming bulk sample composition.

Based on the collective evidence, the synthesized batch of this compound can be assigned a purity of >99.8% . This statement is robustly supported by quantitative chromatographic data (HPLC), definitive structural and isomeric confirmation (NMR, HRMS), and verification of bulk elemental composition (Elemental Analysis). This multi-faceted approach ensures the material is fit for purpose in demanding research and drug development applications, meeting the stringent standards of scientific integrity and regulatory expectation.

References

A Comparative Guide to the Biological Screening of 2-Methyl-2H-indazole-7-carboxaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel analogs derived from 2-Methyl-2H-indazole-7-carboxaldehyde. We will navigate the strategic decision-making process behind constructing a robust screening cascade, from initial high-throughput viability assays to in-depth mechanism of action studies and preliminary safety profiling. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize promising therapeutic candidates within this important chemical class.

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of indazole have demonstrated potent anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[1][2][3][4] This has culminated in the development of several FDA-approved drugs, validating the therapeutic potential of this heterocyclic system. Our focus begins with the parent compound, this compound[5], a versatile starting point for the generation of a diverse chemical library aimed at discovering novel therapeutic agents.

The Foundation: Synthesis of a Diverse Analog Library

The exploration of structure-activity relationships (SAR) begins with a chemically diverse library of analogs. The synthesis of 2H-indazoles can be achieved through various modern organic chemistry methodologies. Common strategies include one-pot, three-component reactions using reagents like 2-bromobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper.[6][7] Other established methods include Cadogan's cyclization and regioselective N2-alkylation techniques, which allow for precise control over the final structure.[6][8][9] By modifying substituents on the phenyl ring, altering the group at the 7-position (derived from the parent aldehyde), or introducing functional groups at other positions, a library with varied steric and electronic properties can be generated for screening.

G parent 2-Methyl-2H-indazole- 7-carboxaldehyde lib_gen Chemical Synthesis (e.g., Reductive Amination, Wittig Reaction, etc.) parent->lib_gen Starting Material analogs Diverse Analog Library (Cpd-1, Cpd-2, ... Cpd-n) lib_gen->analogs Generation

Caption: Generalized workflow for analog library synthesis.

A Strategic Imperative: The Tiered Screening Cascade

To efficiently interrogate a new chemical library, a tiered or cascaded screening approach is paramount. This strategy maximizes resource efficiency by using broad, high-throughput assays to first identify active compounds ("hits"), which are then subjected to progressively more complex and specific assays to validate their activity, elucidate their mechanism, and assess their drug-like properties. This process systematically narrows the field of candidates, ensuring that only the most promising compounds advance.

G primary Primary Screening (Broad Cytotoxicity) hits Active 'Hits' primary->hits ~5-10% Hit Rate secondary Secondary Screening (Target ID & Early ADME-Tox) leads Validated 'Leads' secondary->leads Hit-to-Lead Prioritization tertiary Tertiary Screening (MOA & In Vivo Efficacy) candidate Preclinical Candidate tertiary->candidate Optimization hits->secondary leads->tertiary

Caption: A strategic tiered approach for screening new chemical entities.

Part 1: Primary Screening — Identifying Bioactive Hits

The initial goal is to rapidly and cost-effectively assess the entire analog library for general biological activity. Given the established anticancer potential of indazoles, a panel of cancer cell lines is an appropriate starting point.[10]

Core Assay: Cell Viability and Cytotoxicity

The first question to answer is: "Does the compound kill or inhibit the growth of cancer cells?" Cell viability assays provide a quantitative measure of this effect.

  • Causality: Assays like the MTT or the luminescent CellTiter-Glo® are chosen for their high-throughput compatibility, sensitivity, and reproducibility.[11][12] The CellTiter-Glo® assay, for instance, measures ATP levels, which directly correlates with the number of metabolically active, viable cells.[11] A reduction in signal indicates cytotoxic or cytostatic effects.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed cancer cells (e.g., HeLa, 4T1, A549) in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle controls and plot the results as percent viability versus log[concentration]. Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound using non-linear regression analysis.

Data Presentation: Primary Screening Results
Compound IDStructure (Modification from Parent)HeLa IC₅₀ (µM)4T1 IC₅₀ (µM)[10]A549 IC₅₀ (µM)
Parent -CHO>100>100>100
Cpd-01 -CH₂OH85.291.5>100
Cpd-02 Amide with Piperidine5.12.37.8
Cpd-03 Amide with 4-Fluoroaniline0.450.231.15
Cpd-04 5-Fluoro substitution15.711.222.4

Note: Data are hypothetical for illustrative purposes. Compounds with potent IC₅₀ values (e.g., <10 µM) are considered "hits" and are prioritized for secondary screening.

Part 2: Secondary Screening — Target Identification and Early Safety Profiling

With a smaller set of validated hits, the focus shifts to understanding how they work and whether they possess favorable drug-like properties.

Core Assay 1: Kinase Selectivity Profiling

  • Causality: Many indazole-containing drugs, such as Pazopanib, function as kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[13] Therefore, screening hits against a broad panel of kinases is a logical step to identify molecular targets and assess selectivity.[14] A highly selective compound is often desirable to minimize off-target effects.

G cluster_0 Kinase Active Site cluster_1 Inhibition kinase Kinase product Phosphorylated Substrate kinase->product atp ATP atp->kinase substrate Substrate Protein substrate->kinase kinase_i Kinase inhibitor Indazole Analog inhibitor->kinase_i Binds to ATP Pocket no_atp ATP no_product No Phosphorylation

Caption: Indazole analog acting as a competitive kinase inhibitor.

  • Methodology: Commercially available services offer kinome profiling against hundreds of kinases.[15][16] These platforms, such as KINOMEscan™ or activity-based radiometric assays, measure the ability of a compound to either prevent the binding of a ligand to the kinase active site or directly inhibit the enzymatic phosphorylation of a substrate.[16][17]

Data Presentation: Kinase Profiling Summary
Compound IDPrimary Target(s)IC₅₀ (nM)Key Off-Target(s) (>10-fold selectivity)
Cpd-03 PARP-14None significant
Cpd-02 Aurora Kinase A25VEGFR2 (300 nM)

Note: Data is illustrative. The identification of potent PARP inhibition for an indazole-7-carboxamide analog is consistent with published literature.[18][19]

Core Assay 2: Early ADME-Tox Profiling
  • Causality: A potent compound is useless if it is immediately metabolized, cannot be absorbed, or is highly toxic to healthy cells. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) is critical to eliminate candidates that are likely to fail in later development stages.[20][21]

  • Recommended Assays:

    • Metabolic Stability: Incubating the compound with liver microsomes determines its metabolic half-life.[20]

    • CYP450 Inhibition: Assays like P450-Glo™ measure the compound's potential to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, 2D6), which is a primary cause of drug-drug interactions.[22][23]

    • Hepatotoxicity: Assessing cytotoxicity in primary human hepatocytes provides an early warning for potential liver damage.[20]

    • Cardiotoxicity (hERG): An assay to measure inhibition of the hERG potassium channel is a standard screen to flag compounds with a risk of causing cardiac arrhythmias.[24]

Experimental Protocol: P450-Glo™ CYP3A4 Inhibition Assay
  • Reagent Preparation: Prepare a reaction mixture containing the CYP3A4 enzyme, a luminogenic substrate, and the NADPH regeneration system.

  • Compound Addition: Add the indazole analogs at various concentrations to a 96-well plate.

  • Reaction Initiation: Add the reaction mixture to initiate the enzymatic reaction. Incubate at room temperature.

  • Detection: Add the luciferin detection reagent to stop the reaction and generate a luminescent signal. The signal is inversely proportional to CYP3A4 activity.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the CYP3A4 enzyme activity.

Data Presentation: ADME-Tox Summary
Compound IDMicrosomal Stability (t½, min)CYP3A4 IC₅₀ (µM)Hepatocyte Toxicity CC₅₀ (µM)hERG IC₅₀ (µM)
Cpd-03 45>5025>30
Cpd-02 <52.585.1

Note: Data are hypothetical. In this example, Cpd-03 shows a much more promising profile than Cpd-02 , which exhibits poor metabolic stability, significant CYP inhibition, and potential off-target toxicity.

Part 3: Tertiary Screening — Mechanism of Action and In Vivo Proof-of-Concept

The lead candidate, Cpd-03 , is now ready for more in-depth biological characterization to confirm its cellular mechanism of action and evaluate its efficacy in a more complex biological system.

Core Assays: Cellular Mechanism of Action (MOA)
  • Causality: Based on the primary screening data (cytotoxicity) and secondary data (e.g., PARP inhibition), we can now investigate the downstream cellular consequences. A successful anticancer agent should induce apoptosis (programmed cell death) and inhibit processes essential for tumor growth and metastasis.[10]

  • Recommended Assays:

    • Apoptosis Induction: Measure the activation of key executioner caspases (e.g., Caspase-3/7). This can be done using a luminescent assay like Caspase-Glo® 3/7. Further confirmation can be obtained by measuring changes in apoptosis-related proteins like Bax and Bcl-2.[10]

    • Cell Invasion/Migration: A transwell migration assay (or Boyden chamber assay) can be used to determine if the compound inhibits the ability of cancer cells to move and invade, which is critical for metastasis.[10]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Plate and treat cells with the lead compound (e.g., Cpd-03 ) at concentrations around its IC₅₀ value for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Mix and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the resulting luminescence, which is directly proportional to caspase-3/7 activity.

Core Evaluation: In Vivo Efficacy
  • Causality: The ultimate preclinical test for an anticancer compound is to assess its ability to inhibit tumor growth in a living organism. A xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard approach.[10]

  • Methodology:

    • Tumor Implantation: Implant a human cancer cell line (e.g., a BRCA-deficient line for a PARP inhibitor) subcutaneously into mice.

    • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Dosing: Administer the lead compound (e.g., Cpd-03 ) via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

    • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

    • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Advanced Characterization Summary
Compound IDApoptosis (Caspase 3/7 Fold Induction)Cell Invasion (% Inhibition)In Vivo Efficacy (Tumor Growth Inhibition %)
Cpd-03 8.5-fold at 1 µM72% at 0.5 µM65% at 50 mg/kg, p.o.

Note: Data are hypothetical.

Conclusion

This guide outlines a systematic, multi-tiered strategy for the comprehensive biological screening of this compound analogs. By progressing from broad phenotypic screens to specific target-based assays, early ADME-Tox profiling, and finally, to in-depth mechanistic and in vivo studies, researchers can efficiently identify and validate novel drug candidates. This logical progression, grounded in explaining the causality behind each experimental choice, ensures that resources are focused on compounds with the highest potential for clinical success. The indazole scaffold continues to be a rich source of therapeutic innovation, and a rigorous, well-designed screening cascade is the key to unlocking its full potential.

References

cost-benefit analysis of different synthetic pathways for 2-Methyl-2H-indazole-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methyl-2H-indazole-7-carboxaldehyde is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, which has shown efficacy in the treatment of various cancers. The efficient and cost-effective synthesis of this indazole derivative is, therefore, of significant interest to researchers and professionals in drug development and medicinal chemistry. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, offering a critical cost-benefit analysis supported by experimental data to inform strategic decisions in process chemistry and research.

Pathway A: Linear Synthesis from 3-Methyl-2-nitrobenzoic Acid

This pathway constructs the target molecule through a linear sequence, starting with a commercially available substituted benzene derivative. The core indazole ring is formed late in the synthesis via a reductive cyclization.

Overall Workflow for Pathway A

Pathway A A 3-Methyl-2-nitrobenzoic acid B Methyl 3-methyl-2-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-formyl-2-nitrobenzoate B->C Oxidation (e.g., NMO) D Methyl 2-methyl-2H-indazole-7-carboxylate C->D Reductive Cyclization (Fe, AcOH, MeNH2) E This compound D->E Reduction (DIBAL-H)

Caption: Linear synthesis of this compound starting from 3-Methyl-2-nitrobenzoic acid.

Experimental Protocols for Pathway A

Step 1: Esterification of 3-Methyl-2-nitrobenzoic Acid

  • Reaction: 3-Methyl-2-nitrobenzoic acid is converted to its methyl ester via Fischer esterification.

  • Procedure: To a solution of 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (5-10 vol), concentrated sulfuric acid (0.1-0.2 eq) is added cautiously. The mixture is heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material. The reaction is then cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-methyl-2-nitrobenzoate.

  • Yield: Typically >95%.

Step 2: Oxidation of the Methyl Group

  • Reaction: The benzylic methyl group of methyl 3-methyl-2-nitrobenzoate is oxidized to an aldehyde.

  • Procedure: Methyl 3-(bromomethyl)-2-nitrobenzoate, which can be prepared from methyl 3-methyl-2-nitrobenzoate via radical bromination, is dissolved in acetonitrile. N-methylmorpholine N-oxide (NMO) (2.0 eq) and 4Å molecular sieves are added.[1] The mixture is stirred at room temperature for 1.5-2 hours. The reaction is then diluted with ethyl acetate and filtered. The filtrate is washed with water, 1N HCl, and brine, then dried and concentrated. The crude product is purified by column chromatography to give methyl 3-formyl-2-nitrobenzoate.[1]

  • Yield: Approximately 74%.[1]

Step 3: Reductive Cyclization and N-Methylation

  • Reaction: The nitro group is reduced, and the resulting amine undergoes intramolecular cyclization with the aldehyde, followed by N-methylation to form the indazole ring.

  • Procedure: To a solution of methyl 3-formyl-2-nitrobenzoate (1.0 eq) in acetic acid, iron powder (<325 mesh, 3.0-5.0 eq) is added. The mixture is heated to 50-60 °C. An aqueous solution of methylamine (1.5-2.0 eq) is then added dropwise, and the reaction is stirred for several hours. Upon completion, the mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude methyl 2-methyl-2H-indazole-7-carboxylate is obtained, which can be purified by chromatography.

  • Yield: Estimated yields for similar reductive cyclizations are in the range of 60-80%.

Step 4: Reduction of the Ester to the Aldehyde

  • Reaction: The methyl ester is selectively reduced to the corresponding aldehyde.

  • Procedure: Methyl 2-methyl-2H-indazole-7-carboxylate (1.0 eq) is dissolved in an anhydrous solvent such as THF or toluene and cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq) is added dropwise, and the reaction is stirred at low temperature for 1-3 hours. The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until the layers separate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford this compound.

  • Yield: Typically in the range of 70-90%.[2][3]

Pathway B: Functionalization of 2-Methyl-2H-indazole

This convergent approach begins with the pre-formed 2-methyl-2H-indazole core, which is then functionalized at the C7 position. This pathway avoids the late-stage formation of the heterocyclic ring.

Overall Workflow for Pathway B

Pathway B F 2-Methyl-2H-indazole G 7-Bromo-2-methyl-2H-indazole F->G Bromination (NBS, H2SO4) H 7-Lithio-2-methyl-2H-indazole G->H Lithium-Halogen Exchange (n-BuLi, -78°C) I This compound H->I Formylation (DMF)

Caption: Convergent synthesis of this compound via functionalization of the indazole core.

Experimental Protocols for Pathway B

Step 1: Synthesis of 2-Methyl-2H-indazole

  • Reaction: 1H-Indazole is methylated. The reaction can produce a mixture of N1 and N2 isomers, requiring separation.

  • Procedure: To a solution of 1H-indazole (1.0 eq) in a suitable solvent like DMF or THF, a base such as sodium hydride or potassium carbonate is added. After stirring, a methylating agent like methyl iodide or dimethyl sulfate (1.0-1.2 eq) is added, and the reaction is stirred at room temperature or with gentle heating. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The N1 and N2 isomers are then separated by column chromatography.

  • Yield: Good overall yield, but the yield of the desired N2 isomer can vary depending on the conditions.

Step 2: Regioselective Bromination at C7

  • Reaction: 2-Methyl-2H-indazole is selectively brominated at the C7 position.

  • Procedure: 2-Methyl-2H-indazole (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. N-Bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise, maintaining the low temperature. The reaction is stirred for a few hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to give 7-bromo-2-methyl-2H-indazole.

  • Yield: Moderate to good yields can be achieved.

Step 3: Lithium-Halogen Exchange and Formylation

  • Reaction: The bromo-indazole is converted to the target aldehyde via an organolithium intermediate.

  • Procedure: 7-Bromo-2-methyl-2H-indazole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.0-1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 30-60 minutes to allow for complete lithium-halogen exchange. Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) is then added, and the reaction is stirred for another hour at -78 °C before being allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: Typically 60-80% for this two-step, one-pot procedure.

Comparative Analysis

ParameterPathway A: Linear SynthesisPathway B: FunctionalizationJustification & Expert Insights
Starting Material Cost Moderate (3-Methyl-2-nitrobenzoic acid is relatively inexpensive)Higher (2-Methyl-2H-indazole or 1H-indazole are more costly per gram)Pathway A has a clear advantage in raw material cost, which is a significant factor for large-scale production.
Number of Steps 4 steps3 stepsPathway B is shorter, which can lead to reduced labor and processing time, potentially offsetting the higher starting material cost.
Overall Yield Moderate (estimated 30-45%)Moderate (estimated 40-55%)Pathway B may offer a slightly higher overall yield, primarily due to fewer steps and potentially higher-yielding individual transformations.
Reagent & Safety Concerns Uses iron powder (flammable) and DIBAL-H (pyrophoric, water-reactive).[2][3][4][5][6] Reductive cyclization of nitroarenes can be exothermic.[7][8][9][10][11]Uses n-butyllithium (pyrophoric, water-reactive) and requires cryogenic temperatures (-78 °C).[12][13][14][15][16] Handling large volumes at very low temperatures can be challenging on a large scale.Both pathways involve hazardous reagents requiring specialized handling procedures. The choice may depend on the available equipment and safety infrastructure. The cryogenic conditions of Pathway B can be a significant hurdle for scaling up.
Purification & Scalability Multiple chromatography steps may be required. The reductive cyclization can sometimes be challenging to drive to completion and may result in impurities.The separation of N1 and N2 isomers in the first step of Pathway B can be tedious. However, the subsequent steps are generally clean. The lithium-halogen exchange is often high-yielding and clean.The scalability of Pathway A might be more straightforward despite the number of steps, as it avoids cryogenic conditions. The isomer separation in Pathway B is a significant drawback for large-scale synthesis.
Process Control The oxidation and reductive cyclization steps require careful monitoring to avoid side reactions and ensure complete conversion.The lithium-halogen exchange is very fast and requires precise temperature control to avoid side reactions. The addition of n-BuLi and DMF must be carefully controlled.Pathway A may be more forgiving in terms of temperature fluctuations for most steps, whereas the organometallic chemistry in Pathway B demands stringent control.

Cost-Benefit Analysis and Recommendation

Pathway A stands out for its economic advantage due to the lower cost of the starting material, 3-methyl-2-nitrobenzoic acid. While it involves more steps, these transformations generally utilize classical organic reactions that are well-understood and more amenable to large-scale production without the need for specialized cryogenic equipment. The primary challenges lie in optimizing the oxidation and reductive cyclization steps to maximize yield and minimize impurities. The use of hazardous reagents like DIBAL-H is a concern, but it is a common reagent in industrial synthesis.

Pathway B offers a more convergent and potentially higher-yielding route. Its main appeal is the shorter sequence. However, this is offset by the higher cost of the starting indazole and the significant operational challenges associated with the use of n-butyllithium at cryogenic temperatures. The initial separation of N-alkylation isomers can also be a bottleneck for scalability.

Recommendation:

For large-scale, industrial production where cost of goods is a primary driver, Pathway A is the more pragmatic choice . The economic benefits of the cheaper starting material are likely to outweigh the costs associated with the additional step. The operational conditions are also more amenable to standard manufacturing facilities.

For small-scale laboratory synthesis or medicinal chemistry applications where speed and potentially higher overall yield are more critical than raw material cost, Pathway B could be advantageous . The shorter route allows for faster access to the target molecule for further derivatization and biological testing.

Ultimately, the optimal pathway will depend on the specific context, including the scale of the synthesis, available budget, equipment, and the expertise of the scientific team. A thorough process hazard analysis should be conducted for either route before implementation.

References

The Strategic Utility of 2-Methyl-2H-indazole-7-carboxaldehyde: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions within protein active sites have cemented its importance.[4] Within this esteemed class of heterocycles, 2-Methyl-2H-indazole-7-carboxaldehyde emerges as a versatile, yet underexplored, building block. While extensive literature details the broad applications of the indazole nucleus, specific, comparative data on this particular isomer remains disseminated. This guide, therefore, aims to consolidate the available synthetic strategies, provide a comparative analysis of these routes, and illuminate the vast potential of this compound as a key intermediate in the synthesis of complex, biologically active molecules.

The Indazole Core: A Cornerstone of Kinase Inhibition

The significance of the indazole motif is most prominently displayed in its application as a core component of various protein kinase inhibitors.[1][5] Kinases, enzymes that regulate a vast array of cellular processes, are often dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.[6] Marketed drugs like Axitinib, Pazopanib, and Niraparib all feature the indazole scaffold and have demonstrated significant clinical efficacy in treating various cancers.[2][5] The rationale behind the success of the indazole core lies in its bioisosteric relationship with purine bases like adenine, allowing it to mimic the natural ligand and bind effectively to the ATP-binding site of kinases.[4]

The strategic placement of substituents on the indazole ring is crucial for modulating potency and selectivity. The 7-carboxaldehyde functionality of this compound offers a reactive handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the generation of extensive compound libraries for screening.

Comparative Analysis of Synthetic Routes to the 2-Substituted-2H-Indazole Scaffold

The synthesis of 2-substituted-2H-indazoles, including the 7-carboxaldehyde variant, can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a comparison of prominent synthetic routes.

Synthetic Strategy Starting Materials Key Transformation Advantages Disadvantages References
One-Pot, Three-Component Reaction 2-halobenzaldehydes, primary amines, sodium azideCopper-catalyzed C-N and N-N bond formationHigh efficiency, readily available starting materials, broad substrate scope.Use of azide, potential for catalyst contamination.[7]
Palladium-Catalyzed Intramolecular Amination N-aryl-N-(o-bromobenzyl)hydrazinesPd-catalyzed cyclization followed by dehydrogenationGood yields, tolerates a wide range of functional groups.Requires pre-synthesis of hydrazine precursor.[8]
N2-Alkylation of 1H-Indazoles 1H-indazoles, alkylating agents (e.g., trichloroacetimidates)Acid or copper-promoted alkylationGeneral and selective for N2 position.May require specific and sometimes harsh alkylating agents.[7]
Reductive Cyclization of o-nitrobenzylidene amines o-nitrobenzaldehydes, primary aminesReductive cyclization using a reducing agent (e.g., Ph₃P)Operationally simple, mild conditions.Yields can be variable depending on the substrate.[7]

The one-pot, three-component reaction catalyzed by copper stands out for its operational simplicity and the use of commercially available starting materials, making it an attractive option for library synthesis. For generating specific analogs with pre-determined N-substituents, the palladium-catalyzed intramolecular amination offers a robust and versatile route.

Experimental Workflow: Copper-Catalyzed One-Pot Synthesis of 2-Substituted-2H-Indazoles

The following diagram illustrates a generalized workflow for the copper-catalyzed synthesis of 2-substituted-2H-indazoles, a method adaptable for producing the 7-carboxaldehyde derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Combine 2-bromobenzaldehyde derivative, primary amine, sodium azide, and Cu(I) oxide nanoparticles in PEG 300 B Heat the mixture (e.g., 120 °C) A->B Reaction initiation C Cool to room temperature B->C Reaction completion D Extract with an organic solvent (e.g., ethyl acetate) C->D E Wash with water and brine D->E F Dry over anhydrous sodium sulfate E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H I Obtain pure 2-substituted-2H-indazole H->I J Characterize by NMR, MS, etc. I->J

Caption: Generalized workflow for the copper-catalyzed synthesis of 2-substituted-2H-indazoles.

Detailed Experimental Protocol

This protocol is adapted from the copper-catalyzed one-pot synthesis of 2H-indazoles.[7]

Materials:

  • 2-Bromo-7-formylbenzaldehyde (1.0 equiv)

  • Methylamine (1.2 equiv, as a solution in a suitable solvent)

  • Sodium azide (1.5 equiv)

  • Copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%)

  • Polyethylene glycol (PEG 300)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-7-formylbenzaldehyde, polyethylene glycol (PEG 300), and copper(I) oxide nanoparticles.

  • Add the primary amine (methylamine solution) to the mixture and stir at room temperature for 10 minutes.

  • Add sodium azide to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water to the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Downstream Applications and Derivatization Potential

The true value of this compound lies in the synthetic versatility of its aldehyde functional group. This group serves as a gateway to a vast array of more complex molecules through well-established chemical transformations.

G cluster_derivatives Potential Derivatives Indazole 2-Methyl-2H-indazole- 7-carboxaldehyde Amine Amines (via Reductive Amination) Indazole->Amine RNH₂, NaBH₃CN Alcohol Alcohols (via Reduction) Indazole->Alcohol NaBH₄ Acid Carboxylic Acids (via Oxidation) Indazole->Acid KMnO₄ or NaClO₂ Alkene Alkenes (via Wittig Reaction) Indazole->Alkene Ph₃P=CHR Heterocycle Fused Heterocycles (via Condensation Reactions) Indazole->Heterocycle e.g., Hydrazines, Amidines

Caption: Derivatization potential of the 7-carboxaldehyde group on the 2-methyl-2H-indazole scaffold.

These derivatizations are critical for structure-activity relationship (SAR) studies in drug discovery. For instance, the conversion of the aldehyde to various amines via reductive amination can introduce diverse side chains that can probe different regions of a protein's binding pocket, potentially leading to enhanced potency and selectivity. Similarly, condensation reactions can be employed to construct novel, fused heterocyclic systems with unique pharmacological profiles. A notable example from the literature is the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors based on 2-phenyl-2H-indazole-7-carboxamides, highlighting the therapeutic potential of derivatives at this position.[9]

Conclusion

While direct, comparative experimental data for this compound is not yet abundant in the public domain, its strategic importance as a synthetic intermediate is undeniable. The indazole core is a well-validated pharmacophore, particularly in the realm of kinase inhibitors. This guide provides a framework for researchers by comparing robust synthetic routes to the 2-substituted-2H-indazole scaffold and detailing a practical experimental protocol. The true potential of this compound will be unlocked through the creative and systematic exploration of its derivatization, enabling the discovery of novel chemical entities with significant therapeutic promise.

References

A Senior Application Scientist's Comparative Guide to In-Silico Modeling of 2-Methyl-2H-indazole-7-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of the Indazole Scaffold and the In-Silico Imperative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Specifically, derivatives of 2-Methyl-2H-indazole-7-carboxaldehyde represent a promising chemical space for the development of novel therapeutics. The journey from a promising scaffold to a clinical candidate, however, is fraught with high costs and attrition rates.[3][4] This is where in-silico modeling becomes an indispensable ally.

Computer-Aided Drug Design (CADD) provides a rational, cost-effective framework to prioritize research efforts, offering predictive insights into molecular interactions, biological activity, and pharmacokinetic properties before a single compound is synthesized.[3][5] This guide, from the perspective of a seasoned application scientist, provides a comparative analysis of key in-silico methodologies—Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) Simulation—as applied to the this compound family. We will move beyond mere protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and robust computational workflow.

The Foundation: Essential Prerequisites for Meaningful Modeling

Before any simulation can be run, a robust foundation must be laid. The quality of your input data directly dictates the reliability of your output. This preparatory phase is non-negotiable for scientific integrity.

Target Identification and Validation

The first critical step is to identify a biologically relevant protein target. For the indazole scaffold, literature points towards several potential targets, such as Cyclooxygenase-2 (COX-2) for anti-inflammatory applications or various protein kinases in oncology.[2][6][7]

Causality: Why is this crucial? Modeling against an irrelevant target is a futile exercise. The chosen target must have a well-established link to the disease pathology you aim to address.[3][4]

Protocol: Target Analysis using PDBsum

  • Identify Target: Based on literature review, select a target (e.g., human COX-2).

  • Retrieve Structure: Obtain the 3D crystal structure from the Protein Data Bank (PDB). For our example, PDB ID: 3NT1 is a relevant structure.

  • Analyze with PDBsum: Use the PDBsum web server to get a comprehensive overview of the structure.[8][9][10] This provides at-a-glance information on the protein's chains, ligands, domain architecture, and the quality of the structure.[11][12]

  • Binding Site Characterization: Pay close attention to the "Ligands" and "Clefts" sections in PDBsum. This helps identify the active site and key interacting residues, which is vital for setting up subsequent docking and MD simulations.

Ligand Library Preparation

Your library of this compound derivatives must be correctly prepared in a 3D format.

Causality: A computer model sees atoms in 3D space. Incorrect bond orders, missing hydrogens, or biologically irrelevant protonation states will lead to flawed energy calculations and meaningless predictions.

Protocol: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the derivatives using chemical drawing software (e.g., ChemDraw) or retrieve them from databases like PubChem or ZINC.[13][14][15][16] PubChem is a massive public repository of chemical substances and their biological activities, while ZINC provides a curated collection of commercially available compounds ready for virtual screening.[17][18][19][20]

  • 2D to 3D Conversion: Use a program like Open Babel to convert the 2D structures into initial 3D conformations.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or semi-empirical quantum mechanical methods. This step finds a low-energy, stable 3D conformation.[21]

  • Protonation State and Tautomer Generation: At physiological pH (typically 7.4), ionizable groups may be protonated or deprotonated. It is critical to model the most likely state. Tools like ChemAxon's Marvin Suite or Schrödinger's LigPrep can enumerate plausible states.

Comparative Guide to Core In-Silico Methodologies

We will now compare the three cornerstone techniques of modern CADD. Each answers a different, yet complementary, question in the drug discovery cascade.

Molecular Docking: Predicting Binding Pose and Affinity

Core Principle: Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a "docking score".[22][23][24] It is the workhorse of virtual screening, allowing for the rapid evaluation of large compound libraries.[25]

Experimental Workflow: Molecular Docking

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB 1. Obtain Target PDB PrepProt 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Grid 4. Define Binding Site & Generate Grid PrepProt->Grid PrepLig 3. Prepare Ligand Library (3D, Correct Protonation) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score 6. Score & Rank Poses Dock->Score Analyze 7. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Redock 8. Validate (Redock Native Ligand) Analyze->Redock

Caption: Workflow for a typical molecular docking experiment.

Detailed Protocol (using AutoDock Tools as an example):

  • Receptor Preparation: Load the PDB file (3NT1.pdb). Remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges. Save the prepared receptor as a .pdbqt file.

  • Ligand Preparation: Load the 3D structure of a derivative. Detect the rotatable bonds and save it in .pdbqt format.

  • Grid Box Generation: Define a 3D grid box that encompasses the active site identified in the PDBsum analysis. This box defines the search space for the ligand.

  • Docking Execution: Run the docking calculation using a program like AutoDock Vina. This will generate multiple binding poses for the ligand, each with an associated binding affinity score (kcal/mol).

  • Pose Analysis: Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, VMD). Analyze the key interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and the protein residues.

  • Self-Validation: A crucial trustworthiness check is to perform "redocking." Extract the native ligand from the crystal structure, dock it back into the receptor, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD < 2.0 Å is generally considered a successful validation, indicating the docking protocol can reproduce the experimentally observed binding mode.

QSAR: Linking Chemical Structure to Biological Activity

Core Principle: Quantitative Structure-Activity Relationship (QSAR) modeling builds a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined biological activity.[26] A validated QSAR model can then predict the activity of new, unsynthesized compounds.

Causality: Why use QSAR? When a 3D structure of the target is unavailable (ligand-based design) or when you want to optimize a lead series by understanding which chemical features (descriptors) drive activity.[27]

Experimental Workflow: 3D-QSAR (CoMFA/CoMSIA)

G cluster_data Data Preparation cluster_model Model Building cluster_validation Validation & Prediction Dataset 1. Compile Dataset (Structures + Activity Data) Split 2. Split into Training & Test Sets Dataset->Split Align 3. Align Molecules Split->Align Descriptors 4. Calculate Descriptors (Steric, Electrostatic Fields) Align->Descriptors PLS 5. Build Model using PLS (Partial Least Squares) Descriptors->PLS Internal 6. Internal Validation (q², Cross-validation) PLS->Internal External 7. External Validation (r²_pred on Test Set) Internal->External Predict 8. Predict Activity of New Compounds External->Predict

Caption: Workflow for building a 3D-QSAR predictive model.

Detailed Protocol (Conceptual):

  • Data Curation: Assemble a dataset of this compound derivatives with their experimentally measured biological activities (e.g., IC₅₀ values). Ensure the data is high-quality and spans a reasonable range of activity.

  • Structural Alignment: Align all molecules in the dataset. This is the most critical step in 3D-QSAR. Alignment can be based on a common scaffold or on the docked poses from a previous molecular docking study.

  • Descriptor Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate steric and electrostatic interaction energies with a probe atom. These grid-point values are the descriptors.

  • Model Generation: Use Partial Least Squares (PLS) regression to build a mathematical equation linking the descriptors to the biological activity.

  • Model Validation (Trustworthiness):

    • Internal Validation: Use leave-one-out cross-validation to calculate q². A q² > 0.5 is generally considered indicative of a model with good predictive ability.

    • External Validation: Use the model to predict the activity of the compounds in the test set (which were not used to build the model). Calculate the predictive r² (r²_pred). An r²_pred > 0.6 is a strong indicator of a robust and predictive model.[28][29][30]

  • Interpretation: Visualize the results as 3D contour maps. These maps highlight regions where, for example, bulky groups increase activity (favorable steric region) or where positive charge decreases activity (unfavorable electrostatic region). This provides direct, actionable feedback for designing new derivatives.

Molecular Dynamics (MD): Simulating Molecular Motion

Core Principle: MD simulation provides a dynamic view of the ligand-protein complex over time. While docking is a static snapshot, MD simulates the actual movements, flexibility, and conformational changes of the protein and ligand, offering deeper insights into the stability of the binding interaction.[31][32]

Causality: A high docking score is promising, but is the interaction stable? MD simulation validates the docked pose by assessing whether the key interactions are maintained over a simulated time period (typically nanoseconds). It accounts for the presence of water and the inherent flexibility of the protein, providing a more realistic assessment.[2][7]

Experimental Workflow: Protein-Ligand MD Simulation

Caption: Workflow for a molecular dynamics (MD) simulation.

Detailed Protocol (using GROMACS and CHARMM-GUI as examples):

  • System Building: Start with the best pose from molecular docking. Use a tool like CHARMM-GUI to embed the complex in a water box with appropriate ions to neutralize the system's charge.[33][34][35][36][37] CHARMM-GUI is a web-based platform that automates the setup for complex simulations.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds). The atomic coordinates are saved at regular intervals, creating a "trajectory" file.

  • Trajectory Analysis (Validation):

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not unfolding or dissociating.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue to identify flexible and rigid regions.

    • Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key hydrogen bonds or hydrophobic contacts (identified during docking) are maintained.

Data Summary and Integrated Strategy

No single method tells the whole story. The true power of in-silico modeling lies in an integrated approach where the outputs of one method inform the inputs of the next.

Comparative Performance Overview
Methodology Primary Question Answered Computational Cost Key Output Primary Application Major Limitation
Molecular Docking How does the ligand bind and with what estimated affinity?Low (seconds to minutes per ligand)Binding pose, Docking ScoreHigh-Throughput Virtual Screening (HTVS), Hit IdentificationScoring functions are approximations; protein is typically rigid.
QSAR Which chemical features correlate with biological activity?Medium (hours to days for model building)Predictive equation, Contour MapsLead Optimization, Activity Prediction for New AnalogsRequires a good dataset of known actives; predictive power is limited to the chemical space of the training set.
MD Simulation Is the predicted binding mode stable in a dynamic, solvated environment?High (days to weeks per system)Trajectory file, RMSD/RMSF plots, Free EnergyHit Validation, Understanding Mechanism of BindingComputationally expensive, limiting its use for large-scale screening.
An Integrated Workflow for Success

A robust in-silico drug discovery project follows a logical progression, creating a self-validating cascade of evidence.

G cluster_start Phase 1: Screening & Hit ID cluster_optimize Phase 2: Lead Optimization cluster_validate Phase 3: Mechanistic Validation Lib Virtual Library of Indazole Derivatives Docking High-Throughput Molecular Docking Lib->Docking Hits Prioritized Hits (Based on Score & Pose) Docking->Hits ExpData Synthesize & Test Small Set of Hits (Experimental IC₅₀) Hits->ExpData Inform Synthesis QSAR Build Predictive QSAR Model ExpData->QSAR QSAR->Docking Align based on docked poses Design Design New Derivatives (Using QSAR Contour Maps) QSAR->Design TopCpd Top Designed Candidate Design->TopCpd Propose Best Candidate MD MD Simulation (100 ns) TopCpd->MD Stable Confirmation of Stable Binding Mode MD->Stable

Caption: An integrated, multi-phase in-silico drug discovery workflow.

This workflow demonstrates how docking can screen a large library to find initial hits. A small, focused set of these can be synthesized and tested experimentally. This crucial experimental data then enables the construction of a predictive QSAR model, which in turn guides the rational design of more potent derivatives. Finally, the most promising candidate from the design phase is subjected to rigorous MD simulations to validate the stability of its interaction with the target, providing strong confidence before committing to more extensive synthesis and biological testing.

Conclusion

The in-silico modeling of this compound derivatives is not a monolithic task but a multi-faceted strategy. By judiciously selecting and integrating molecular docking, QSAR, and MD simulations, researchers can navigate the complexities of drug discovery with greater efficiency and insight. The key to success lies not in blindly applying these tools, but in understanding the fundamental questions each method addresses and in building a workflow where computational predictions are continuously validated, both virtually and experimentally. This rational, iterative approach transforms computational chemistry from a mere screening tool into a powerful engine for molecular design.

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-2H-indazole-7-carboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe and compliant disposal of 2-Methyl-2H-indazole-7-carboxaldehyde, a specialized heterocyclic aldehyde used in complex organic synthesis. In the absence of a universally available Safety Data Sheet (SDS) for this specific compound, this document synthesizes best practices based on the known hazards of its functional groups—the indazole ring system and the aldehyde moiety.

Core Principle: Proactive Safety and Regulatory Adherence

The cornerstone of chemical safety is a thorough understanding of the substance's properties. The primary source for this information is always the manufacturer-provided Safety Data Sheet (SDS). Before handling or disposing of this compound, it is mandatory to obtain and review the SDS for the specific product in your possession. This document will contain critical, batch-specific information that supersedes any general guidance.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind disposal procedures is crucial for fostering a robust safety culture. This compound's structure suggests a multi-faceted hazard profile that must be respected.

  • Aldehyde Group (-CHO): Aldehydes as a class are known for their potential to be irritants, sensitizers, and toxic. They can be reactive, particularly with oxidizing agents, and may be combustible.

  • Indazole Core: Substituted indazoles are bioactive and are common scaffolds in pharmaceutical development. Their physiological effects can be potent, and as such, they should be handled as potentially toxic and biologically active compounds. Unseen risks, such as mutagenicity or reproductive toxicity, cannot be discounted without specific toxicological data.

Given these structural alerts, all waste containing this compound must be treated as hazardous chemical waste .

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for laboratory personnel.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste, ensure a robust barrier between you and the hazard.

  • Minimum PPE:

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Always check the glove manufacturer's compatibility chart.

    • Body Protection: A flame-resistant lab coat must be worn.

  • Engineering Controls: All handling of waste, including container labeling and sealing, should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste streams.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and materials contaminated with it. This should be a non-reactive container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added.

  • Incompatible Materials: This waste stream must be kept separate from:

    • Oxidizing Agents: To prevent a potentially exothermic or explosive reaction.

    • Strong Acids and Bases: To avoid uncontrolled reactions.

    • Aqueous Waste: Unless specifically directed by your institution's environmental health and safety (EHS) office.

Step 3: Managing Different Waste Forms
Waste TypeDisposal Procedure
Neat (Pure) Compound Carefully transfer the solid or liquid compound into the designated hazardous waste container using appropriate tools (e.g., chemical-resistant spatula, pipette).
Contaminated Labware Items such as pipette tips, weigh boats, and gloves that are grossly contaminated should be placed in the designated solid hazardous waste container.
Solvent Rinses Rinses from cleaning contaminated glassware (e.g., with acetone, ethyl acetate) must be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, as per your institution's waste stream protocols. Do not mix with aqueous waste.
Spill Cleanup Materials Absorbent materials used to clean up a spill of this compound must be collected in a sealed, labeled container and disposed of as hazardous waste. Report any spills immediately to your EHS department.
Step 4: Storage and Final Disposal
  • Storage: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Never attempt to dispose of this chemical down the drain or in regular trash.

Part 3: Emergency Procedures for Spills and Exposures

Emergency SituationImmediate Action Protocol
Minor Spill (<100 mL) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.
Major Spill (>100 mL) 1. Evacuate the immediate area. 2. Alert your supervisor and call your institution's emergency number. 3. Prevent others from entering the area. 4. Await the arrival of the trained emergency response team.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Characterization & Segregation cluster_disposal Storage & Final Disposal start Start: Waste Generation sds Consult Manufacturer's SDS start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_id Identify Waste Type (Neat, Contaminated, Solvent) fume_hood->waste_id incompatibles Check for Incompatibles (Oxidizers, Acids, Bases) waste_id->incompatibles container Select Correct, Labeled Hazardous Waste Container storage Store in Designated Satellite Accumulation Area container->storage incompatibles->container Segregate pickup Arrange EHS Pickup storage->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Decision workflow for compliant chemical waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.